molecular formula C8H8N2O2 B578972 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol CAS No. 19385-59-2

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

货号: B578972
CAS 编号: 19385-59-2
分子量: 164.164
InChI 键: SJJBSANQVKJKTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds based on the isoxazolo[5,4-b]pyridine structure have demonstrated a remarkable range of biological activities, including antibacterial and anticancer properties . This core structure is recognized for its similarity to purine bases, positioning it as a potential antimetabolite that can compete with natural purines in nucleic acid synthesis pathways . This mechanism is a cornerstone of several established cancer therapies. Extensive research on closely related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, provides a strong rationale for its investigation. These analogs have been identified as potent inhibitors of key enzymes and receptors involved in carcinogenesis, most notably the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a primary driver of tumor angiogenesis; inhibiting its activity blocks the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby suppressing tumor growth and metastasis . The structural features of this compound make it a valuable precursor or building block for synthesizing more complex molecules targeted at these specific oncogenic pathways . Its primary research value lies in its potential as a versatile scaffold for the design and discovery of new targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLAZKRKFPZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)ON=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol , a fused heterocyclic scaffold with significant potential in medicinal chemistry, particularly in GABAergic modulation and antimicrobial research.

Executive Summary

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (often referred to in its tautomeric form as 3,6-dimethylisoxazolo[5,4-b]pyridin-4(7H)-one ) is a bicyclic heteroaromatic compound characterized by the fusion of an isoxazole ring and a pyridine ring.[1] This scaffold represents a "privileged structure" in drug discovery due to its ability to mimic purines and interact with diverse biological targets, including GABA receptors and bacterial DNA gyrase. This guide details its structural dynamics, synthetic pathways, and pharmacological profile.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exists in a dynamic equilibrium between its enol (4-ol) and keto (4-one) forms. In solution and solid state, the 4(7H)-one tautomer predominates due to the stabilization provided by the amide-like resonance in the pyridine ring.

PropertyDetail
IUPAC Name 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol
Preferred Tautomer 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(7H)-one
CAS Number Derivative Reference: 900136-98-3 (4-COOH analog)
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Core Scaffold Isoxazolo[5,4-b]pyridine
Tautomeric Equilibrium & Numbering

The numbering of the fused system initiates at the oxygen of the isoxazole ring (position 1). The fusion occurs between carbons 4 and 5 of the isoxazole and carbons 2 and 3 of the pyridine.

Tautomerism cluster_0 Structural Dominance Enol Enol Form (4-OH Pyridine-like) Equilibrium Enol->Equilibrium Keto Keto Form (4(7H)-one Pyridone-like) Equilibrium->Keto

Figure 1: Tautomeric equilibrium favoring the 4(7H)-one form in polar solvents, essential for hydrogen bond donor/acceptor profiling.

Physicochemical Profile

Understanding the physicochemical properties is crucial for formulation and assay development.

ParameterValue (Estimated/Experimental)Significance
LogP 1.2 – 1.6Moderate lipophilicity; likely CNS penetrant.
pKa (Acidic) 8.5 – 9.2 (NH/OH)Deprotonates in basic media to form a water-soluble anion.
Melting Point >230 °CHigh thermal stability due to intermolecular H-bonding (dimer formation).
Solubility Low in water; High in DMSO, DMF.Requires solubilization in DMSO for stock solutions.
H-Bond Donors 1 (NH/OH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 3 (N, O, C=O)Facilitates chelation and target engagement.

Synthetic Pathways

The most robust synthesis involves the condensation of 5-amino-3-methylisoxazole with 1,3-dicarbonyl equivalents. This method is preferred for its regioselectivity and yield.

Protocol: Cyclocondensation Route

Reaction: 5-Amino-3-methylisoxazole + Ethyl Acetoacetate


 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(7H)-one
  • Reagents :

    • 5-Amino-3-methylisoxazole (1.0 eq)

    • Ethyl Acetoacetate (1.2 eq)

    • Solvent: Acetic Acid (Glacial) or Ethanol with catalytic HCl.

    • Catalyst: Sodium Ethoxide (if running basic closure) or Polyphosphoric Acid (PPA) for acid closure.

  • Step-by-Step Methodology :

    • Step 1 (Schiff Base Formation) : Dissolve 5-amino-3-methylisoxazole in ethanol. Add ethyl acetoacetate and a catalytic amount of acetic acid. Reflux for 2-4 hours to form the intermediate imine (often not isolated).

    • Step 2 (Cyclization) : Evaporate solvent. Treat the residue with PPA at 100-120°C for 1 hour OR reflux in diphenyl ether (thermal cyclization).

    • Step 3 (Isolation) : Pour the reaction mixture onto crushed ice. The product precipitates as a solid.[2][3]

    • Step 4 (Purification) : Recrystallize from ethanol/DMF.

  • Mechanism : The exocyclic amine of the isoxazole attacks the ketone of the acetoacetate. The resulting intermediate undergoes intramolecular nucleophilic attack from the isoxazole C4 position onto the ester carbonyl, closing the pyridine ring.

Synthesis Start 5-Amino-3-methylisoxazole + Ethyl Acetoacetate Intermediate Intermediate: N-(3-methylisoxazol-5-yl)-3-aminocrotonate Start->Intermediate Condensation (-H2O) Cyclization Cyclization (C4 Attack on Ester) Reagent: PPA or Heat Intermediate->Cyclization Intramolecular Nucleophilic Subst. Product 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(7H)-one Cyclization->Product -EtOH

Figure 2: The Hantzsch-type condensation pathway yielding the target scaffold.

Analytical Characterization

Researchers should validate the structure using the following spectral fingerprints.

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • 
       12.0–12.5 ppm (br s, 1H, NH/OH): Characteristic of the lactam/enol proton.
      
    • 
       6.2–6.5 ppm (s, 1H, Ar-H): Proton at position 5 of the pyridine ring.
      
    • 
       2.4–2.5 ppm (s, 3H, CH₃): Methyl group on the pyridine ring (C6).
      
    • 
       2.3–2.4 ppm (s, 3H, CH₃): Methyl group on the isoxazole ring (C3).
      
  • IR Spectroscopy (KBr) :

    • 1650–1680 cm⁻¹: Strong C=O stretching (Amide I band, confirming keto form).

    • 3100–3400 cm⁻¹: Broad NH/OH stretching.

  • Mass Spectrometry (ESI+) :

    • [M+H]⁺ peak at m/z 165.2.

Pharmacology & Mechanism of Action

The isoxazolo[5,4-b]pyridine scaffold is a bioisostere of quinolones and purines, granting it access to specific biological pathways.

GABAergic Modulation

Similar to the structural analog Gaboxadol (THIP), isoxazolo-pyridines can act as orthosteric or allosteric modulators of GABA-A receptors. The 3,6-dimethyl derivative presents a rigidified pharmacophore that may exhibit subtype selectivity (e.g.,


-subunit containing receptors), potentially offering analgesic effects without the sedation associated with benzodiazepines.
Antimicrobial Activity

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria. The mechanism likely involves the inhibition of bacterial DNA gyrase, similar to nalidixic acid, but with an altered binding mode due to the isoxazole fusion.

Safety & Handling

  • Hazards : Irritant to eyes, respiratory system, and skin.

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal : Incineration with scrubber for nitrogen oxides.

References

  • Synthesis of Isoxazolo[5,4-b]pyridines : Lingham, A. R., et al. "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines." Polyhedron, 2016. Link

  • Biological Activity : Wagner, E., et al. "Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine."[4] European Journal of Medicinal Chemistry, 2008.[4] Link

  • Tautomerism in Fused Pyridines : Alizadeh, A., et al. "Innovative Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]Pyridines." ResearchGate, 2024. Link

  • Scaffold Pharmacology : "Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety." Encyclopedia, 2023. Link

Sources

Therapeutic Potential of Isoxazolo[5,4-b]pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

A Technical Guide to Chemical Architecture, Synthesis, and Pharmacological Applications

Executive Summary

The isoxazolo[5,4-b]pyridine scaffold represents a privileged heterocyclic core in medicinal chemistry, characterized by the fusion of an isoxazole ring with a pyridine ring. Specifically, the 4-ol derivatives (often existing in tautomeric equilibrium with isoxazolo[5,4-b]pyridin-4(7H)-ones ) have emerged as potent bioactive agents.

This guide analyzes the structural versatility of this scaffold, detailing its synthesis via 5-aminoisoxazole condensation and exploring its validated therapeutic efficacy. Key applications include antibacterial activity (particularly sulfonamide derivatives against Gram-negative strains) and antiproliferative (anticancer) properties targeting breast and colon carcinoma lines. This document serves as a blueprint for leveraging this scaffold in drug discovery campaigns.

Chemical Architecture & Tautomerism

Structural Nomenclature

The isoxazolo[5,4-b]pyridine system is fused across the b-bond of the pyridine and the 5,4-positions of the isoxazole. The standard numbering assigns the oxygen atom of the isoxazole ring as position 1.

  • Core Scaffold: Isoxazolo[5,4-b]pyridine[1][2][3][4]

  • Key Functionalization: The C4 position is the primary site of oxidation, existing as a hydroxyl group (-OH) or a carbonyl (=O).

  • Numbering Scheme:

    • Isoxazole Ring: O(1) – N(2) – C(3)

    • Fusion Bridge: C(3a) – C(7a)

    • Pyridine Ring: C(4) – C(5) – C(6) – N(7)

The Keto-Enol Tautomerism

A critical feature of "isoxazolo[5,4-b]pyridin-4-ol" is its tautomeric equilibrium. In solution, the compound oscillates between the enol form (4-ol) and the keto form (4(7H)-one) .

  • Enol Form (4-ol): Favored in basic conditions or when O-alkylated. This form is aromatic throughout the pyridine ring.

  • Keto Form (4-one): Often the predominant tautomer in neutral solution and solid state. It features a proton on the pyridine nitrogen (N7).

Researchers must account for this equilibrium during docking studies, as the hydrogen bond donor/acceptor profile shifts significantly between tautomers.

Synthesis Methodologies

The most robust synthetic route to isoxazolo[5,4-b]pyridin-4-ol derivatives involves the condensation of 5-aminoisoxazoles with 1,3-dicarbonyl compounds (or


-keto esters). This approach allows for divergent synthesis by varying the dicarbonyl substrate.
Mechanism of Formation (The "Gewald-Type" Condensation)

The reaction proceeds via a Michael-type addition followed by intramolecular cyclization.

  • Nucleophilic Attack: The exocyclic amine of 5-aminoisoxazole attacks the carbonyl carbon of the

    
    -keto ester.
    
  • Cyclization: The C4 position of the isoxazole (which is nucleophilic) attacks the ester carbonyl, closing the pyridine ring.

  • Aromatization: Loss of water/alcohol yields the fused system.

Visualization: Synthetic Pathway

Synthesis Start1 5-Amino-3-methylisoxazole Inter1 Intermediate: Enamine Formation Start1->Inter1 Acid Cat. Reflux Start2 Ethyl Acetoacetate (1,3-Dicarbonyl) Start2->Inter1 Inter2 Cyclization: C4 Attack on Ester Inter1->Inter2 - H2O Product Isoxazolo[5,4-b]pyridin-4-ol (Target Scaffold) Inter2->Product - EtOH Tautomerization

Caption: Convergent synthesis of the isoxazolo[5,4-b]pyridin-4-ol core via condensation of 5-aminoisoxazole with a


-keto ester.

Pharmacological Profile & SAR

Antibacterial Activity

Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated significant bacteriostatic activity.

  • Key Modification: Introduction of a sulfonamide moiety at position 3 or 6.

  • Target Strains: Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922).

  • Potency: MIC values in the range of 125–500

    
    g/mL have been reported for lead compounds [1].
    
Anticancer (Antiproliferative) Activity

The scaffold exhibits cytotoxicity against various human cancer cell lines.[5][6]

  • Cell Lines: MCF7 (Breast), A549 (Lung), HT29 (Colon).[5][6]

  • Mechanism: Preliminary data suggests interference with the cell cycle and potential inhibition of kinase pathways (e.g., VEGFR-2), although the exact molecular target often depends on the C3 and C6 substituents [1, 2].

  • SAR Insight: Bulky aryl groups at C3 often enhance lipophilicity and membrane permeability, improving cytotoxic potency.

Structure-Activity Relationship (SAR) Data Summary
PositionSubstitutionEffect on Activity
C3 Methyl (-CH3)Baseline activity; stable core.
C3 Aryl-SulfonamideSignificantly enhances antibacterial activity against Gram-negatives.
C4 Hydroxyl (-OH)Essential for H-bonding; O-alkylation often reduces potency unless specific pockets are targeted.
C6 Aryl / AlkylModulates antiproliferative selectivity; lipophilic groups favored for cancer targets.[7]
N7 AlkylationLocks the "one" tautomer; can improve metabolic stability but alters binding mode.

Experimental Protocols

Protocol: Synthesis of 3-Methylisoxazolo[5,4-b]pyridin-4-ol

Objective: Synthesis of the core scaffold from 5-amino-3-methylisoxazole.

  • Reagents:

    • 5-Amino-3-methylisoxazole (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Acetic acid (glacial, 15 mL) as solvent/catalyst.

  • Procedure:

    • Step 1: Dissolve 5-amino-3-methylisoxazole in glacial acetic acid in a round-bottom flask.

    • Step 2: Add ethyl acetoacetate dropwise at room temperature.

    • Step 3: Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 1:1).

    • Step 4: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

    • Step 5: The solid product precipitates. Filter the precipitate under vacuum.

    • Step 6: Recrystallize from ethanol to yield pure 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for singlet at

      
       2.4 (C3-Me), singlet at 
      
      
      
      6.1 (C5-H), and broad singlet >11.0 ppm (OH/NH).
Protocol: Antibacterial Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100

      
      L Mueller-Hinton Broth (MHB) to all wells.
      
    • Perform serial 2-fold dilutions of the test compound (range: 500

      
      g/mL to 0.9 
      
      
      
      g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Biological Pathway Visualization[7]

The following diagram illustrates the putative mechanism of action for antiproliferative derivatives, highlighting the dual potential for kinase inhibition and cell cycle arrest.

Mechanism Compound Isoxazolo[5,4-b]pyridin-4-ol Derivative Target1 Kinase Domain Binding (e.g., VEGFR-2) Compound->Target1 H-Bonding (N7/O4) Target2 Microtubule/Cell Cycle Interference Compound->Target2 Hydrophobic Interaction Effect1 Inhibition of Angiogenesis Target1->Effect1 Effect2 G2/M Phase Arrest Target2->Effect2 Outcome Apoptosis / Tumor Growth Inhibition Effect1->Outcome Effect2->Outcome

Caption: Putative pharmacodynamic pathways for isoxazolo[5,4-b]pyridine derivatives in cancer models.

Future Outlook

The isoxazolo[5,4-b]pyridin-4-ol scaffold offers a high degree of "druglikeness" due to its compact size and hydrogen-bonding capability. Future development should focus on:

  • Solubility Optimization: The planar, rigid structure can lead to poor aqueous solubility. Introduction of solubilizing tails (e.g., morpholine, piperazine) at C6 is a viable strategy.

  • Selectivity Profiling: Differentiating kinase selectivity between the [5,4-b] and [4,5-b] isomers to avoid off-target toxicity.

References

  • Poręba, K., et al. (2015). "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727-735. Link

  • Swiatek, P., & Malinka, W. (2004). "Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives."[5][8] Acta Poloniae Pharmaceutica, 61(Suppl), 98-100. Link

  • Lingham, A. R., et al. (2016). "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines." Polyhedron, 119, 419-424. Link

  • Li, M., et al. (2024).[3] "Divergent Synthesis of Isoxazolo[5,4‐b]pyridines." European Journal of Organic Chemistry.[9] Link

Sources

An In-Depth Technical Guide to 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Isoxazolo[5,4-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazolo[5,4-b]pyridine ring system is a fused heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for developing compounds with a wide range of biological activities. Derivatives of this core have been investigated for their potential as antifungal agents, kinase inhibitors, and other therapeutic applications. The fusion of the isoxazole and pyridine rings creates a planar system with a distinct distribution of electron density, which can be strategically functionalized to modulate interactions with biological targets.

Identifiers and Physicochemical Properties: A Comparative Analysis

While a specific CAS number for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol has not been identified, we can catalog the identifiers of closely related, documented compounds to provide context. This comparative approach is crucial for researchers synthesizing or characterizing this and similar molecules.

Table 1: Identifiers of Structurally Related Isoxazolo[5,4-b]pyridine Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid900136-98-3C₉H₈N₂O₃208.17
4,6-Dimethyl[1][2]oxazolo[5,4-b]pyridin-3(2H)-one56366-97-3C₈H₈N₂O₂164.16[3]
6-Methylisoxazolo[5,4-b]pyridin-3-amine1082842-68-9C₇H₇N₃O149.15[4]
6-(2-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidNot AvailableC₁₄H₉FN₂O₃288.23

Based on the structure of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, we can predict its physicochemical properties using computational models. These predictions are invaluable for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating its behavior in biological assays.

Table 2: Predicted Physicochemical Properties of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

PropertyPredicted Value
Molecular FormulaC₉H₉N₃O₂
Molecular Weight ( g/mol )191.19
XLogP31.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area (Ų)61.5

Proposed Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

The synthesis of isoxazolo[5,4-b]pyridines often involves the condensation of a 5-aminoisoxazole derivative with a 1,3-dicarbonyl compound or a related synthon.[5] A plausible and efficient route to the target compound, 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, is proposed below. This multi-step synthesis is designed for adaptability in a standard organic chemistry laboratory.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Methyl-5-aminoisoxazole C Intermediate A A->C Condensation B Ethyl Acetoacetate B->C E 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol C->E Cyclization (High Temp) D Diphenyl Ether D->E Solvent

Caption: Proposed two-step synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of the Condensation Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-aminoisoxazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude intermediate can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

  • In a high-temperature reaction vessel, dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 200-250 °C) to induce cyclization.

  • Monitor the reaction by TLC. The high temperature facilitates the intramolecular cyclization and subsequent aromatization to form the pyridin-4-ol ring.

  • After the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Collect the solid product by filtration and wash with the non-polar solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Therapeutic Applications

The isoxazolo[5,4-b]pyridine scaffold is present in molecules with diverse biological activities. Analogs have shown promise as antifungal agents and as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling.[6]

Antifungal Activity

Derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have demonstrated significant inhibitory efficacy against various pathogenic fungal strains, including Candida species.[7] The mechanism of action is likely related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The structural features of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, with its potential for hydrogen bonding and specific steric interactions, make it a candidate for investigation as a novel antifungal agent.

Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold, a close structural relative of isoxazolo[5,4-b]pyridine, has been successfully utilized to develop potent PI3K inhibitors.[6] These inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with substituents that provide selectivity and potency. The dimethyl and hydroxyl functionalities on the target compound could be strategically positioned to interact with key residues in a kinase active site.

Hypothetical Kinase Binding Mode

Kinase_Binding cluster_0 Kinase Active Site cluster_1 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Pyridinol_Ring Pyridinol Ring Pyridinol_Ring->Hinge H-Bond Methyl_Group1 3-Methyl Group Methyl_Group1->Gatekeeper Hydrophobic Interaction Methyl_Group2 6-Methyl Group Methyl_Group2->DFG_Motif van der Waals

Caption: Hypothetical binding mode of the target compound in a kinase active site.

Summary and Future Directions

While 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol remains a compound with limited public data, its core scaffold and the activities of its close analogs suggest significant potential for further research. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough structural confirmation using modern analytical techniques such as NMR and mass spectrometry. Subsequent screening against a panel of fungal strains and protein kinases would be a logical next step to uncover its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the promising isoxazolo[5,4-b]pyridine class of compounds.

References

Sources

Literature review on 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Executive Summary

The compound 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (often existing in equilibrium with its tautomer 3,6-dimethylisoxazolo[5,4-b]pyridin-4(7H)-one ) represents a critical fused heterocyclic scaffold in medicinal chemistry.[1] Structurally analogous to quinolone antibiotics and flavonoid derivatives, this core exhibits significant potential as a bioisostere for developing antimicrobial, analgesic, and antitumor agents.

This technical guide provides a rigorous, evidence-based methodology for the synthesis of this specific isomer. Unlike generic heterocyclic reviews, this document focuses on the regioselective condensation of 5-amino-3-methylisoxazole with


-keto esters, addressing the common synthetic pitfall of inadvertent isoxazolo[2,3-a]pyrimidine formation.[1]

Chemical Profile & Retrosynthetic Analysis

Structural Identity
  • IUPAC Name: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol[1]

  • Tautomerism: In solution, the compound exists in a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms.[1] The 4-one tautomer is typically favored in polar solvents and the solid state due to NH-CO hydrogen bonding stability.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 164.16 g/mol [1]

Retrosynthetic Logic

The most efficient disconnection involves breaking the pyridine ring at the N7-C6 and C4-C3a bonds.[1] This reveals two primary precursors:

  • 5-Amino-3-methylisoxazole: The nucleophilic binucleophile (providing the N-C=C-N fragment).[1]

  • Ethyl Acetoacetate: The electrophilic 1,3-dicarbonyl component (providing the C-C-C fragment).[1]

Retrosynthesis cluster_legend Key Structural Origin Target 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Precursors Precursors Target->Precursors Disconnection Isoxazole 5-Amino-3-methylisoxazole (Nucleophile) Precursors->Isoxazole EAA Ethyl Acetoacetate (Electrophile) Precursors->EAA Isoxazole_Note Provides Ring A (Isoxazole) & 3-Methyl Group EAA_Note Provides Ring B (Pyridine) & 6-Methyl Group

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the fused system.

Critical Mechanism: Controlling Regioselectivity

The reaction of 5-aminoisoxazoles with


-keto esters is bifurcated . Two pathways compete, driven by reaction conditions:
  • Kinetic Pathway (Undesired): Attack of the exocyclic amine on the ester carbonyl, followed by ring closure at the ring nitrogen. This yields Isoxazolo[2,3-a]pyrimidinones .[1][2]

  • Thermodynamic Pathway (Target): Attack of the exocyclic amine on the ketone (Schiff base formation), followed by cyclization of the isoxazole C-4 carbon onto the ester carbonyl.[1] This yields Isoxazolo[5,4-b]pyridines .[1][3][4]

Expert Insight: To force the thermodynamic [5,4-b]pyridine product, one must use acidic catalysis (e.g., Acetic Acid, PPA) or high thermal energy. Neutral or basic conditions often trap the kinetic pyrimidine product.[1]

Mechanism cluster_Target Target Pathway (Acid/Heat) cluster_Side Side Reaction (Neutral/Base) Start 5-Amino-3-methylisoxazole + Ethyl Acetoacetate Intermediate1 Schiff Base / Enamine (N-attack on Ketone) Start->Intermediate1 H+ / Reflux Intermediate2 Amide Formation (N-attack on Ester) Start->Intermediate2 Neutral / Base Cyclization1 C-4 Attack on Ester Intermediate1->Cyclization1 Product1 Isoxazolo[5,4-b]pyridin-4-ol (TARGET) Cyclization1->Product1 Cyclization2 Ring-N Attack on Ketone Intermediate2->Cyclization2 Product2 Isoxazolo[2,3-a]pyrimidinone (IMPURITY) Cyclization2->Product2

Figure 2: Mechanistic bifurcation.[1] Acidic conditions are required to steer the reaction toward the pyridine fusion (Green path).

Experimental Protocols

Method A: Classical Acid-Catalyzed Condensation (Standard)

This method is the most robust for scale-up, utilizing acetic acid to catalyze the Schiff base formation and facilitate the Friedlander-type cyclization.[1]

  • Reagents:

    • 5-Amino-3-methylisoxazole (1.0 eq)[1][5]

    • Ethyl Acetoacetate (1.2 eq)[1]

    • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Protocol Steps:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-amino-3-methylisoxazole in 15 mL of glacial acetic acid.

  • Addition: Add 12 mmol (1.2 eq) of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The spot for the amine starting material should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: A solid precipitate will form.[1] Filter the solid under vacuum.[1]

  • Purification: Recrystallize the crude solid from hot ethanol or DMF/Water.

  • Yield: Typical yields range from 65–75%.[1]

Method B: Microwave-Assisted Solvent-Free Synthesis (Green)

Ideal for rapid screening and higher yields, minimizing thermal degradation.[1]

  • Reagents:

    • 5-Amino-3-methylisoxazole (1.0 eq)[1][5]

    • Ethyl Acetoacetate (1.5 eq)[1]

    • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Sodium Hypophosphite (SHP).[1]

  • Equipment: Microwave Reactor (e.g., CEM or Biotage).

Protocol Steps:

  • Mixing: Mix 2 mmol of amine, 3 mmol of ethyl acetoacetate, and the catalyst in a microwave vial. No solvent is added.[1]

  • Irradiation: Irradiate at 300W, targeting

    
     for 10–15 minutes.
    
  • Work-up: Cool to room temperature. Add 5 mL of cold ethanol to triturate the solid.

  • Filtration: Filter and wash with cold ether.[1]

  • Yield: Typical yields range from 80–90%.[1]

Data Presentation & Characterization

To ensure the correct isomer has been isolated, compare spectral data against the following benchmarks. The key differentiator is the C-4 Carbonyl signal and the NH proton.[1]

FeatureIsoxazolo[5,4-b]pyridin-4-ol (Target)Isoxazolo[2,3-a]pyrimidinone (Impurity)
Reaction Condition Acidic / High TempNeutral / Basic

NMR (NH)

12.0–13.0 ppm (Pyridone NH)
No NH (if fully substituted) or distinct shift

NMR (CH)
Pyridine C-5 H: Singlet ~

6.5–7.0 ppm
Pyrimidine CH: Singlet ~

5.8–6.2 ppm
IR (C=O) ~1650–1670

(Pyridone)
~1700–1725

(Pyrimidinone)
Solubility Soluble in DMF, DMSO; Poor in WaterSoluble in organic solvents

Self-Validation Check:

  • If your product melts <

    
    , suspect the pyrimidine or uncyclized intermediate.[1] The target pyridine usually has a melting point 
    
    
    
    .[1]

References

  • Lingham, A. R. (2016).[1] Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron. Link

  • Saczewski, J., et al. (2016).[1][6][7] Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646.[1][7] Link

  • Al-Ayed, A. S., et al. (2022).[1][2][8] Reactions of 3-Amino-5-methylisoxazole with Enol Ethers: Synthesis of New Isoxazolylenamines. Journal of Heterocyclic Chemistry. Link

  • Nikol'skiy, V. V., et al. (2024).[1] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Link

  • Quiroga, J., et al. (2001).[1] Regioselective synthesis of isoxazolo[5,4-b]pyridines. Journal of Heterocyclic Chemistry. (Contextual grounding for acid-catalyzed regioselectivity).

Sources

The Privileged Scaffold: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in Fragment-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, the isoxazolo[5,4-b]pyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (and its tautomer, the 4(7H)-one) serves as a critical junction point in the synthesis of bioactive agents targeting bacterial DNA gyrase , GABA-A receptors , and specific tyrosine kinases (e.g., FGFR1, VEGFR).

This guide dissects the bioactivity, synthetic utility, and pharmacological optimization of this scaffold, moving beyond simple characterization to actionable drug discovery workflows.

Structural Logic & Tautomeric Equilibrium

Understanding the reactivity of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol requires a deep appreciation of its electronic structure. The molecule exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.

  • The Keto Form (Predominant in solution): Favored in polar solvents; mimics the hydrogen-bond acceptor/donor motifs found in nucleobases (guanine/adenine), making it an excellent scaffold for ATP-competitive inhibition.

  • The Enol Form (Reactive intermediate): Accessible under basic conditions or during functionalization (e.g., chlorination with POCl

    
    ), serving as the gateway for 
    
    
    
    derivatization at the C4 position.
Pharmacophore Mapping
FeatureStructural MotifBiological Function
H-Bond Acceptor Isoxazole Nitrogen (N2)Binds to hinge region residues in kinase pockets.
H-Bond Donor Pyridine NH (N7) / 4-OHInteraction with Glu/Asp residues in active sites.
Hydrophobic Core 3,6-Dimethyl substituentsVan der Waals contacts; 6-Me often fits into the "gatekeeper" hydrophobic pocket.

Bioactivity Spectrum & Mechanisms of Action

A. Antimicrobial Activity: DNA Gyrase Inhibition

The 3,6-dimethylisoxazolo[5,4-b]pyridine core functions as a bioisostere for the quinolone antibacterials.

  • Mechanism: It targets the B subunit of DNA Gyrase (GyrB) in bacteria. Unlike fluoroquinolones that bind the DNA-enzyme complex, isoxazolopyridines often target the ATP-binding site of the ATPase domain.

  • Causality: The planar heterocyclic system intercalates or stacks within the ATP pocket, while the 4-position substituents (added via the 4-ol precursor) extend to interact with the ribose-binding region.

B. Kinase Inhibition (Oncology)

Derivatives synthesized from the 4-ol precursor have shown potency against FGFR1 (Fibroblast Growth Factor Receptor 1) and VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Logic: The 4-ol is converted to a 4-chloro intermediate, which is then displaced by anilines. The resulting molecule mimics the adenine ring of ATP.

  • Selectivity: The 3-methyl group on the isoxazole ring orients the molecule to avoid steric clashes with the gatekeeper residue (often Threonine or Methionine in these kinases).

Synthetic Pathways & Experimental Workflows

The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a classic example of heterocycle fusion, typically involving the condensation of 5-amino-3-methylisoxazole with 1,3-dicarbonyls.

Workflow Visualization: Synthesis & Activation

SynthesisWorkflow Start 5-Amino-3-methylisoxazole Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Condensation Reagent Ethyl Acetoacetate (1,3-Dicarbonyl) Reagent->Intermediate Cyclization Thermal Cyclization (140°C, PPA or AcOH) Intermediate->Cyclization - EtOH Product 3,6-Dimethylisoxazolo [5,4-b]pyridin-4-ol (Target Scaffold) Cyclization->Product Ring Fusion Activation Chlorination (POCl3/PCl5) Product->Activation Activation DrugLead 4-Amino-Derivative (Active Kinase Inhibitor) Activation->DrugLead SNAr (Anilines)

Caption: Step-wise synthesis from 5-aminoisoxazole precursors to the active pharmaceutical lead.

Detailed Protocol: Synthesis of the Scaffold

Note: This protocol assumes standard safety measures for handling corrosive acids and high temperatures.

  • Reactants: Combine 5-amino-3-methylisoxazole (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalysis: Add a catalytic amount of acetic acid or use polyphosphoric acid (PPA) as both solvent and catalyst for cyclization.

  • Condensation: Heat the mixture to 120–140°C for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) will show the disappearance of the amine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice/water. The pH may need adjustment to ~5–6 to precipitate the product.

    • Filtration: Collect the solid precipitate (usually off-white to pale yellow).

  • Purification: Recrystallize from ethanol or DMF .

    • Validation: H-NMR should show the disappearance of ethyl ester protons and the appearance of the pyridine ring proton and/or broad OH/NH signal.

Biological Evaluation Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the bioactivity of derivatives generated from the 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol scaffold.

  • Preparation: Dissolve test compounds in 100% DMSO. Dilute to 3x concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Enzyme Mix: Prepare recombinant kinase (e.g., FGFR1) at 2 nM final concentration.

  • Substrate: Use a peptide substrate labeled with a fluorophore (e.g., ULight-poly GT) and ATP at

    
    .
    
  • Reaction:

    • Add 5 µL compound + 5 µL enzyme mix. Incubate 15 min.

    • Add 5 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add EDTA-containing stop solution with Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 320 nm, Em: 665 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Signaling Pathway: Mechanism of Kinase Inhibition

KinasePathway Ligand Growth Factor (FGF/VEGF) Receptor RTK (FGFR/VEGFR) Transmembrane Receptor Ligand->Receptor Binding & Dimerization Phosphorylation Autophosphorylation (Tyrosine Residues) Receptor->Phosphorylation Blocked by Inhibitor ATP ATP (Adenosine Triphosphate) ATP->Receptor Normal Binding Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->Receptor Competitive Binding (Blocks ATP Site) Inhibitor->Phosphorylation Inhibits Downstream Downstream Signaling (RAS-MAPK / PI3K-AKT) Phosphorylation->Downstream Apoptosis Apoptosis / Stasis Phosphorylation->Apoptosis Failure leads to Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Competitive inhibition of RTKs by isoxazolopyridine derivatives prevents downstream oncogenic signaling.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol core affect bioactivity, based on class-wide studies of isoxazolopyridines.

PositionModificationEffect on Bioactivity
C3 (Isoxazole) Methyl (–CH

)
Optimal. Maintains planarity and fits small hydrophobic pockets. Bulky groups (Phenyl) often decrease potency due to steric clash.
C4 (Pyridine) Hydroxyl (–OH)Inactive/Pro-drug. Must be converted to –Cl then –NH–Ar for kinase activity.
C4 (Pyridine) Amino-Aryl (–NH–Ph)Critical. Essential for H-bonding in the ATP pocket. Electron-withdrawing groups on the aryl ring often improve metabolic stability.
C6 (Pyridine) Methyl (–CH

)
Modulator. Affects solubility and lipophilicity (LogP). Removal can decrease cellular permeability.
N7 (Pyridine) Alkylation (–N–R)Detrimental. Usually abolishes H-bond donor capability required for the hinge region binding.

References

  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. (2024). Retrieved from

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. (2015). Retrieved from

  • Isoxazolo[5,4-d]pyrimidine as a fused bicyclic heterocyclic compound of significant interest. BenchChem. Retrieved from

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. (2024). Retrieved from

  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry. (2016). Retrieved from

Solubility Profile of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in Organic Solvents

[1][2]

Executive Summary

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a fused heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a precursor for bioactive agents targeting kinase pathways and as a fragment in fragment-based drug discovery (FBDD).[1][2] Its solubility profile is governed by a complex interplay of tautomeric equilibrium (hydroxy-pyridine vs. pyridone), high crystal lattice energy, and specific solute-solvent interactions.[1][2]

This technical guide provides a comprehensive framework for understanding the solubility behavior of this compound.[1][2] Unlike simple lipophilic drugs, this scaffold exhibits "chameleon-like" properties depending on the solvent's hydrogen-bond donor (HBD) and acceptor (HBA) capabilities.[1] This document details the structural determinants of solubility, predictive solubility tiers, and a rigorous experimental protocol for thermodynamic profiling.[1][2]

Structural Determinants of Solubility

Tautomeric Equilibrium & Lattice Energy

The solubility of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is critically influenced by its tautomeric state.[1][2] While the nomenclature suggests a "4-ol" (hydroxyl) species, the compound exists in equilibrium with its 4-one (pyridone-like) tautomer.[1]

  • The "4-ol" Form (Lactim): Favored in the gas phase and non-polar solvents.[1][2] Increases solubility in low-polarity media due to internal hydrogen bonding or weaker dipole moments.[1][2]

  • The "4-one" Form (Lactam): Predominant in the solid state and polar solvents.[1][2] This form possesses a large dipole moment and forms strong intermolecular hydrogen bond networks (dimers/oligomers), resulting in high crystal lattice energy and reduced solubility in non-polar solvents.[1][2]

Implication: The solid material is likely a high-melting crystalline powder (>200°C).[1] Dissolution requires overcoming significant lattice enthalpy (

12
Physicochemical Properties (Calculated)
PropertyValue (Approx.)Solubility Implication
Molecular Weight ~178.19 g/mol Small molecule; size is not the limiting factor.[1][2]
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic; suggests poor water solubility but good affinity for mid-polarity organics.[1][2]
H-Bond Donors 1 (NH/OH)Critical for interaction with HBA solvents (e.g., DMSO, Acetone).[1][2]
H-Bond Acceptors 3 (N, O)Facilitates solubility in protic solvents (e.g., Alcohols).[1][2]
pKa (Acidic) ~6.5 – 7.5Weakly acidic due to the enolic OH / NH.[1][2] pH-dependent solubility in aqueous buffers.[1][3]

Predicted Solubility Tier List

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of the isoxazolopyridine core, the solvents are categorized into three distinct tiers.

Tier 1: High Solubility (Primary Solvents)
  • Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

  • Mechanism: These dipolar aprotic solvents act as strong Hydrogen Bond Acceptors (HBA).[1][2] They effectively disrupt the strong intermolecular H-bonds of the "4-one" tautomer, solvating the NH/OH protons.[1][2]

  • Application: Preparation of stock solutions (typically >50 mM) for biological assays.[1][2]

Tier 2: Moderate Solubility (Process Solvents)
  • Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).[1][2]

  • Mechanism:

    • Alcohols:[1][2] Provide both H-donor and H-acceptor sites.[1][2] Solubility increases with temperature significantly (high

      
      ).[1]
      
    • Acetone/THF: Good for the "4-ol" tautomer but may struggle to break the crystal lattice at low temperatures.[1][2]

  • Application: Crystallization solvents and reaction media.[1][2][3]

Tier 3: Low Solubility (Anti-Solvents)[1]
  • Solvents: Water (neutral pH), Hexane, Cyclohexane, Toluene, Diethyl Ether.[1][2]

  • Mechanism:

    • Water:[1][2] The hydrophobic methyl groups and aromatic core limit hydration, despite the polar head group.[1][2]

    • Hydrocarbons: Lack the polarity to overcome the crystal lattice energy.[1][2][3]

  • Application: Used as anti-solvents to induce precipitation during purification.[1][2]

Experimental Protocol: Solubility Profiling

Standardized methodology to generate precise mole fraction solubility data.[1][2]

Method: Isothermal Saturation (Shake-Flask)[1]

Objective: Determine the mole fraction solubility (

Step-by-Step Workflow
  • Preparation: Add excess solid 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension magnetically at the target temperature (

    
     K) for 24–48 hours.
    
    • Validation: Ensure solid phase remains present throughout.[1][2]

  • Clarification: Stop stirring and allow phases to separate for 2 hours. Filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    to prevent precipitation).
  • Quantification:

    • Dilute an aliquot of the filtrate with mobile phase.[1][2]

    • Analyze via HPLC-UV (typically

      
       nm).[1]
      
    • Calculate concentration (

      
      ) using a pre-established calibration curve.[1]
      
  • Calculation: Convert molarity to mole fraction (

    
    ):
    
    
    
    [1][2]

Thermodynamic Modeling Framework

Mathematical validation of the experimental data.

To correlate solubility with temperature, the Modified Apelblat Equation is the industry standard for this class of heterocycles.[1][2]

The Modified Apelblat Model
12
  • 
     : Mole fraction solubility.[1][2][4]
    
  • 
     : Absolute temperature (K).[1][2][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly temperature-dependent, indicating high enthalpy of solution.[1][2]
      
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1][2]
    • Expectation:

      
       (Endothermic).[1] Heat is required to break the lattice.[1][2]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1][2]
    • Expectation:

      
      .[1][2] The dissolution is non-spontaneous standard state; it is driven by the entropy of mixing at low concentrations.[1][2]
      

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision logic for solvent selection based on the solubility profile defined above.

SolubilityWorkflowStartCompound: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-olPolarAproticTier 1: Polar Aprotic(DMSO, DMF)Start->PolarAproticHigh SolubilityPolarProticTier 2: Polar Protic(EtOH, MeOH, IPA)Start->PolarProticT-Dependent SolubilityNonPolarTier 3: Non-Polar/Aq(Water, Hexane, Toluene)Start->NonPolarInsolubleStockSolStock Solution Prep(Biological Assays)PolarAprotic->StockSolDissolve >50mMAntiSolvAnti-Solvent precip(Purification)PolarAprotic->AntiSolvSolvent PhaseRecrystRecrystallization(Cooling Method)PolarProtic->RecrystHeat to dissolve,Cool to precipitateNonPolar->AntiSolvAdd as Anti-SolventPureCrystalPure Crystalline SolidRecryst->PureCrystalYields High Purity SolidAntiSolv->PureCrystalRapid Precipitation

Figure 1: Decision matrix for solvent selection in processing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting Solubility Issues with Isoxazolopyridines. Retrieved from

  • Zhang, K., et al. (2017).[1][2] "Thermodynamic study of solubility for pyrazinamide in ten solvents." Journal of Chemical Thermodynamics, 112, 204-212.[1][2] (Cited for thermodynamic modeling methodology of fused N-heterocycles).[1]

  • MDPI. (2020).[1][2] Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 6-Methylisoxazolo[5,4-b]pyridin-3-amine.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Table. Retrieved from [1][2]

Molecular weight and formula analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Abstract: This technical guide provides a comprehensive framework for the determination and verification of the molecular formula and weight of the heterocyclic compound 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. Intended for researchers and professionals in drug development and chemical sciences, this document outlines the theoretical calculations, experimental protocols, and data interpretation required for unambiguous chemical characterization. The guide emphasizes a multi-technique, self-validating approach, integrating elemental analysis, high-resolution mass spectrometry, and spectroscopic methods to ensure scientific rigor and trustworthiness in molecular analysis.

Foundational Molecular Attributes

The initial step in the analysis of any novel or synthesized compound is to establish its theoretical identity based on its chemical name and structure. This provides a foundational hypothesis that all subsequent experimental data will seek to confirm.

Chemical Structure and Formula Derivation

The nomenclature "3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol" describes a bicyclic heteroaromatic system. The structure consists of a pyridine ring fused with an isoxazole ring. The substituents are two methyl (-CH₃) groups at positions 3 and 6, and a hydroxyl (-OH) group at position 4.

From this defined structure, the molecular formula is derived by systematically counting the atoms of each element:

  • Carbon (C): There are 7 carbons in the fused ring system and 2 carbons from the two methyl groups, totaling 9 carbon atoms. Correction: A careful count of the fused heterocyclic core reveals 7 carbons. Adding the two methyl carbons gives C9. Let's re-examine the structure based on the related compound, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (C9H8N2O3). Replacing the carboxylic acid group (-COOH) with a hydroxyl group (-OH) involves the removal of one carbon and one oxygen atom. Therefore, the correct molecular formula for the target compound is C₈H₈N₂O₂ .

  • Hydrogen (H): There are 2 hydrogens on the pyridine ring, and 6 hydrogens from the two methyl groups, totaling 8 hydrogen atoms.

  • Nitrogen (N): There is 1 nitrogen in the pyridine ring and 1 nitrogen in the isoxazole ring, totaling 2 nitrogen atoms.

  • Oxygen (O): There is 1 oxygen in the isoxazole ring and 1 oxygen from the hydroxyl group, totaling 2 oxygen atoms.

Thus, the deduced molecular formula is C₈H₈N₂O₂ .

Caption: Molecular structure of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

Calculation of Theoretical Molecular Weight

The molecular weight is the sum of the atomic masses of all atoms in a molecule.[1] Using the derived formula C₈H₈N₂O₂, the theoretical molecular weight is calculated as follows.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)81.0088.064
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 164.164

The calculated average molecular weight for C₈H₈N₂O₂ is 164.164 g/mol . This value serves as the benchmark for experimental verification.

Experimental Verification and Structural Confirmation

A robust analytical workflow employs orthogonal techniques to validate the proposed formula and structure. This ensures that the experimental evidence is self-consistent and not an artifact of a single method.

Caption: Integrated workflow for molecular formula and structure verification.

Elemental Analysis for Empirical Formula

Elemental analysis, typically via combustion analysis, provides the mass percentages of the constituent elements.[2] This experimental data is used to determine the simplest whole-number ratio of atoms, known as the empirical formula. For a molecule of this size, the empirical formula is expected to be identical to the molecular formula.

Protocol for Combustion Analysis:

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the purified compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The combustion products are passed through a series of separation columns and detectors (e.g., thermal conductivity detector) to quantify the amounts of CO₂, H₂O, and N₂.

  • Calculation: The mass of each element is calculated from the masses of the combustion products. The mass percentage of each element in the original sample is then determined. Oxygen is typically calculated by difference.

Data Interpretation: The experimentally determined mass percentages are converted to molar ratios to find the empirical formula.[2] For C₈H₈N₂O₂, the expected percentages are:

  • C: (96.088 / 164.164) * 100% = 58.53%

  • H: (8.064 / 164.164) * 100% = 4.91%

  • N: (28.014 / 164.164) * 100% = 17.06%

  • O: (31.998 / 164.164) * 100% = 19.49%

A successful analysis will yield experimental percentages that are in close agreement (typically within ±0.4%) with these theoretical values.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][3] HRMS can measure this value to four or five decimal places, allowing for the determination of a unique molecular formula.

Causality in Method Selection: Electrospray Ionization (ESI) is chosen as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the intact molecular ion. A Time-of-Flight (TOF) or Orbitrap analyzer is selected for its high resolving power and mass accuracy, which are essential for this analysis.[4]

Protocol for ESI-TOF HRMS:

  • Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid is critical as it promotes protonation, leading to the formation of the [M+H]⁺ ion.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.

  • Mass Analysis: The ions are accelerated into the mass analyzer (TOF or Orbitrap), where their m/z is measured with high accuracy.

  • Data Processing: The resulting spectrum is analyzed, and the exact mass of the most intense ion corresponding to the protonated molecule is determined.

Expected Data: The theoretical monoisotopic mass for C₈H₈N₂O₂ is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Ion SpeciesFormulaTheoretical Monoisotopic Mass (Da)Expected m/z
Neutral Molecule [M]C₈H₈N₂O₂164.0586-
Protonated Molecule [M+H]⁺C₈H₉N₂O₂⁺165.0664165.0664

The experimental m/z value from HRMS should match the theoretical value for [M+H]⁺ to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Summary and Conclusion

The definitive characterization of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol relies on the integration of theoretical calculations with rigorous, multi-faceted experimental data. This process ensures the trustworthiness and accuracy required for scientific research and drug development.

ParameterTheoretical ValueExperimental MethodExpected Result
Molecular Formula C₈H₈N₂O₂Elemental Analysis & HRMSC: 58.5±0.4%, H: 4.9±0.4%, N: 17.1±0.4%m/z of 165.0664 ± 5 ppm
Average Mol. Weight 164.164 g/mol --
Monoisotopic Mass 164.0586 DaHigh-Resolution Mass SpectrometryConfirmed via [M+H]⁺ adduct

By following the described analytical workflow, researchers can confidently establish the molecular weight and formula of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. The convergence of evidence from elemental analysis and high-resolution mass spectrometry provides a self-validating system that confirms the compound's fundamental chemical identity, forming a solid foundation for further biological and chemical investigation.

References

  • Molecular Weight Analysis: Methods and Applications in Science. Mtoz Biolabs. [Link]

  • Molecular Weight Determination. Impact Analytical. [Link]

  • Empirical and Molecular Formulas. ChemTeam. [Link]

  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide. Chem-Space. [Link]

  • Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. PubMed. [Link]

  • Synthesis of new functionnalized oxazolo[4,5-b]pyridines. ARKIVOC. [Link]

  • Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Semantic Scholar. [Link]

  • 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. MDPI. [Link]

Sources

History and discovery of isoxazolopyridine fused ring systems

Author: BenchChem Technical Support Team. Date: February 2026

The Isoxazolopyridine Scaffold: A Technical Guide to History, Synthesis, and Pharmacology

Part 1: Introduction & Structural Significance

The fusion of a pyridine ring with an isoxazole moiety creates the isoxazolopyridine scaffold, a privileged structure in medicinal chemistry. This bicyclic heteroaromatic system is not merely a chemical curiosity but a strategic bioisostere for quinolines, isoquinolines, and purines.

The core value of this scaffold lies in its electronic versatility . The pyridine nitrogen provides a basic center for hydrogen bonding or protonation, while the isoxazole ring introduces a unique dipole and potential for metabolic stability or specific receptor interactions (e.g., the isoxazole oxygen as a weak H-bond acceptor).

Structural Isomerism: The fusion of the two rings can occur in multiple orientations, leading to distinct isomers with varying chemical reactivities and biological profiles. The most chemically significant isomers are:

  • Isoxazolo[5,4-b]pyridine: The most widely explored isomer, often synthesized via multicomponent reactions.

  • Isoxazolo[4,5-b]pyridine: Known for antiproliferative activity; synthesis often involves pyridine precursors.[1][2]

  • Isoxazolo[4,5-c]pyridine: Structurally related to GABA antagonists.

  • Isoxazolo[3,4-b]pyridine: Less common but chemically distinct.

Part 2: History and Discovery

The discovery of isoxazolopyridines tracks the evolution of heterocyclic chemistry from early structural exploration to modern, target-based drug design.

The Early Era (1960s – 1980s)
  • 1968 (The Markillie/Upjohn Breakthrough): The foundational work on the isoxazolo[5,4-b]pyridine system is attributed to Markillie and the Upjohn Company. US Patent 3,381,016 (1968) and subsequent publications described the first scalable synthesis of these derivatives. This early work was primarily driven by the search for novel anti-inflammatory and analgesic agents, leveraging the known bioactivity of the isoxazole ring.

  • 1980 (The Gewald Contribution): The isoxazolo[4,5-b]pyridine system was formally described by Gewald et al. in 1980.[1][2][3] Gewald, a giant in heterocyclic synthesis (famous for the Gewald reaction), established the synthetic routes involving the cyclization of functionalized pyridines, specifically utilizing 2-chloro-3-nitropyridines or related precursors. This opened the door to "pyridine-first" synthetic strategies.

The Pharmacological Expansion (1990s – Present)

In the late 20th and early 21st centuries, the focus shifted from synthesis to function. Researchers identified that these fused systems could mimic the purine core (adenine/guanine), leading to their investigation as:

  • Kinase Inhibitors: Targeting PI3K and cyclin-dependent kinases.

  • CNS Agents: Acting as GABA_A antagonists and modulators of excitatory amino acid receptors.

  • Antimicrobials: Exhibiting potent activity against Gram-negative bacteria like Pseudomonas aeruginosa.

Part 3: Synthetic Methodologies

The construction of the isoxazolopyridine core generally follows two logical retrosynthetic disconnections:

  • Type A (Isoxazole-First): Building the pyridine ring onto a pre-existing isoxazole.

  • Type B (Pyridine-First): Annelating the isoxazole ring onto a functionalized pyridine.

Mechanism: The Green Multicomponent Reaction (Type A)

The most robust modern method for generating isoxazolo[5,4-b]pyridines is the three-component reaction (3-CR) involving:

  • 5-Amino-3-methylisoxazole (The dinucleophile)

  • Aromatic Aldehyde (The electrophile)

  • Active Methylene Compound (e.g., Malononitrile, Dimedone)

Reaction Logic:

  • Step 1 (Knoevenagel Condensation): The aldehyde and active methylene condense to form an electron-deficient benzylidene intermediate.

  • Step 2 (Michael Addition): The C-4 position of the 5-aminoisoxazole (which is nucleophilic) attacks the benzylidene double bond.

  • Step 3 (Cyclization): Intramolecular nucleophilic attack by the exocyclic amine onto the nitrile (or carbonyl) carbon closes the pyridine ring.

  • Step 4 (Aromatization): Tautomerization or oxidation yields the final fused aromatic system.

Synthesispathway cluster_inputs Reactants Aldehyde Aryl Aldehyde Intermediate1 Benzylidene Intermediate Aldehyde->Intermediate1 Knoevenagel (-H2O) Methylene Active Methylene (e.g., Malononitrile) Methylene->Intermediate1 Amine 5-Amino-3-methylisoxazole MichaelAdduct Michael Adduct Intermediate1->MichaelAdduct + Amine (Michael Addn) Cyclized Dihydro-isoxazolo[5,4-b]pyridine MichaelAdduct->Cyclized Intramolecular Cyclization Final Isoxazolo[5,4-b]pyridine Cyclized->Final Aromatization

Caption: Logical flow of the three-component synthesis of isoxazolo[5,4-b]pyridine via Knoevenagel-Michael-Cyclization cascade.[4]

Part 4: Pharmacological Applications

The isoxazolopyridine scaffold acts as a "master key" for various biological locks due to its ability to position hydrogen bond donors/acceptors in specific spatial arrangements.

Therapeutic AreaTarget / MechanismKey IsomerRepresentative Activity
Antimicrobial Bacterial Cell Wall / DNA GyraseIsoxazolo[5,4-b]pyridineActive against E. coli and P. aeruginosa (MIC ~125-250 µg/mL).
Oncology PI3K / mTOR PathwayIsoxazolo[4,5-d]pyrimidine*Inhibition of breast carcinoma (MCF7) proliferation.
CNS GABA_A ReceptorIsoxazolo[4,5-c]pyridineAntagonism of GABA receptors; potential in epilepsy/cognitive disorders.
Endocrinology CYP17 EnzymeIsoxazolo[4,5-b]pyridineInhibition of androgen biosynthesis (prostate cancer target).

*Note: While [4,5-d]pyrimidine is a nitrogen-rich variant, it shares the same isoxazole-fusion logic.

Pharmacology cluster_CNS CNS Activity cluster_Onco Oncology cluster_Micro Infectious Disease Scaffold Isoxazolopyridine Scaffold GABA GABA-A Antagonist Scaffold->GABA [4,5-c] isomer Glutamate Glutamate Modulation Scaffold->Glutamate Proliferation Anti-proliferative (MCF7) Scaffold->Proliferation [5,4-b] isomer Kinase Kinase Inhibition (PI3K) Scaffold->Kinase GramNeg Gram-Negative Bacteria Scaffold->GramNeg Sulfonamide derivs

Caption: Pharmacological mapping of isoxazolopyridine isomers to their respective biological targets.

Part 5: Experimental Protocol

Protocol: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives Rationale: This "green" protocol utilizes ultrasound to accelerate the Knoevenagel-Michael cascade, offering higher yields and cleaner profiles than traditional reflux methods.

Materials:

  • 3-Methyl-5-aminoisoxazole (1.0 mmol)

  • Aryl aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: Sodium acetate (10 mol%) or Piperidine (drops)

  • Solvent: Ethanol/Water (1:1) or solvent-free conditions[5]

Step-by-Step Methodology:

  • Preparation: In a 50 mL flask, dissolve the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of Ethanol:Water (1:1).

  • Activation: Add 3-methyl-5-aminoisoxazole (1.0 mmol) and the catalyst (NaOAc, 10 mol%).

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath (operating at ~40 kHz). Sonicate at room temperature for 15–30 minutes.

    • Observation: The formation of a precipitate usually indicates the progression of the reaction.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Once complete, filter the solid precipitate under vacuum.

  • Purification: Wash the solid with cold aqueous ethanol (5 mL). Recrystallize from hot ethanol to obtain the pure isoxazolo[5,4-b]pyridine derivative.

  • Validation: Confirm structure via 1H NMR (look for the disappearance of the benzylidene proton and appearance of the pyridine ring protons) and IR (disappearance of the nitrile peak if cyclization involved the CN group, or shift in carbonyl bands).

References

  • Markillie, J. H. (1968). Isoxazolo[5,4-b]pyridine derivatives and a method for their preparation. US Patent 3,381,016.[6] Link

  • Gewald, K., et al. (1980).[1][2] New synthesis of isoxazolo[4,5-b]pyridines. Journal für Praktische Chemie. (Foundational work on the [4,5-b] system).

  • Tu, S. J., et al. (2009).[7] Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. Journal of Combinatorial Chemistry. Link

  • Lingham, A. R. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron. Link

  • Dyadyuchenko, L. V., & Dotsenko, V. V. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds. Link

  • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. Link

  • Poreba, K., et al. (2012). The Synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an Evaluation of Their in Vitro Antiproliferative Activity. Advances in Clinical and Experimental Medicine. Link

Sources

Pharmacophore Modeling of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject Matter: Computational Chemistry / Drug Design Target Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Specialists

Executive Summary

The scaffold 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol represents a "privileged structure" in medicinal chemistry, sharing electronic and steric congruency with known GABA-A receptor modulators, antimicrobial agents, and kinase inhibitors. However, its utility in in silico screening is frequently compromised by poor handling of its prototropic tautomerism (4-hydroxy vs. 4-oxo) and ambiguous protonation states.

This guide provides a rigorous, self-validating workflow for generating high-confidence pharmacophore models of this specific scaffold. Unlike generic tutorials, we focus on the specific electronic nuances of the isoxazolo[5,4-b]pyridine core, establishing a protocol that integrates Quantum Mechanical (QM) tautomer analysis with fragment-based drug design (FBDD).

Part 1: Chemical Intelligence & Structural Preparation

Before any modeling software (MOE, LigandScout, Schrödinger) is engaged, the chemical identity of the ligand must be rigorously defined. The 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol molecule is not a static entity; it is a dynamic system subject to keto-enol tautomerism that fundamentally alters its pharmacophoric footprint.

The Tautomerism Trap

The molecule exists in equilibrium between the 4-hydroxy (enol) form and the 4-oxo (pyridone-like) form.

  • Enol Form (Aromatic): Presents an H-bond donor (OH) and an H-bond acceptor (N_pyridine).

  • Keto Form (Pyridone): Presents an H-bond acceptor (C=O) and an H-bond donor (NH), if the pyridine nitrogen is protonated/substituted, or simply a different electrostatic landscape.

Critical Directive: In aqueous solution and many protein pockets, the 4-oxo (pyridone) tautomer often predominates due to the high resonance stabilization energy of the amide-like system. A pharmacophore model based solely on the "4-ol" drawing will likely fail to retrieve active hits.

Protocol: QM-Based Tautomer Enumeration

Do not rely on standard force fields (MMFF94) alone for this scaffold. Use a semi-empirical or DFT approach to rank tautomer stability.

Step-by-Step Workflow:

  • Input: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol structure.

  • Enumeration: Generate all possible tautomers (move H between O-4 and N-5).

  • Calculation: Perform geometry optimization using DFT (B3LYP/6-31G*) in a solvation model (water).

  • Selection: Retain all tautomers within 5 kcal/mol of the global minimum.

Table 1: Physicochemical Profile for Modeling

FeatureValue / TypeModeling Implication
LogP ~1.2 - 1.8 (Predicted)Fragment-like; suitable for FBDD.
pKa (Acidic) ~8.5 (OH/NH)Likely neutral at physiological pH (7.4), but check anionic forms.
H-Bond Donors 1 (OH or NH)Directionality changes by 120° between tautomers.
H-Bond Acceptors 3 (N-isox, O-isox, O-sub)N-isoxazole is a weak acceptor; O-carbonyl is strong.
Aromatic Rings 2 (Fused)High Pi-Pi stacking potential.

Part 2: Pharmacophore Feature Generation

We will construct a Shared Feature Pharmacophore assuming this molecule is a fragment lead. We will map features for both dominant tautomers to create a "merged" hypothesis that accounts for binding site adaptability.

Feature Definitions

The isoxazolo[5,4-b]pyridine core presents a distinct electronic signature.[1]

  • Feature A (Hydrophobic/Aromatic): The centroid of the fused ring system.

    • Role: Pi-stacking (e.g., with Phe/Tyr residues in kinase hinges or GABA aromatic boxes).

  • Feature B (Hydrophobic): The 3-Methyl and 6-Methyl groups.

    • Role: Van der Waals contacts; critical for selectivity against non-methylated analogs.

  • Feature C (H-Bond Donor/Acceptor Vector): The 4-position functionality.[2][3][4]

    • Constraint: Must allow for both donor (OH) and acceptor (C=O) mapping unless a specific target crystal structure dictates otherwise.

  • Feature D (H-Bond Acceptor): The Isoxazole Nitrogen (N-2).

    • Note: Often a weak acceptor, but critical in specific binding modes (e.g., water bridges).

The "Twin-State" Modeling Workflow

The following diagram illustrates the decision tree for handling the tautomeric ambiguity of this specific scaffold during model generation.

PharmacophoreWorkflow Start Input: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol TautomerGen Tautomer Enumeration (QM/DFT Level) Start->TautomerGen Split Split Stream TautomerGen->Split PathA Path A: 4-Hydroxy Form (Aromatic) Split->PathA PathB Path B: 4-Oxo (Pyridone) Form (Non-Aromatic Ring) Split->PathB ConfGenA Conformer Generation (Rotation of OH) PathA->ConfGenA ConfGenB Conformer Generation (Rigid Core) PathB->ConfGenB FeatureMapA Map Features: 1. HBD (OH) 2. HBA (N-Pyridine) 3. Aro (Fused System) ConfGenA->FeatureMapA FeatureMapB Map Features: 1. HBA (C=O) 2. HBD (NH - if protonated) 3. Hyd (Ring Centroid) ConfGenB->FeatureMapB Merge Merged Pharmacophore Hypothesis (Boolean OR Logic for 4-Pos) FeatureMapA->Merge FeatureMapB->Merge Screen Virtual Screening (ZINC/ChEMBL Databases) Merge->Screen

Figure 1: The "Twin-State" workflow ensures that potential bioactive tautomers are not discarded early in the pipeline. This is critical for isoxazolopyridines.

Part 3: Structure-Based Refinement (Docking Integration)

If you are targeting a specific protein (e.g., GABA-A Receptor


5 subunit or a Kinase), you must refine the ligand-based model using Exclusion Volumes .
Case Study: GABA-A Receptor (Benzodiazepine Site)

Isoxazolo[5,4-b]pyridines are structurally related to Gaboxadol (THIP), though THIP binds to the orthosteric site. The 3,6-dimethyl analog is more lipophilic and likely targets the allosteric benzodiazepine site or acts as a kinase inhibitor fragment.

Refinement Protocol:

  • Docking: Dock both tautomers into the target crystal structure (e.g., PDB: 6D6T for GABA-A).

  • Interaction Fingerprint: Identify residues interacting with the 3-Me and 6-Me groups. These define the "Hydrophobic Pocket" constraints.

  • Exclusion Spheres: Generate exclusion volumes based on the receptor surface to penalize steric clashes.

  • Vector Constraints: If the 4-OH/Oxo group forms a hydrogen bond with a backbone amide (common in kinases) or a specific histidine (GABA-A), convert the generic HBD/HBA feature to a Vector Feature with a tolerance of 20°.

Part 4: Validation & Screening Strategy

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use generic decoys (DUD-E) without filtering. You must generate decoys that match the isoxazolo-pyridine mass and topology but lack the specific pharmacophore points.

  • Active Set: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol and 10 known active analogs (from literature/patents).

  • Decoy Set: 500 molecules with similar MW, LogP, and rotational bonds, but different H-bond patterns (e.g., indoles, quinolines without the specific N-O motif).

Metrics for Success

Evaluate your model using the GH Score (Güner-Henry Score) :



  • 
    : Hits that are active.[5]
    
  • 
    : Total actives in database.
    
  • 
    : Total hits retrieved.
    
  • 
    : Total molecules in database.
    

Target: A GH score > 0.7 indicates a robust model capable of scaffold hopping.

Part 5: Visualizing the Pharmacophore Hypothesis

The final output of this process is a spatial arrangement of features. The diagram below visualizes the 3D constraints derived from the 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol scaffold.

PharmacophoreMap F1 HBA/HBD (4-Pos) [Vector] F2 Aromatic Centroid (Core) F2->F1 ~3.5 Å F3 Hydrophobic (3-Me) F2->F3 ~2.8 Å F4 Hydrophobic (6-Me) F2->F4 ~2.8 Å F3->F4 ~5.5 Å (Width Constraint) F5 HBA (Isox-N) [Optional] Desc Pharmacophore Hypothesis: Core: Fused Aromatic System Width: Defined by 3,6-Methyls Polarity: 4-Pos Vector (Critical)

Figure 2: Spatial arrangement of the pharmacophoric features. The distance between the methyl groups (F3-F4) defines the steric width of the pocket.

References

  • Tautomerism in Drug Design: Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704. Link

  • Isoxazolopyridine Scaffold Activity: Frølund, B., et al. (2002). 4-Substituted Analogues of GABA-A Agonist THIP. Journal of Medicinal Chemistry, 45(12), 2454-2468. Link

  • Pharmacophore Validation: Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands. Journal of Chemical Information and Modeling, 45(1), 160–169. Link

  • Fragment-Based Modeling: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619. Link

  • GABA-A Receptor Structure: Zhu, S., et al. (2018). Structure of a human synaptic GABAA receptor. Nature, 559, 67–72. Link

Sources

Toxicity and safety data sheets for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

[1]

Part 1: Chemical Identity & Tautomeric Equilibrium

Understanding the chemical structure is the first step in safety.[1] This compound belongs to the fused isoxazolopyridine class, often utilized as a bioisostere for quinolines in kinase inhibitor development.

Nomenclature & Identification
ParameterDetail
Chemical Name 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol
Common Tautomer 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(7H)-one
CAS Number (Analog) 900136-98-3 (Carboxylic acid derivative); 92914-74-4 (Amine core)
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Physical State Off-white to pale yellow solid (crystalline)
Solubility Low in water; Soluble in DMSO, DMF, and hot Ethanol
Structural Tautomerism

The "4-ol" form exists in dynamic equilibrium with the "4-one" (pyridone) form.[1] In the solid state, the pyridone (keto) form usually predominates, which impacts solubility and reactivity.[1]

Tautomerismcluster_0Tautomeric Equilibriumcluster_1ImplicationsEnolEnol Form(4-Hydroxy-pyridine)Less Stable (Solid)KetoKeto Form(4-Pyridone)Dominant (Solid/Solution)Enol->KetoProton TransferSolubilityHydrogen Bonding(High MP, Low LogP)Keto->SolubilityReactivityN-Alkylation vs.O-Alkylation RisksKeto->Reactivity

Caption: Tautomeric shift between hydroxy-pyridine and pyridone forms, influencing handling and solubility.[1]

Part 2: Hazard Identification (GHS Classification)[1]

Based on the Read-Across Principle using the structurally validated analog Isoxazolo[5,4-b]pyridin-3-amine (CAS 92914-74-4), this compound must be treated as Acutely Toxic until experimental data proves otherwise.[1]

Provisional GHS Labeling

Signal Word: DANGER [1]

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 3 H301: Toxic if swallowed.[1]
Skin Irritation Cat. 2H315: Causes skin irritation.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[1]

  • P280: Wear protective gloves/protective clothing/eye protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.

Part 3: Toxicological Profile & Mechanism[1]

Acute Toxicity[1]
  • Oral: Data from isoxazolopyridine amines suggests an LD50 < 300 mg/kg (Rat).[1] The fused ring system can intercalate DNA or inhibit specific kinases, leading to systemic toxicity.

  • Inhalation: High risk of mucosal irritation.[1] Fine dusts are potent respiratory irritants.[1]

  • Dermal: Potential for absorption.[1] Most fused heterocycles are lipophilic enough to cross the stratum corneum.[1]

Chronic & Long-Term Hazards[1]
  • Genotoxicity: Many isoxazole derivatives are investigated for DNA interaction.[1] Treat as a suspected mutagen .[1]

  • Target Organs: Liver (hepatotoxicity observed in related kinase inhibitors) and Kidneys.[1]

Metabolic Pathway (Hypothetical)

The body likely metabolizes this scaffold via oxidation of the methyl groups or ring opening of the isoxazole.[1]

Metabolismcluster_liverHepatic Metabolism (Phase I)Parent3,6-Dimethylisoxazolo[5,4-b]pyridin-4-olMet1Hydroxylation ofMethyl GroupsParent->Met1CYP450Met2Isoxazole RingOpening (Reductive)Parent->Met2ReductasesExcretionRenal Excretion(Glucuronides)Met1->ExcretionMet2->Excretion

Caption: Hypothetical metabolic fate involving oxidation and ring cleavage, leading to renal elimination.[1]

Part 4: Safe Handling & Exposure Controls[1]

Engineering Controls
  • Primary: All open handling must be performed inside a Chemical Fume Hood .[1]

  • Powders: If handling >500 mg of dry powder, use a Powder Containment Hood or Glove Bag to prevent inhalation of dust.[1]

  • Ventilation: Ensure 10-15 air changes per hour (ACH) in the lab.

Personal Protective Equipment (PPE)
ZoneRequirement
Eye/Face Chemical splash goggles (ANSI Z87.1).[1] Face shield if reaction volume >100mL.[1]
Skin Double Nitrile gloves (0.11 mm min thickness).[1] Inspect for permeation.[1]
Body Lab coat (buttoned) + Chemical resistant apron if handling solutions.[1]
Respiratory N95/P100 respirator required if handling outside a hood (Emergency only).[1]
Spill Response Protocol
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and N95 respirator.[1]

  • Contain: Cover spill with a damp absorbent pad (to prevent dust).[1]

  • Decontaminate: Clean surface with 10% bleach solution (oxidizes the heterocycle) followed by water.[1]

  • Disposal: Place all waste in a sealed container labeled "Toxic Organic Waste".

Part 5: Synthesis & Precursor Hazards[1]

Researchers synthesizing this compound often start from 5-amino-3-methylisoxazole and ethyl acetoacetate .[1]

  • Precursor Hazard: 5-amino-3-methylisoxazole is a known irritant and potential blood toxicant.[1]

  • Reaction Hazard: Cyclization often requires high temperatures (120°C+) in Polyphosphoric Acid (PPA) or Diphenyl ether.[1]

    • Risk:[1][2] Thermal runaway or violent bumping.[1]

    • Control: Use blast shields during the condensation step.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 173760, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. Retrieved from [Link][1]

  • ResearchGate (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (Microreview). Retrieved from [Link]

Methodological & Application

Step-by-step synthesis protocol for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Abstract & Scope

This protocol details the synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (often existing as its tautomer, 3,6-dimethylisoxazolo[5,4-b]pyridin-4(7H)-one ).[1] This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antibacterial, anti-inflammatory, and analgesic properties.[1] The method utilizes a robust, one-pot condensation of 5-amino-3-methylisoxazole with ethyl acetoacetate in glacial acetic acid.[1] This guide prioritizes reproducibility, scalability, and purity, providing a self-validating workflow for researchers.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the Hantzsch-type condensation principle.[1] The amine moiety of the isoxazole acts as a binucleophile, reacting with the 1,3-dicarbonyl system of ethyl acetoacetate.[1]

Key Mechanistic Steps:

  • Nucleophilic Attack: The exocyclic amine of the isoxazole attacks the ketone carbonyl of ethyl acetoacetate, forming an enamine intermediate (Schiff base formation).

  • Cyclization: The C-4 position of the isoxazole ring (nucleophilic due to resonance) attacks the ester carbonyl, leading to ring closure.

  • Elimination: Loss of ethanol and water drives the aromatization to the fused pyridine system.[1]

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (Target Molecule) Inter Enamine Intermediate (Transient) Target->Inter Cyclization (-EtOH) SM1 5-Amino-3-methylisoxazole (Binucleophile) Inter->SM1 + SM2 (AcOH, Reflux) SM2 Ethyl Acetoacetate (1,3-Dicarbonyl) Inter->SM2

Caption: Disconnection approach showing the convergence of the amino-isoxazole and beta-keto ester.

Materials & Equipment

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )Equiv.[2][3]RolePurity Req.
5-Amino-3-methylisoxazole 98.101.0Core Scaffold>97%
Ethyl Acetoacetate 130.141.1 - 1.2Cyclization Partner>99%
Glacial Acetic Acid 60.05Solvent (10V)Solvent/CatalystACS Grade
Ethanol (Cold) 46.07WashPurificationAbsolute

Equipment:

  • Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl₂ or N₂ line) to exclude excessive moisture.

  • Oil bath or heating mantle with temperature probe.[1]

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Charge: In a clean, dry round-bottom flask, dissolve 5-amino-3-methylisoxazole (1.0 equiv) in Glacial Acetic Acid (volume approx. 10 mL per gram of amine).

    • Note: The amine may not dissolve instantly; stirring will aid dissolution.[1]

  • Addition: Add Ethyl Acetoacetate (1.1 equiv) dropwise to the stirring solution at room temperature.

    • Why: Controlled addition prevents localized concentration gradients, though the reaction is not highly exothermic.[1]

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 118–120 °C) .

    • Monitoring: Maintain reflux for 4–6 hours . The solution typically darkens slightly (yellow to orange/brown) as the reaction progresses.

Phase 2: Monitoring & Workup
  • TLC Control: Monitor reaction progress using TLC (Eluent: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9).

    • Observation: Disappearance of the starting isoxazole (lower Rf) and appearance of a fluorescent spot (product).

  • Cooling: Once complete, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[4] The product often precipitates spontaneously upon cooling.[1]

  • Precipitation: If no solid forms, concentrate the solution to ~50% volume under reduced pressure, then pour the residue into ice-cold water (approx. 5-10 times the reaction volume). Stir vigorously for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing: Wash the filter cake sequentially with:

    • Cold water (2 x 20 mL) – removes acetic acid.

    • Cold Ethanol (1 x 10 mL) – removes unreacted ethyl acetoacetate.

Phase 3: Purification
  • Recrystallization: The crude solid is usually of sufficient purity (>90%). For analytical grade (>98%):

    • Recrystallize from hot Ethanol or DMF/Ethanol mixture.[1]

    • Dissolve in minimum hot solvent, filter hot (if insoluble particles exist), and cool to 4 °C overnight.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours to remove residual solvent.

Characterization & Quality Control

Table 2: Expected Analytical Data

TechniqueParameterExpected ResultInterpretation
Appearance VisualWhite to pale yellow powderHigh purity crystalline solid.[1]
Melting Point Thermal>250 °C (Dec)Consistent with fused heterocyclic systems.
¹H NMR (DMSO-d₆)δ ~2.3-2.5 (s, 3H)Methyl group on Isoxazole (C3).[1]
δ ~2.4-2.6 (s, 3H)Methyl group on Pyridine (C6).[1]
δ ~6.2-6.5 (s, 1H)Proton at Pyridine C5.[1]
δ ~12.0-13.0 (br s, 1H)OH/NH (Tautomeric proton).[1]
MS (ESI) m/z[M+H]⁺ = 179.xConfirms Molecular Weight (MW 178.19).

Figure 2: Workflow Diagram

Workflow Step1 Mix Reagents (AcOH, Reflux 6h) Step2 Cool & Precipitate (Ice Water) Step1->Step2 Step3 Filter & Wash (H2O, Cold EtOH) Step2->Step3 Step4 Recrystallize (Ethanol) Step3->Step4 QC QC Analysis (NMR, HPLC) Step4->QC

Caption: Operational workflow for the synthesis and purification of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: Product is too soluble in acetic acid.

    • Solution: Distill off 70% of the acetic acid before pouring into ice water.[1] Neutralizing the filtrate with NaHCO₃ (carefully) can precipitate the remaining product (amphoteric nature).

  • Impurity Profile (Unreacted Amine):

    • Cause: Insufficient heating or time.[1]

    • Solution: Extend reflux time to 12 hours. Ensure temperature is strictly at reflux (118 °C).

  • Coloration:

    • Cause: Oxidation byproducts.[1]

    • Solution: Perform recrystallization with activated charcoal.[1]

Safety & Handling

  • Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood. Wear acid-resistant gloves.[1]

  • Ethyl Acetoacetate: Irritant.[1]

  • Product: Treat as a potential bioactive agent.[5][6][7] Avoid inhalation of dust.

References

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives. Heterocycles, 2020, 100(6). Link

  • Reactions of 3-Amino-5-methylisoxazole with Enol Ethers. Journal of Heterocyclic Chemistry, 2022.[1] Link

  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 2016.[1] Link

Sources

Reagents required for preparing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Protocol for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Abstract & Application Scope

The isoxazolo[5,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting bioactivity profiles ranging from kinase inhibition to antimicrobial and anti-inflammatory properties. This application note details the reagents and optimized protocol for synthesizing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (also referred to by its tautomer, 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(7H)-one ).

The synthesis exploits the regioselective condensation of 5-amino-3-methylisoxazole with ethyl acetoacetate . This guide addresses common challenges such as regiochemical control, solubility issues during purification, and tautomeric characterization.

Retrosynthetic Analysis & Reaction Logic

The construction of the fused pyridine ring is achieved via a modified Hantzsch-type condensation. The reaction logic relies on the nucleophilicity of the exocyclic amine and the C-4 carbon of the isoxazole ring.[1]

  • Step 1 (Imine Formation): The amino group of the isoxazole attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Step 2 (Cyclization): The C-4 position of the isoxazole (nucleophilic due to enamine resonance) attacks the ester carbonyl, closing the pyridine ring.

  • Result: The methyl group from the acetoacetate is positioned at C-6, and the ester carbonyl transforms into the C-4 hydroxyl/ketone.

ReactionPathway cluster_legend Reaction Logic Start1 5-Amino-3-methylisoxazole (Nucleophile) Inter Intermediate (Enamine/Schiff Base) Start1->Inter AcOH, Reflux (Schiff Base Formation) Start2 Ethyl Acetoacetate (Electrophile) Start2->Inter Target 3,6-Dimethylisoxazolo[5,4-b] pyridin-4-ol Inter->Target Cyclodehydration (-EtOH) Kinetic Control Kinetic Control Thermodynamic Cyclization Thermodynamic Cyclization Kinetic Control->Thermodynamic Cyclization

Figure 1: Reaction pathway for the synthesis of the target scaffold.

Reagents & Materials

The following reagents are required. Purity levels are critical to minimize difficult-to-remove byproducts.

ReagentCAS NumberGrade/PurityRoleStoichiometry
5-Amino-3-methylisoxazole 14678-02-5≥98%Core Scaffold1.0 equiv
Ethyl Acetoacetate 141-97-9≥99%Cyclization Partner1.1 - 1.2 equiv
Glacial Acetic Acid 64-19-7ACS ReagentSolvent & Catalyst5-10 Vol (mL/g)
Ethanol (Absolute) 64-17-5HPLC GradeWorkup/WashingN/A
Dimethylformamide (DMF) 68-12-2AnhydrousRecrystallizationN/A

Equipment:

  • Round-bottom flask (25-50 mL) with reflux condenser.

  • Magnetic stirrer and oil bath (capable of 120°C).

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Charge: In a clean, dry round-bottom flask, dissolve 5-amino-3-methylisoxazole (1.0 g, 10.2 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Ethyl Acetoacetate (1.46 g, 1.43 mL, 11.2 mmol) dropwise to the stirring solution at room temperature.

    • Expert Tip: A slight excess (1.1 equiv) of the ketoester ensures complete consumption of the limiting isoxazole amine, which is harder to remove during purification.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 118°C) for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (lower Rf) should disappear.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates as a solid upon cooling due to lower solubility in cool acetic acid.

  • Precipitation: If no precipitate forms, concentrate the solution to ~50% volume under reduced pressure, or pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. This forces the hydrophobic fused ring to crash out.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing:

    • Wash the filter cake with cold water (2 x 10 mL) to remove residual acetic acid.

    • Wash with a small amount of cold ethanol (1 x 5 mL) to remove unreacted ethyl acetoacetate.

Phase 3: Purification
  • Standard: Recrystallization from Ethanol or an Ethanol/DMF mixture (9:1) is usually sufficient to obtain >95% purity.

  • Alternative: If the compound is highly insoluble (common for this scaffold), boil the crude solid in Ethanol, filter while hot (removing insoluble impurities), and allow the filtrate to cool.

Characterization & Tautomerism

The target molecule exists in equilibrium between the 4-ol (enol) and 4-one (keto) forms. In solution (NMR), the keto form is typically dominant, while the name often reflects the aromatic potential.

  • Appearance: White to off-white powder.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~12.0-13.0 ppm (br s, 1H, NH/OH) – Indicates tautomeric exchange.
      
    • 
       ~6.0-6.2 ppm (s, 1H, Pyridine-H5) – Characteristic aromatic singlet.
      
    • 
       ~2.3-2.4 ppm (s, 3H, Pyridine-CH3).
      
    • 
       ~2.1-2.2 ppm (s, 3H, Isoxazole-CH3).
      
  • MS (ESI+): Calculated [M+H]⁺ for C₉H₈N₂O₂: ~177.06.

Troubleshooting & Expert Insights

IssueRoot CauseSolution
Low Yield Incomplete cyclization or solubility loss during workup.Extend reflux time to 12h. Ensure the reaction is poured into ice water to maximize precipitation.
Impurity (Sticky Solid) Polymerization of ethyl acetoacetate.Wash the crude solid thoroughly with cold diethyl ether or ethanol.
Regioisomer Formation Formation of [4,5-b] isomer (rare with this method).The use of Acetic Acid strongly favors the [5,4-b] fusion via the specific mechanism described. Avoid using basic conditions (NaOEt) unless necessary, as base can sometimes alter ring closure kinetics.

References

  • BenchChem. (2025).[2] Solubility and purification strategies for isoxazolo[5,4-b]pyridines. Retrieved from

  • Saczewski, J., et al. (2016).[3] Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646.[3]

  • Tu, S.J., et al. (2009). Microwave-assisted synthesis of isoxazolo[5,4-b]pyridines. (Contextual citation from Frontiers in Chemistry review on aminoazole diversity).

  • ResearchGate Microreview. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives. Retrieved from

Sources

Application Note: Optimizing Reaction Conditions for Isoxazolopyridine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazolopyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity in kinase inhibition, GABA modulation, and antimicrobial applications. However, the synthesis of these fused bicyclic systems is often plagued by poor regioselectivity, low yields, and harsh environmental conditions.

This Application Note provides two distinct, optimized protocols for isoxazolopyridine ring closure. Protocol A details a microwave-assisted, multicomponent "green" synthesis ideal for high-throughput library generation.[1][2][3] Protocol B outlines a precision stepwise intramolecular cyclization for specific isomer targeting. We analyze the critical process parameters (CPPs)—specifically solvent dielectric properties, base sterics, and temperature control—that dictate the success of the ring closure.

Critical Parameter Analysis: The Science of Ring Closure

Successfully closing the isoxazole ring onto a pyridine core (or vice versa) requires balancing kinetic accessibility with thermodynamic stability.

The Regioselectivity Challenge

The primary failure mode in isoxazolopyridine synthesis is the formation of the wrong isomer (e.g., [5,4-b] vs. [4,5-b]). This is governed by the "Hard and Soft Acids and Bases" (HSAB) theory during the nucleophilic attack.

  • Nitrogen Attack: Favored under kinetic control and sterically unhindered conditions.

  • Oxygen Attack: Often requires specific base catalysis to enhance the nucleophilicity of the oxime oxygen or enol form.

Solvent & Microwave Effects

In multicomponent reactions (Protocol A), water is utilized not just as a solvent but as a hydrophobic driver. Under microwave irradiation, water's high dielectric constant (


) allows for rapid superheating, while the organic reactants form a hydrophobic aggregate, accelerating the reaction rate via the "on-water" effect.

Protocol A: Microwave-Assisted Multicomponent Synthesis

Target Scaffold: Isoxazolo[5,4-b]pyridine Application: Rapid generation of compound libraries for SAR (Structure-Activity Relationship) studies.[1]

Reaction Mechanism & Workflow

This method utilizes a one-pot condensation of an aromatic aldehyde, 3-amino-5-methylisoxazole, and an active methylene compound (e.g., tetronic acid or indan-1,3-dione).

G Start Reagents: Aldehyde + 3-Amino-5-methylisoxazole + Tetronic Acid Step1 Knoevenagel Condensation Start->Step1 Inter1 Intermediate: Arylidene Step1->Inter1 Step2 Michael Addition Inter1->Step2 + Aminoisoxazole Inter2 Adduct Formation Step2->Inter2 Step3 MW Irradiation (120°C, Water) Inter2->Step3 Cyclization Final Product: Isoxazolo[5,4-b]pyridine Step3->Final - H2O

Figure 1: Mechanistic pathway for the microwave-assisted multicomponent synthesis of isoxazolo[5,4-b]pyridines.

Detailed Methodology

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • 3-Methylisoxazol-5-amine (1.0 mmol)

  • Tetronic Acid (1.0 mmol)

  • Solvent: Deionized Water (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 30 mL microwave process vial, combine the aldehyde, amine, and tetronic acid. Add 10 mL of water.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Ramp: Ramp temperature to 120°C over 2 minutes.

  • Hold: Hold at 120°C for 10–15 minutes (Max Power: 200W). Note: Monitor pressure; typical range is 2–5 bar.

  • Work-up: Cool the reaction to room temperature (active air cooling). The product usually precipitates out of the aqueous phase.

  • Purification: Filter the solid precipitate. Wash sequentially with water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from ethanol if necessary.

Validation Criteria:

  • Yield: Expect 85–95%.

  • Purity: Check by HPLC (>95% AUC).

  • NMR: Look for the disappearance of the aldehyde proton (

    
     ppm) and the formation of the pyridine ring protons.
    

Protocol B: Stepwise Intramolecular Nucleophilic Cyclization

Target Scaffold: Isoxazolo[4,5-b]pyridine Application: Process chemistry requiring high regio-purity and scale-up potential.

Reaction Logic

This protocol relies on the intramolecular displacement of a nitro group (or halogen) on a pyridine ring by an oxime oxygen. This is a thermodynamic ring closure that avoids the isomer mixtures often seen in intermolecular cycloadditions.

Optimization Decision Matrix

Optimization Root Optimization of Intramolecular Cyclization Substrate Substrate: 2-Chloro-3-nitropyridine Root->Substrate Route1 Route A: Nitro Displacement Substrate->Route1 EWG at C3 Route2 Route B: Halogen Displacement Substrate->Route2 EWG at C2 Cond1 Base: K2CO3 Solvent: DMF Temp: 60°C Route1->Cond1 Preferred Cond2 Base: NaH Solvent: THF Temp: 0°C -> RT Route2->Cond2 Result1 High Yield (Thermodynamic) Cond1->Result1 Result2 Fast Reaction (Kinetic) Cond2->Result2

Figure 2: Decision matrix for optimizing reaction conditions based on substrate leaving groups.

Detailed Methodology

Substrate: 2-chloro-3-nitropyridine derivatives. Reagents: Ethyl acetoacetate, NaH (60%), K2CO3.

Step-by-Step Procedure:

  • Intermediate Synthesis: Dissolve ethyl acetoacetate (1.1 eq) in anhydrous THF. Add NaH (1.2 eq) at 0°C. Stir for 30 min.

  • Coupling: Add 2-chloro-3-nitropyridine (1.0 eq). Stir at RT for 3 hours.

  • Nitrosation (In-situ): Add NaNO2 (1.5 eq) and acetic acid to generate the isonitroso intermediate.

  • Ring Closure (The Critical Step):

    • Isolate the crude isonitroso intermediate.

    • Dissolve in DMF (Dimethylformamide).

    • Add K2CO3 (2.0 eq).

    • Heat to 60°C for 4 hours. Why? Mild heating with a weak base favors the displacement of the nitro group by the oxime oxygen without degrading the pyridine ring.

  • Work-up: Pour into ice water. Acidify to pH 4 with HCl. Filter the solid.

Data Summary: Condition Comparison

ParameterProtocol A (Microwave/Water)Protocol B (Thermal/DMF)
Mechanism Multicomponent CondensationIntramolecular

Time 10–15 mins4–6 hours
Solvent Water (Green)DMF (Polar Aprotic)
Temp 120°C60°C
Yield 85–92%70–85%
Regioselectivity High ([5,4-b] specific)High ([4,5-b] specific)
Scalability Low (<1g typically)High (>10g feasible)

References

  • Tu, S. J., et al. (2009).[3] "Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water." ACS Combinatorial Science.[1]

  • Lingham, A. R. (2016). "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines..." Polyhedron.[4]

  • Vereshchagin, A. N., et al. (2024).[5] "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry.

  • Hamama, W. S., et al. (2012).[6] "Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines." Archiv der Pharmazie.

Sources

Application Note: Functionalization Strategies for the 4-Hydroxy Group in Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Isoxazolo[5,4-b]pyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as GABA-A agonists, antimicrobial agents, and anticancer effectors. However, the functionalization of the C4-position is often the bottleneck in Structure-Activity Relationship (SAR) campaigns.

The "4-hydroxy" moiety in this scaffold is deceptive; it exists in a dynamic tautomeric equilibrium with its 4-oxo (lactam) form. This duality creates a divergent reactivity landscape where standard alkylation conditions frequently yield N-alkylated byproducts rather than the desired O-functionalized ethers.

This guide provides a definitive, field-tested protocol for functionalizing the C4 position. We prioritize the Deoxychlorination-Displacement route as the industry standard for reliability, while also detailing Direct O-Functionalization strategies for specific use cases.

Mechanistic Insight: The Tautomerism Conundrum

Understanding the tautomeric equilibrium is a prerequisite for successful synthesis. In the solid state and in polar solvents (DMSO, DMF, MeOH), the equilibrium shifts heavily toward the 4-oxo (lactam) form due to the stabilization of the N-H bond and lattice energy.

  • Electrophilic Attack: Reactions with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) often favor N-alkylation (the thermodynamic trap).

  • Nucleophilic Activation: To access diverse C4-substituents (amines, aryls, ethers), the oxygen must be converted into a leaving group (Cl, OTf).

Visualization: Reactivity Landscape

The following diagram illustrates the divergent pathways controlled by reagent selection.

ReactivityLandscape Target 4-Hydroxy-isoxazolo[5,4-b]pyridine (Tautomeric Equilibrium) OxoForm 4-Oxo Form (Lactam) Target->OxoForm Polar Solvents Chloro 4-Chloro Intermediate (Electrophilic Core) Target->Chloro POCl3 / Vilsmeier O_Alkyl O-Alkylated Product (Kinetic/Directed) Target->O_Alkyl Mitsunobu or Ag2CO3 N_Alkyl N-Alkylated Product (Thermodynamic) OxoForm->N_Alkyl R-X, NaH/DMF Suzuki C4-Aryl/Heteroaryl (Suzuki Coupling) Chloro->Suzuki Pd(0), Ar-B(OH)2 SNAr C4-Amine/Ether (SNAr Displacement) Chloro->SNAr H-Nu (Amine/OR)

Figure 1: Divergent reactivity pathways. The chloro-intermediate (Yellow) serves as the central hub for diversity.

Strategy A: The Chlorination-Displacement Route (Primary Workflow)

This is the most robust strategy for generating diverse libraries. It converts the ambiguous hydroxy/oxo group into a versatile chloro-handle.

Protocol 1: Deoxychlorination (Vilsmeier-Haack Conditions)

Objective: Conversion of 4-OH-isoxazolo[5,4-b]pyridine to 4-chloroisoxazolo[5,4-b]pyridine.

  • Reagents: Phosphorus oxychloride (POCl₃), DMF (catalytic or solvent), Triethylamine (Et₃N).

  • Safety: POCl₃ is violently reactive with water. All glassware must be oven-dried. Perform in a fume hood.

Step-by-Step:

  • Setup: Charge a round-bottom flask with the 4-hydroxy substrate (1.0 equiv) under Argon.

  • Solvent: Add anhydrous POCl₃ (5–10 equiv). Note: For unreactive substrates, use POCl₃ as the solvent. For sensitive substrates, use toluene with 2.0 equiv POCl₃.

  • Catalysis: Add anhydrous DMF (3–5 drops). This forms the Vilsmeier reagent (chloroiminium ion), significantly accelerating the reaction.

  • Reaction: Reflux at 80–100 °C for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the starting material).

  • Quench (Critical): Cool the mixture to 0 °C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction.

  • Isolation: Neutralize with saturated NaHCO₃ (to pH ~7). Extract with EtOAc or DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white or pale yellow solid.

Protocol 2: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Displacement of the 4-Cl group with amines or alkoxides.

  • Mechanism: The isoxazole ring acts as an electron-withdrawing group (similar to a nitro group), activating the pyridine C4 position for nucleophilic attack.

Step-by-Step:

  • Reagents: 4-Chloro intermediate (1.0 equiv), Nucleophile (1.2–1.5 equiv), Base (DIPEA or K₂CO₃, 2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions:

    • Aliphatic Amines: Stir at RT for 1–4 hours.

    • Anilines/Hindered Amines: Heat to 60–80 °C.

    • Alcohols: Pre-form the alkoxide using NaH (1.1 equiv) in THF at 0 °C, then add the chloro-substrate.

  • Workup: Dilute with water, extract with EtOAc.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Installation of carbon substituents (Aryl/Heteroaryl).

Table 1: Optimized Suzuki Conditions for 4-Chloroisoxazolopyridines

ComponentStandard ConditionDifficult Substrates
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base Na₂CO₃ (2M aq.)K₃PO₄ (3.0 equiv)
Solvent DME/Water (3:1)1,4-Dioxane (anhydrous)
Temp 85 °C100 °C (Microwave: 120 °C, 20 min)

Strategy B: Direct O-Functionalization

Use this route only if the chlorination step fails or if an O-alkyl ether is the specific target and S_NAr is not feasible.

Protocol 4: Mitsunobu Reaction

Objective: Selective O-alkylation using an alcohol (R-OH).

  • Rationale: The Mitsunobu reaction activates the alcohol (R-OH) rather than the heterocycle, and the pKa of the isoxazolopyridine (approx 6–8) matches the acidity requirement for the nucleophile.

Step-by-Step:

  • Setup: Dissolve 4-hydroxyisoxazolopyridine (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the Alcohol (R-OH, 1.2 equiv) in anhydrous THF.

  • Addition: Cool to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise over 15 minutes.

  • Reaction: Allow to warm to RT and stir overnight.

  • Purification: Concentrate and purify directly via column chromatography. Note: Triphenylphosphine oxide removal can be difficult; consider using polymer-bound PPh₃ for easier workup.

Protocol 5: Silver-Mediated Alkylation

Objective: O-Alkylation with Alkyl Halides.

  • Concept: According to the HSAB (Hard-Soft Acid-Base) principle, the silver ion coordinates to the softer Nitrogen/Halide, directing the "hard" electrophile to the Oxygen.

Reagents: Ag₂CO₃ (1.5 equiv), Alkyl Halide (R-X, 1.2 equiv), Toluene or Benzene, Reflux.

  • Contrast: Using K₂CO₃/DMF typically yields >80% N-alkylation . Using Ag₂CO₃/Toluene typically yields >70% O-alkylation .

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for library generation.

Workflow Start Start: 4-OH-Isoxazolopyridine Decision Target Substituent? Start->Decision RouteA Route A: Chlorination Decision->RouteA Diverse Library RouteB Route B: Direct O-Funct. Decision->RouteB Simple Ether Only Step_POCl3 POCl3 / DMF / 90°C RouteA->Step_POCl3 Mitsunobu Mitsunobu Reaction PPh3 / DIAD / R-OH RouteB->Mitsunobu Intermediate 4-Chloro Intermediate Step_POCl3->Intermediate Branch_C C-C Bond (Aryl) Intermediate->Branch_C Branch_N C-N/O Bond (Het) Intermediate->Branch_N Suzuki Suzuki Coupling Pd(PPh3)4 / Na2CO3 Branch_C->Suzuki SNAr SNAr Displacement H-Nu / Base Branch_N->SNAr Final_C 4-Aryl Product Suzuki->Final_C Final_Het 4-Amino/Alkoxy Product SNAr->Final_Het Final_O 4-Alkoxy Ether Mitsunobu->Final_O

Figure 2: Decision matrix for synthetic route selection.

References

  • Hamed, A. et al. "Regioselective Synthesis of Isoxazolo[5,4-b]pyridines and Their Functionalization." Molecules, 2020.[1]

  • Guzman, F. et al. "Nucleophilic Aromatic Substitution (SNAr) in Heterocyclic Chemistry: A Practical Guide." Journal of Organic Chemistry, 2019.

  • Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions." Nobel Lecture, 2010.

  • Miyaura, N. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Swamy, K.C.K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

Sources

Scalable production methods for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Scalable Production Methods for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Abstract

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials, demonstrating a wide spectrum of biological activities.[1] This application note presents a comprehensive, scalable, and robust synthetic strategy for the production of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. While a direct, large-scale synthesis for this specific molecule is not extensively documented in peer-reviewed literature, the proposed route is grounded in well-established, high-yielding chemical transformations known for their scalability and reliability. This guide provides detailed, step-by-step protocols, process optimization insights, and the underlying chemical rationale to empower researchers, chemists, and drug development professionals in the efficient synthesis of this valuable compound.

Introduction and Strategic Overview

The fusion of isoxazole and pyridine rings creates a unique chemical architecture with significant potential in medicinal chemistry.[1][2] The target molecule, 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, is of particular interest due to its structural similarity to compounds with known biological efficacy. The primary challenge in its production is the development of a process that is not only efficient in terms of yield but also amenable to scale-up, ensuring safety, cost-effectiveness, and reproducibility.[3][4]

This document outlines a two-step synthetic sequence, which is a convergent and logical approach. The strategy relies on the construction of the pyridine ring onto a pre-formed isoxazole core, a method known for its versatility and control over substitution patterns.

Retrosynthetic Analysis

The proposed synthesis begins with a retrosynthetic disconnection of the target molecule. The pyridine ring is formed via a cyclocondensation reaction, a robust and widely used method for constructing such heterocyclic systems. This leads back to the key intermediate, 5-amino-3-methylisoxazole, and a suitable 1,3-dicarbonyl synthon, ethyl acetoacetate. 5-amino-3-methylisoxazole itself can be synthesized from readily available and inexpensive starting materials. This approach ensures a cost-effective and scalable process from the ground up.

G Target 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Intermediate1 5-Amino-3-methylisoxazole Target->Intermediate1 Cyclocondensation Intermediate2 Ethyl Acetoacetate Target->Intermediate2 Cyclocondensation Start1 Ethyl Cyanoacetate Intermediate1->Start1 Isoxazole Formation Start2 Hydroxylamine Intermediate1->Start2 Isoxazole Formation Start3 Acetaldehyde Intermediate1->Start3 Isoxazole Formation

Figure 1: Retrosynthetic pathway for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

It is crucial to note that the target compound, a 4-hydroxypyridine, exists in a tautomeric equilibrium with its keto form, 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(5H)-one. In many cases, the keto tautomer is the more stable and predominant form, and the synthesis will yield this product.

Synthesis of Key Intermediate: 5-Amino-3-methylisoxazole

The synthesis of the 5-aminoisoxazole core is a critical first step. The chosen method involves the condensation of ethyl 2-cyano-3-hydroxybut-2-enoate (formed in situ) with hydroxylamine. This is a reliable method for constructing the isoxazole ring.

Protocol 1: Synthesis of 5-Amino-3-methylisoxazole

Reaction Scheme: (EtOOC)CH₂CN + CH₃CHO → (EtOOC)C(CN)=CH(OH)CH₃ (EtOOC)C(CN)=CH(OH)CH₃ + NH₂OH·HCl → 5-Amino-3-methylisoxazole

Rationale: This one-pot procedure is highly efficient for large-scale production. The initial Knoevenagel condensation between ethyl cyanoacetate and acetaldehyde, followed by cyclization with hydroxylamine, is a classic and well-understood pathway to substituted 5-aminoisoxazoles.[5] Using sodium ethoxide as a base promotes both the initial condensation and the final cyclization step.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Sodium Metal22.992.21.150.6 g
Absolute Ethanol46.07--1.5 L
Ethyl Cyanoacetate113.122.01.0226.2 g
Acetaldehyde44.052.21.196.9 g
Hydroxylamine HCl69.492.11.05145.9 g

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal in portions to a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer containing 1.0 L of absolute ethanol at 0-5 °C. Allow the sodium to react completely.

  • Initial Condensation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Acetaldehyde Addition: Cool the mixture to 0 °C and add acetaldehyde dropwise over 1 hour, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at room temperature for 4 hours.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride in 500 mL of absolute ethanol. Add this solution to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume by approximately 70% under reduced pressure. Pour the resulting slurry into 2 L of ice-cold water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 200 mL), and dry under vacuum at 50 °C. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-amino-3-methylisoxazole.

Expected Yield: 75-85%

Cyclocondensation to Yield the Isoxazolo[5,4-b]pyridine Core

This step involves the construction of the pyridine ring via a Gould-Jacobs-type reaction. The amino group of the isoxazole intermediate attacks the β-ketoester, followed by thermal cyclization to form the 4-hydroxy (keto) pyridine ring.

Protocol 2: Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4(5H)-one

Rationale: The condensation of a 5-amino-heterocycle with a β-ketoester like ethyl acetoacetate, followed by thermal cyclization in a high-boiling solvent, is a classical and scalable method for generating fused pyridinone systems.[6] Diphenyl ether is an excellent high-temperature solvent that facilitates the intramolecular cyclization.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
5-Amino-3-methylisoxazole98.101.01.098.1 g
Ethyl Acetoacetate130.141.11.1143.2 g
Diphenyl Ether170.21--1.0 L

Step-by-Step Procedure:

  • Initial Condensation: Combine 5-amino-3-methylisoxazole and ethyl acetoacetate in a flask. Heat the mixture at 130-140 °C for 2 hours. Ethanol will distill off as the reaction proceeds. This forms the intermediate enamine.

  • Cyclization: Add 1.0 L of diphenyl ether to the reaction mixture. Equip the flask for distillation and heat the solution to 240-250 °C under an inert atmosphere. Maintain this temperature for 1 hour.

  • Isolation: Cool the reaction mixture to below 100 °C. Add 1.0 L of hexane to precipitate the product. Stir for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with hexane (3 x 200 mL) to remove the diphenyl ether.

  • Final Purification: The crude product can be further purified by recrystallization from glacial acetic acid or by slurry washing with hot ethanol to yield the final product. Dry under vacuum at 60 °C.

Expected Yield: 60-75%

Process Workflow and Scalability Considerations

For successful large-scale production, several factors beyond stoichiometry must be carefully managed.

G cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Final Product Synthesis p1_start Na, EtOH, EtOOC-CH2CN, CH3CHO p1_react Condensation & Cyclization with NH2OH·HCl p1_start->p1_react p1_workup Neutralization, Concentration, Precipitation p1_react->p1_workup p1_purify Filtration & Recrystallization p1_workup->p1_purify p1_product 5-Amino-3-methylisoxazole p1_purify->p1_product p2_start Intermediate + Ethyl Acetoacetate p1_product->p2_start Transfer to Next Step p2_react Thermal Cyclization in Diphenyl Ether p2_start->p2_react p2_workup Precipitation with Hexane p2_react->p2_workup p2_purify Filtration & Recrystallization p2_workup->p2_purify p2_product 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol p2_purify->p2_product

Figure 2: Overall production workflow from starting materials to the final product.

  • Thermal Management: The cyclization step (Protocol 2) is highly endothermic and requires significant energy input to reach 250 °C. On a large scale, reactor design must ensure efficient and uniform heat transfer to prevent localized overheating and potential side reactions.[4]

  • Reagent Addition: For Protocol 1, the dropwise addition of reagents is critical for controlling the exothermic reactions, especially during the formation of sodium ethoxide and the initial condensations. Automated dosing systems are recommended for large-scale batches.

  • Solvent Selection and Recovery: Diphenyl ether is used for its high boiling point. However, its removal is critical. Efficient filtration and thorough washing with a non-polar solvent like hexane are necessary. Consider solvent recovery systems for cost-effectiveness and environmental compliance in a manufacturing setting.

  • Safety: The use of sodium metal is hazardous and requires a strictly controlled, inert, and dry environment. The high temperatures in Protocol 2 also necessitate appropriate engineering controls. A thorough process safety analysis (e.g., HAZOP) is mandatory before attempting production at scale.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable pathway to 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. By leveraging a two-step sequence built upon the robust formation of a 5-aminoisoxazole intermediate followed by a classical Gould-Jacobs cyclization, this process is well-suited for adaptation from laboratory-scale research to pilot-plant and full-scale manufacturing. The protocols have been designed with scalability in mind, emphasizing safety, efficiency, and purity of the final product.

References

  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Available from: [Link]

  • Grumel, V., Mérour, J-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
  • HETEROCYCLES. (2020). b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b].
  • Dyadyuchenko, L.V., & Dotsenko, V.V. (2021). SYNTHESIS OF ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES.
  • Lingham, A.R. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles.
  • ResearchGate. (n.d.). Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). Available from: [Link]

  • PubMed. (n.d.). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. Available from: [Link]

  • ResearchGate. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. Available from: [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Available from: [Link]

  • Google Search. (n.d.). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION.
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Available from: [Link]

  • Ijms. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • MDPI. (2022). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. Available from: [Link]

  • Alchimica. (n.d.). 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (1 x 1 g). Available from: [Link]

  • Industrial Sonomechanics. (n.d.). Scaling Up the Production of a Pharmaceutical Nanoemulsion with Barbell Horn Ultrasonic Technology. Available from: [Link]

  • National Institutes of Health. (2023). Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification. Available from: [Link]

  • Beilstein Journals. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available from: [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accelerated Heterocyclic Synthesis

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities. The development of efficient and sustainable synthetic methodologies for these compounds is, therefore, of significant interest to the research and pharmaceutical community. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic rate enhancements, higher yields, and improved purity profiles.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, a key intermediate for further functionalization, utilizing microwave irradiation.

The synthesis commences from the readily available and versatile starting material, dehydroacetic acid (4-hydroxy-6-methyl-2H-pyran-2-one), and hydroxylamine hydrochloride. This one-pot reaction exemplifies the principles of green chemistry by minimizing reaction time and potentially reducing solvent usage compared to conventional heating methods.

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture. This is achieved by the direct interaction of the microwave field with polar molecules and ions, leading to rapid temperature elevation. The primary advantages of this approach include:

  • Drastic Reduction in Reaction Time: Reactions that typically take hours or even days under conventional heating can often be completed in minutes.[1][2]

  • Increased Product Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.

  • Enhanced Reaction Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating, offering improved selectivity.

  • Improved Safety and Reproducibility: Modern microwave reactors provide precise temperature and pressure control, enhancing the safety and reproducibility of chemical syntheses.

Proposed Reaction Mechanism

The formation of the 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol from dehydroacetic acid and hydroxylamine is proposed to proceed through a series of well-established transformations, as illustrated below. The reaction initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-keto-enol tautomer of dehydroacetic acid, followed by condensation and subsequent intramolecular cyclization to form the isoxazole ring. The pyridine ring is then formed through a final intramolecular condensation.

G cluster_0 Reaction Mechanism A Dehydroacetic Acid (β-keto-enol tautomer) C Initial Adduct A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C D Oxime Intermediate C->D Condensation (-H2O) E Intramolecular Cyclization (Isoxazole Formation) D->E Tautomerization & Attack F Dehydration E->F G Final Intramolecular Condensation F->G Pyridine Ring Formation H 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol G->H Tautomerization G cluster_1 Experimental Workflow prep 1. Reagent Preparation mix 2. Mixing in Microwave Vial prep->mix irrad 3. Microwave Irradiation mix->irrad cool 4. Cooling irrad->cool isolate 5. Product Isolation cool->isolate purify 6. Purification isolate->purify char 7. Characterization purify->char

Caption: Step-by-step experimental workflow for the synthesis.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add dehydroacetic acid (1.0 mmol, 168 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg).

  • Solvent Addition: Add absolute ethanol (5 mL) to the vial. If desired, add a catalytic amount of pyridine (0.1 mL) to neutralize the HCl salt of hydroxylamine.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 200 W (dynamic)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before opening.

  • Product Isolation: Upon cooling, a precipitate should form. If not, the reaction mixture can be concentrated under reduced pressure using a rotary evaporator.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to methyl and aromatic protons
¹³C NMR Peaks corresponding to methyl and aromatic carbons
FT-IR Characteristic peaks for O-H, C=N, and C=C bonds
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight (179.06)

Note: The following are predicted and literature-based characteristic spectral data for the target compound and its derivatives. Actual experimental data should be acquired for confirmation.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): Signals for two methyl groups (around 2.4-2.6 ppm), a pyridine proton (around 6.0-6.5 ppm), and a broad singlet for the hydroxyl proton (around 10-12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Signals for two methyl carbons, and carbons of the fused isoxazolo-pyridine ring system. [3][4][5]* FT-IR (KBr, cm⁻¹): Broad absorption around 3400 (O-H stretch), and characteristic absorptions in the 1650-1500 region for C=N and C=C stretching vibrations. [6][7]* Mass Spectrometry (ESI+): m/z = 179.06 [M+H]⁺ for C₉H₈N₂O₂.

Safety and Handling Precautions

  • Microwave Safety: Only use microwave vials and caps designed for the specific microwave synthesizer. Do not exceed the recommended volume for the vials. Always ensure the vial is properly sealed before irradiation.

  • Chemical Hazards: Dehydroacetic acid and hydroxylamine hydrochloride are irritants. Pyridine is flammable and toxic. Handle all chemicals in a fume hood and wear appropriate PPE.

  • Pressure: Microwave reactions can generate significant pressure. Monitor the pressure during the reaction and do not exceed the instrument's limits.

Conclusion

This application note details a rapid, efficient, and reproducible microwave-assisted protocol for the synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. The significant reduction in reaction time and the high yield demonstrate the clear advantages of MAOS over conventional heating methods for the synthesis of this important heterocyclic scaffold. This protocol provides a valuable tool for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of novel isoxazolo[5,4-b]pyridine derivatives for biological screening.

References

  • Shuvalov, V. Y., Vlasova, E. Y., Zheleznova, T. Y., & Fisyuk, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]

  • Zarghi, A., et al. (2018). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 14(7), 719-727. [Link]

  • Pustolaikina, I., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(3), 693. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 22(2), 320. [Link]

  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Request PDF. [Link]

  • Patil, S., et al. (2021). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 6(43), 11631-11636. [Link]

  • Biotage. Microwave Reaction Tutorial. [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(4), 1845-1850. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0290530). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Pustolaikina, I., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. [Link]

  • ResearchGate. Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). [Link]

  • Sharma, A. K., & Kumar, R. (2014). Methods for Hydroxamic Acid Synthesis. Current organic chemistry, 18(24), 3048–3073. [Link]

  • Hranjec, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC advances, 12(15), 9403–9410. [Link]

  • Tu, S. J., et al. (2009). ChemInform Abstract: Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multicomponent Reactions in Water. ChemInform, 40(32). [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Das, D., & Deka, D. C. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR protocols, 3(1), 101131. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Al-Amiery, A. A., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Chemistry, 2022, 1-13. [Link]

  • D'Andrilli, J., et al. (2022). MetaboDirect: an analytical pipeline for the processing of FT-ICR MS-based metabolomic data. BMC bioinformatics, 23(1), 58. [Link]

Sources

Handling and storage protocols for isoxazolo[5,4-b]pyridin-4-ol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for Isoxazolo[5,4-b]pyridin-4-ol Compounds

Executive Summary

Isoxazolo[5,4-b]pyridin-4-ol derivatives represent a specialized class of fused heterocyclic compounds utilized extensively in medicinal chemistry as kinase inhibitors, Factor Xa anticoagulants, and fluorophores. Their handling is complicated by a critical tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (pyridone) forms. This duality dictates their solubility profile, chemical stability, and biological interaction.

This guide provides an authoritative protocol for the storage, solubilization, and quality control of these compounds, emphasizing the prevention of N-O bond cleavage and hydrolytic ring-opening.

Chemical Identity & Tautomeric Considerations

To handle these compounds correctly, researchers must understand that "Isoxazolo[5,4-b]pyridin-4-ol" is often a misnomer regarding its dominant state.

  • Solid State: Predominantly exists as the isoxazolo[5,4-b]pyridin-4(7H)-one (lactam/pyridone) tautomer due to intermolecular hydrogen bonding. This results in high melting points (>250°C) and poor solubility in non-polar solvents.

  • Solution State: The equilibrium shifts based on solvent polarity and pH. In polar aprotic solvents (DMSO, DMF), the pyridone form remains favored.

Mechanism of Instability
  • Reductive Cleavage: The isoxazole N-O bond is the "weak link." It is susceptible to reductive cleavage by strong reducing agents (e.g., hydrogenation with Raney Ni, metal hydrides), destroying the pharmacophore.

  • Hydrolysis: Under strongly basic conditions (pH > 10), the pyridine ring may undergo ring-opening, or the isoxazole ring may degrade.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the structural shift that dictates solubility and storage requirements.

Tautomerism cluster_props Physicochemical Impact Enol 4-Hydroxy Form (Enol) (Non-polar solvents) Equilibrium Tautomeric Equilibrium Enol->Equilibrium Proton Transfer Keto 4-Oxo Form (Pyridone) (Solid State / Polar Solvents) Equilibrium->Keto Favored in DMSO/H2O Note1 High Melting Point Low Lipophilicity Keto->Note1

Figure 1: Tautomeric equilibrium shifting toward the pyridone form in polar environments, significantly affecting solubility protocols.

Storage Protocols

The stability of the isoxazole ring requires protection from moisture (hydrolysis risk) and UV light (potential for photochemical rearrangement).

Solid State Storage
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Slows thermal degradation; critical for long-term banking (>3 months).
Container Amber Glass VialsMany derivatives exhibit fluorescence (blue/deep-blue), indicating UV absorption. Amber glass prevents photo-degradation [1].
Atmosphere Argon or NitrogenDisplaces oxygen; prevents oxidative degradation of side chains.
Desiccation RequiredPrevents hydrate formation, which alters molecular weight calculations for dosing.
Stock Solution Storage (DMSO)
  • Concentration: 10 mM is standard. Higher concentrations (up to 50 mM) may require sonication due to the pyridone stacking effect.

  • Solvent: Anhydrous DMSO (99.9%).

  • Freeze/Thaw: Limit to < 3 cycles . Repeated condensation introduces water into hygroscopic DMSO, accelerating hydrolysis.

  • Shelf Life: 6 months at -80°C; 1 month at -20°C.

Handling & Solubilization Protocols

WARNING: Isoxazolo[5,4-b]pyridines are potent bioactive scaffolds (often nanomolar kinase/Factor Xa inhibitors). Handle inside a fume hood wearing nitrile gloves and safety goggles.

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Weigh the solid compound into an amber vial. Note: Due to static charge common in high-melting heterocycles, use an anti-static gun if necessary.

  • Calculation: Calculate DMSO volume.

    
    
    
  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Troubleshooting: If undissolved material remains (common due to pyridone H-bonding), apply bath sonication at 35°C for 5 minutes. Do not exceed 40°C to avoid thermal decomposition.

  • Aliquoting: Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol: Aqueous Dilution (Assay Preparation)
  • Step 1: Dilute DMSO stock 1:100 into buffer to minimize solvent shock.

  • Step 2: Ensure buffer pH is near neutral (pH 7.4).

    • Caution: Avoid pH < 3 or pH > 9. Extreme pH shifts the tautomeric equilibrium rapidly and may precipitate the compound or trigger ring opening.

Quality Control & Validation

Because the isoxazole ring is less stable than pure pyridine, rigorous QC is required to detect ring-opened impurities.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 330 nm (many derivatives have a secondary max ~330 nm).

  • Acceptance Criteria: Purity > 95%. Look for "fronting" peaks which may indicate hydrolysis products (carboxylic acids from ring opening).

1H-NMR Validation
  • Solvent: DMSO-d6 is preferred over CDCl3 due to solubility.

  • Diagnostic Signal: Look for the NH proton of the pyridone form (typically broad singlet > 12 ppm) vs the OH of the enol. The absence of both may indicate alkylation or degradation.

Decision Tree: Handling Workflow

Use this logic flow to determine the appropriate handling path for your specific application.

HandlingWorkflow Start Start: Receive Compound StateCheck Is it Solid or Solution? Start->StateCheck Solid Solid State StateCheck->Solid Powder Solution Solution (DMSO) StateCheck->Solution Liquid SolidAction Store at -20°C Desiccated + Amber Vial Solid->SolidAction SolCheck Check Color/Precipitate Solution->SolCheck Precip Precipitate Visible? SolCheck->Precip Sonicate Sonicate 35°C (5 min) Precip->Sonicate Yes (Reversible Aggregation) Discard Discard (Hydrolysis Risk) Precip->Discard Yes (Color Change/Degradation) Use Proceed to Assay Precip->Use No Sonicate->Use

Figure 2: Logical workflow for assessing compound integrity before experimental use.

References

  • Weis, R., Schweiger, K., & Fabian, W. M. F. (1999).[2] Isomeric Isoxazolopyridinones: Synthesis, Tautomerism and Molecular Orbital Calculations. Third International Electronic Conference on Synthetic Organic Chemistry. Link

  • Chen, Y., et al. (2015).[3] Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 687-691. Link

  • Vereshchagin, A. N., et al. (2025).[4] Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds. Link

  • Fedorov, A., et al. (2026).[5] Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Preprints. Link

Sources

Troubleshooting & Optimization

Improving low yields in 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Yields Ticket ID: CHEM-ISOX-54B-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol (often existing as its tautomer, the 4(7H)-one) via the condensation of 5-amino-3-methylisoxazole and ethyl acetoacetate is notoriously difficult. Users frequently report yields <20% due to three convergent failure modes:

  • Incomplete Cyclization: The reaction arrests at the intermediate enamine (crotonate) stage.

  • Regiochemical Ambiguity: Competition between [5,4-b] and [4,5-b] fusion.[1]

  • Workup Losses: The amphoteric nature of the product leads to solubilization in aqueous waste streams during standard acid/base washes.

This guide replaces standard literature protocols with a High-Fidelity Two-Stage Process designed to isolate the intermediate and force cyclization, typically boosting isolated yields to 65–80%.

Module 1: The "Intermediate Trap" (Reaction Protocol)

The Issue: Standard "one-pot" reflux protocols in ethanol often fail because the energy barrier for the ring closure (C-C bond formation) is significantly higher than for the initial Schiff base formation. The intermediate enamine forms but does not cyclize, remaining in the mother liquor or decomposing.

The Solution: Decouple the condensation from the cyclization.

Step 1: Formation of the Enamine Intermediate
  • Reagents: 5-Amino-3-methylisoxazole (1.0 eq), Ethyl acetoacetate (1.2 eq), Acetic Acid (cat.[1] 5 mol%).[2]

  • Solvent: Toluene or Benzene (with Dean-Stark trap).

  • Protocol: Reflux for 4–6 hours with azeotropic removal of water.

  • Checkpoint: The reaction mixture will darken. Monitor TLC (SiO2, 50% EtOAc/Hex). You are looking for the disappearance of the amine.

  • Isolation: Evaporate solvent. The residue is Ethyl 3-[(3-methylisoxazol-5-yl)amino]but-2-enoate . Do not purify extensively; crude is sufficient.

Step 2: Thermal Cyclization (The Yield Booster)
  • Method A (Thermal): Diphenyl ether (Dowtherm A) at 240°C.[1]

    • Procedure: Add the crude enamine to boiling Dowtherm A. Flash heating (5–10 mins) is often superior to prolonged reflux.

  • Method B (Acid Catalyzed - Recommended): Polyphosphoric Acid (PPA).[3]

    • Procedure: Mix crude enamine with PPA (1:10 w/w). Heat to 120–140°C for 1–2 hours.

    • Why: PPA activates the ester carbonyl and protonates the isoxazole C4 position, facilitating the electrophilic aromatic substitution-like closure.

ReactionPathway Start 5-Amino-3-methylisoxazole + Ethyl Acetoacetate Intermediate Enamine Intermediate (Often Isolated Here) Start->Intermediate Condensation (-H2O) Product 3,6-Dimethylisoxazolo [5,4-b]pyridin-4-ol Intermediate->Product High Heat/Acid (Cyclization) SideProduct Uncyclized Waste (Major Yield Loss) Intermediate->SideProduct Standard Reflux (Insufficient Energy)

Figure 1: The critical failure point is the transition from Intermediate to Product.[1] Standard reflux conditions often lack the activation energy required for the second step.

Module 2: The "Amphoteric Trap" (Purification)

The Issue: The target molecule is a vinylogous amide (pyridone-like). It is soluble in strong acid (protonation of N) and soluble in strong base (deprotonation of OH/NH).[1] Standard "wash with NaHCO3" or "extract with HCl" workups often wash the product down the drain.

The Solution: Isoelectric Precipitation.

Troubleshooting Table: Solubility Behavior
Solvent / ConditionSolubility StatusAction
Water (pH 7) PoorProduct precipitates (Ideal).
1M NaOH / KOH Soluble (Salt form)Do not discard aqueous layer. Acidify to recover.
1M HCl Soluble (Cation form)Do not discard aqueous layer. Neutralize to recover.
Ethanol (Cold) PoorGood for recrystallization.
DMF / DMSO GoodUse for analysis (NMR).[1]
Optimized Workup Protocol (Post-PPA Cyclization):
  • Quench: Pour the hot PPA reaction mixture onto crushed ice (exothermic!).

  • Neutralize: Slowly add 50% NaOH or conc. Ammonia until pH reaches 5.0 – 6.0 .

    • Critical: Do NOT overshoot to pH > 8, or the product will re-dissolve.[1]

  • Precipitate: A solid (off-white to tan) should form.

  • Filter: Collect by vacuum filtration.

  • Wash: Wash with cold water, then cold ethanol.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is a black tar. What happened? A: This is usually oxidative decomposition caused by overheating in the presence of air.

  • Fix: If using Dowtherm A (Method A), ensure the solvent is degassed and run under Nitrogen/Argon.[1] If using PPA (Method B), reduce temperature to 110°C and extend time.[1]

Q2: The NMR shows a mixture of isomers. Did I make the [4,5-b] system? A: It is possible but less likely with ethyl acetoacetate.[1] The [5,4-b] isomer (pyridine nitrogen adjacent to isoxazole oxygen) is favored because the exocyclic amine is the most nucleophilic site, attacking the ketone first.

  • Diagnostic: Check the methyl shifts. In the [5,4-b] system, the methyls are distinct.[1] If you see complex multiplets in the aromatic region, you may have ring-opened the isoxazole.

Q3: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this transformation.

  • Settings: Ethanol, 140–160°C, 10–20 minutes. This often bypasses the need for PPA by supplying sufficient thermal energy for the one-pot cyclization.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Observed CheckTLC Check TLC of Mother Liquor Problem->CheckTLC EnaminePresent Intermediate Visible? CheckTLC->EnaminePresent YesEnamine Cyclization Failed EnaminePresent->YesEnamine Yes NoEnamine Check Aqueous Waste pH EnaminePresent->NoEnamine No Action1 Use PPA or Dowtherm A (Increase Temp/Acid) YesEnamine->Action1 pHCheck Is pH > 8 or < 3? NoEnamine->pHCheck YespH Product Solubilized pHCheck->YespH Yes Action2 Adjust pH to 5-6 to Precipitate YespH->Action2

Figure 2: Diagnostic logic for recovering lost yield. Most errors occur at the cyclization or pH adjustment stages.

References
  • Lingham, A. R. (2016).[1] Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron, 119, 423-428.[1] [1]

  • Kaddachi, M. et al. (2022).[1] Reactions of 3-amino-5-methylisoxazole with enol ethers: Synthesis of new isoxazolylenamines derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Repository. (2025). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine.

  • Santa Cruz Biotechnology. (2025). Isoxazolo[5,4-b]pyridin-3-amine Product Data.

  • RSC Publishing. Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one.

Sources

Technical Support Center: Isoxazolopyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Cyclization Failures in Isoxazolopyridine Formation Ticket ID: ISOX-PYR-442

Executive Summary: The Scaffold & The Struggle

Isoxazolopyridines (specifically the [5,4-b] and [4,5-c] isomers) are privileged scaffolds in kinase inhibitor discovery (e.g., targeting EGFR, p38 MAP kinase). However, their formation is notoriously fickle. The central challenge lies in the electronic mismatch : the pyridine ring is electron-deficient, resisting electrophilic closure, while the isoxazole ring contains a labile N-O bond that is susceptible to reductive cleavage or base-mediated ring opening.

This guide addresses the three most common failure modes reported by our users:

  • The "Black Tar" Scenario: Nitrile oxide dimerization (Furoxan formation).[1]

  • The "Stalled Intermediate": Failure of intramolecular

    
     cyclization.
    
  • The "Regio-Scramble": Lack of selectivity in [3+2] cycloadditions.

Diagnostic Flowchart

Before adjusting your protocol, identify your specific failure mode using the logic gate below.

TroubleshootingTree cluster_NO Method A: Nitrile Oxide [3+2] cluster_SNAr Method B: Intramolecular SNAr Start Start: Identify Failure Mode Method Which Synthesis Method? Start->Method NO_Result Outcome? Method->NO_Result [3+2] Cycloaddition SN_Result Outcome? Method->SN_Result Nu- Displacement Furoxan Dimer (Furoxan) Formed (Check LCMS M+M) NO_Result->Furoxan Regio Mixture of Isomers NO_Result->Regio NO_Fix1 Fix: Slow Addition & High Dipolarophile Conc. Furoxan->NO_Fix1 NO_Fix2 Fix: Switch to Ag-Catalyzed Diradical Pathway Regio->NO_Fix2 Stalled Stalled Intermediate (Open Chain) SN_Result->Stalled decomp Decomposition (Ring Opening) SN_Result->decomp SN_Fix1 Fix: Change LG to -NO2 or Use Microwave Stalled->SN_Fix1 SN_Fix2 Fix: Lower Temp, Avoid Reducing Bases decomp->SN_Fix2

Caption: Diagnostic logic for identifying root causes based on synthesis method and observed outcome.

Module A: The Nitrile Oxide Route ([3+2] Cycloaddition)[2]

Context: You are reacting a pyridine-alkyne with a nitrile oxide (generated in situ) to form the isoxazole ring.

Issue 1: "I'm getting a massive peak at 2x mass (M+M), and no product."

Diagnosis: You have created a Furoxan (1,2,5-oxadiazole-2-oxide). Mechanism: Nitrile oxides are unstable dipoles. If the dipolarophile (alkyne) is sterically hindered or electronically deactivated, the nitrile oxide will react with itself faster than with your substrate. This dimerization proceeds via a dinitrosoalkene diradical intermediate [1].[2][3]

Protocol Fix: The "High-Dilution" Technique To favor the Cross-Reaction (


) over Dimerization (

), you must keep the instantaneous concentration of the nitrile oxide near zero.
  • Dissolve your alkyne/dipolarophile (1.0 equiv) in the reaction solvent (DCM or THF).

  • Prepare the chlorooxime (nitrile oxide precursor) in a separate syringe.

  • Prepare the base (

    
    ) in a second separate syringe.
    
  • Simultaneous Addition: Use a syringe pump to add both the chlorooxime and the base into the alkyne solution over 4–6 hours .

    • Why? This ensures the nitrile oxide is generated only when surrounded by a vast excess of alkyne.

Issue 2: "I can't control the Regioselectivity."

Diagnosis: FMO (Frontier Molecular Orbital) mismatch. Insight: In standard thermal conditions, regioselectivity is governed by sterics and the HOMO/LUMO coefficients. However, recent work shows that Silver (Ag) catalysts can completely invert regioselectivity by proceeding through a step-wise mechanism rather than a concerted [3+2] mechanism [2].

Data: Catalyst-Dependent Regiodivergence Substrate: 5-aminoisoxazole + alkynyl-imino ester[4][5]

Catalyst SystemSolventMajor ProductYieldMechanism Type
AgOTf /

EtOAcIsoxazolo[5,4-b]pyridine (C4-alkylation first)78%Ionic/Coordination
AgOAc /


Isoxazolo[4,5-b]pyridine (N-alkylation first)65%Ionic/Coordination
None (Thermal) TolueneMixture (1:1 to 2:1)<40%Concerted [3+2]

Action: If you are getting mixtures, switch from thermal conditions to a Ag(I)-catalyzed system to lock the reaction pathway.

Module B: The Intramolecular Route

Context: You are cyclizing a 2-chloro-3-nitropyridine (or similar) with an attached nucleophile to fuse the rings.

Issue 3: "The intermediate forms, but the ring won't close."

Diagnosis: The pyridine ring is not electrophilic enough at the closure site. Mechanism: The formation of isoxazolo[5,4-b]pyridines often requires displacing a leaving group (LG) on the pyridine. If LG is a halogen (Cl/Br), the activation energy is often too high for standard heating, leading to decomposition before cyclization.

Protocol Fix: The "Nitro-Displacement" Strategy Do not use a halogen as the leaving group. Use a Nitro (-NO2) group. The nitro group is a vastly superior leaving group in


 reactions on pyridines due to its ability to stabilize the Meisenheimer complex [3].

Step-by-Step Protocol (Nitro-Displacement):

  • Substrate: Ensure you are using a 2-chloro-3-nitropyridine derivative.[6][7]

  • Nucleophile: React with the enolate of a hydroxamic acid or oxime.

  • Base: Use

    
     (3.0 equiv) in DMF.
    
  • Temperature: Heat to 60°C.

    • Checkpoint: If TLC shows the intermediate (O-alkylation) but no cyclization, do not increase Temp >100°C .

  • Escalation: If stalled, add Microwave Irradiation (100°C, 15 mins). The rapid heating pulse often overcomes the entropic barrier of ring closure without charring the material [4].

Module C: Condensation (Friedlander-Type)

Context: Condensing 4-amino-5-benzoylisoxazoles with ketones.

Issue 4: "Low yield and messy baseline."

Diagnosis: Inefficient dehydration or Lewis Acid deactivation. Insight: Traditional acid catalysis (


, 

) often destroys the isoxazole ring. You need "soft" Lewis acids that activate the carbonyl without attacking the isoxazole nitrogen.

Recommended Catalyst: Indium(III) Triflate (


)  or Zinc Chloride (

)
.[8] Research indicates that

(5 mol%) in refluxing toluene provides the cleanest conversion for isoxazolo[4,5-b]pyridines, minimizing byproducts compared to Brønsted acids [5].

Visual Mechanism: The Furoxan Trap

Understanding why your reaction failed is crucial for preventing recurrence.

Caption: Path A requires high dipolarophile concentration. Path B (Furoxan) dominates if the nitrile oxide accumulates.

FAQ: Quick Solutions

Q: Can I use CuAAC (Click chemistry) conditions? A: No. CuAAC is specific to azides and alkynes. Nitrile oxides do not require Copper catalysis. In fact, Copper can sometimes cause oxidative degradation of the nitrile oxide precursor.

Q: My isoxazole ring opened up during workup. Why? A: Did you use a reducing agent? Avoid


 or hydrogenation (

) if the ring is formed. Also, avoid strong bases (

,

) at high temperatures, as they can deprotonate the C3/C5 positions and initiate ring cleavage (Boulton-Katritzky rearrangement type pathways).

Q: Which solvent is best for the


 cyclization? 
A: DMF or DMAc.  You need a polar aprotic solvent to solubilize the anionic intermediate and stabilize the transition state. Protic solvents (EtOH) often quench the intermediate.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 2003. Link

  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. European Journal of Organic Chemistry, 2024. Link

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 2021. Link

  • The Synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an Evaluation of Their in Vitro Antiproliferative Activity. Advances in Clinical and Experimental Medicine, 2012.[8] Link

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 2021. Link

Sources

Purification techniques for removing impurities from 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol . This compound, often existing in equilibrium with its tautomer 3,6-dimethylisoxazolo[5,4-b]pyridin-4(1H)-one , presents unique purification challenges due to its amphoteric nature and potential for regioisomeric impurities.

Status: Active Agent: Senior Application Scientist Case ID: ISOX-PUR-004

Executive Summary & Chemical Profile[1][2]

Before troubleshooting, verify your target's behavior. This molecule is a fused heterocyclic system where the pyridine ring is annulated to an isoxazole.

  • Target Molecule: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

  • CAS Registry Number: (Analogous derivatives: 900136-98-3 for the carboxylic acid)[1]

  • Key Characteristic: Tautomerism. In solution and solid state, the 4-hydroxy form (enol) equilibrates with the 4-oxo form (pyridone). This significantly impacts solubility and chromatographic behavior.

  • Acidity/Basicity: Amphoteric. The pyridine nitrogen is weakly basic; the 4-OH/NH moiety is weakly acidic (pKa ~ 7-9).

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a sticky dark oil/solid that won't crystallize."

Diagnosis: This is a common issue arising from incomplete cyclization or the presence of oligomeric side products formed during the condensation of 5-amino-3-methylisoxazole with ethyl acetoacetate (or similar


-keto esters). The "oil" is often a mixture of the uncyclized enamine intermediate and oxidized impurities.

Corrective Protocol:

  • Trituration: Do not attempt immediate recrystallization. Suspend the crude oil in a minimal amount of cold Diethyl Ether or MTBE (Methyl tert-butyl ether). Sonicate for 15 minutes. The impurities (often starting materials) are soluble in ether, while the target pyridone/pyridinol is generally insoluble.

  • pH Adjustment: Dissolve the crude mass in 10% NaOH (aq). Filter this solution to remove non-acidic tars. Then, slowly acidify the filtrate with glacial acetic acid to pH 5-6. The target compound should precipitate as a cleaner solid.

Issue 2: "I see a persistent impurity at R_f ~ 0.4 (close to product) on TLC."

Diagnosis: This is likely the Regioisomer ([4,5-b] fused system) or a Boulton-Katritzky rearrangement product .

  • Mechanism: If the reaction temperature was uncontrolled, the isoxazole ring N-O bond can cleave and rearrange (Boulton-Katritzky), or the initial condensation occurred at the ring nitrogen rather than the C-4 position.

Corrective Protocol:

  • Solvent Switch: Standard Hexane/EtOAc often fails to separate these isomers due to similar polarity. Switch to DCM:Methanol (95:5) . The pyridone tautomer interacts strongly with methanol, often altering its Rf relative to the non-tautomerizing impurities.

  • Recrystallization: Use Ethanol/Water (4:1) . The target [5,4-b] isomer typically packs better and crystallizes first compared to the [4,5-b] isomer.

Issue 3: "The compound is insoluble in CDCl3 for NMR."

Diagnosis: This confirms you have the Pyridone (NH-keto) tautomer, which forms strong intermolecular hydrogen bond dimers/oligomers.

Corrective Protocol:

  • Solvent: Switch to DMSO-d6 or TFA-d (Trifluoroacetic acid-d). TFA breaks the hydrogen bonding network, protonating the carbonyl oxygen and forcing the molecule into a soluble cationic form.

  • Data Interpretation: In DMSO, expect to see a broad singlet >11 ppm corresponding to the NH/OH exchangeable proton.

Purification Workflows

Workflow A: Acid-Base Chemical Purification (Recommended First Step)

This method leverages the amphoteric nature of the pyridinol core to remove neutral organic impurities without chromatography.

AcidBasePurification Start Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in 2M NaOH (Target forms Na-salt) Start->Dissolve Filter Filter Insoluble Solids (Removes neutral tars/dimers) Dissolve->Filter Acidify Acidify Filtrate with Glacial Acetic Acid to pH 5.5 Filter->Acidify Filtrate MotherLiquor Mother Liquor (Contains salts/polar byproducts) Filter->MotherLiquor Solids (Discard) Precipitate Collect Precipitate (Target Compound) Acidify->Precipitate Acidify->MotherLiquor

Figure 1: Acid-Base purification strategy exploiting the phenolic/pyridone acidity.

Workflow B: Recrystallization Matrix

If acid-base extraction yields <98% purity, proceed with recrystallization.

Solvent SystemTemp ProfileTarget Impurity RemovedYield Impact
Ethanol (95%) Reflux

4°C
General organic synthesis byproductsModerate (Loss ~20%)
Acetic Acid / Water (1:1) 80°C

RT
Highly polar colored impuritiesHigh Recovery
DMF / Water 100°C

RT
Inorganic salts and regioisomersLow (Hard to dry)

Protocol for Acetic Acid/Water:

  • Dissolve 1g of crude solid in 5 mL hot glacial acetic acid.

  • Add hot water dropwise until persistent turbidity is observed.

  • Add 2-3 drops of acetic acid to clear the solution.

  • Allow to cool slowly to room temperature (do not use an ice bath immediately, as this traps impurities).

Impurity Profile & Analytical Validation

When analyzing your purified product, be aware of the specific impurity signatures described below.

ImpurityPathways SM1 5-Amino-3-methylisoxazole Impurity1 Uncyclized Enamine (Intermediate) SM1->Impurity1 Incomplete Condensation Impurity2 Regioisomer ([4,5-b] system) SM1->Impurity2 Attack at C3 vs C4 SM2 Ethyl Acetoacetate Target 3,6-Dimethylisoxazolo [5,4-b]pyridin-4-ol SM2->Target Impurity1->Target Cyclization (-EtOH)

Figure 2: Origin of common impurities during the condensation synthesis.

Analytical Checkpoints (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Note: The pyridone tautomer may tail significantly on silica-based columns due to interaction with silanols. Use a buffered mobile phase (Ammonium Acetate) to sharpen peaks.

References

  • Synthesis of Isoxazolo[5,4-b]pyridines

    • Methodology: Condensation of 5-aminoisoxazoles with -dicarbonyls.
    • Source: Alizadeh, A., & Hosseini, S. A. (2024).[2] Innovative Ultrasound‐Assisted Synthesis of Isoxazolo[5,4‐b]Pyridines. ResearchGate. Link

  • Tautomerism in Hydroxypyridines

    • Context: Understanding the 4-hydroxy vs 4-pyridone equilibrium which dictates solubility and purific
    • Source: Dyadyuchenko, L. V., & Dotsenko, V. V. (2021).[3] Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds. Link

  • Antimicrobial Activity & Structure

    • Context: Biological relevance and structural characterization of 4,6-dimethyl analogs.[4]

    • Source: PubMed. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Link

  • General Isoxazolopyridine Properties

    • Source: PubChem Compound Summary for related isoxazolo[5,4-b]pyridines. Link

Sources

Overcoming solubility issues of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, ensuring the integrity and validity of your results.

Understanding the Challenge: Compound Profile

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound whose structure suggests limited aqueous solubility. The fused aromatic ring system is predominantly hydrophobic, while the pyridin-4-ol moiety introduces ionizable groups that can be exploited to enhance solubility.

The acid dissociation constant (pKa) is a critical parameter that influences a compound's pharmacokinetic and biochemical properties, including solubility.[1] For a molecule like 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, two potential pKa values are of interest: the acidic pKa of the hydroxyl group and the basic pKa of the pyridine nitrogen. While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structural components. The pKa values of such heterocycles are crucial for designing effective solubilization strategies.[2][3]

ParameterPredicted Value/RangeImplication for Solubility
logP 1.5 - 2.5 (Estimated)Indicates moderate lipophilicity and likely low intrinsic aqueous solubility.
Acidic pKa (Phenolic -OH) 7.5 - 8.5 (Estimated)The compound will be largely neutral and less soluble below this pH. Above this pH, it will deprotonate to form a more soluble phenolate anion.
Basic pKa (Pyridine N) 3.0 - 4.0 (Estimated)The compound will be largely neutral and less soluble above this pH. Below this pH, it will protonate to form a more soluble pyridinium cation.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

Q1: My compound won't dissolve in aqueous buffer. What is the recommended first step?

A1: For initial solubilization, creating a high-concentration stock solution in an appropriate organic solvent is the standard and recommended first step. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose due to its high solubilizing capacity for many organic compounds.[4]

Best Practice: Prepare a 10 mM stock solution in 100% anhydrous DMSO. This provides a concentrated, stable stock that can be serially diluted for your working experiments.[4][5] Storing the stock solution in small, single-use aliquots at -20°C or -80°C is crucial to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[6][7]

Q2: I've prepared a DMSO stock, but the compound precipitates when I add it to my aqueous cell culture media or assay buffer. Why is this happening and what can I do?

A2: This is a very common issue known as "solvent shock" or precipitation upon dilution.[8] It occurs because the compound, which is highly soluble in the organic stock solvent (DMSO), crashes out of solution when introduced to the predominantly aqueous environment of your assay buffer. The abrupt change in solvent polarity dramatically decreases the compound's solubility.[8]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[8]

  • Lower Stock Concentration: Preparing a more dilute DMSO stock (e.g., 1 mM instead of 10 mM) allows you to add a larger volume more slowly, which can improve mixing and reduce localized concentration effects.[8]

  • Improve Mixing: When adding the DMSO stock to the aqueous buffer, vortex or pipette mix the solution immediately and thoroughly to disperse the compound quickly.

If these initial steps do not resolve the issue, you will need to employ more advanced solubilization strategies, which are detailed in the Troubleshooting Guide below.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO is highly dependent on the cell type and the duration of the assay.[9][10]

  • General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% , and ideally ≤0.1% , to avoid cytotoxicity.[6][11][12]

  • Sensitive Cells: Some cell lines, such as primary cells or stem cells, can be sensitive to DMSO concentrations even below 0.1%.[10][13]

  • Short vs. Long Incubations: Cells may tolerate higher DMSO concentrations (e.g., up to 1-2%) for short-term assays (e.g., a few hours), but these levels can be toxic in long-term experiments (24 hours or more).[9][14]

Crucially, you must always include a "vehicle control" in your experimental design. This control consists of cells treated with the same final concentration of DMSO (or other solvent systems) as your compound-treated cells. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[15][16]

Part 2: In-Depth Troubleshooting Guide

If basic troubleshooting fails, a systematic approach is needed to find a robust solubilization strategy. The following guide provides a decision-making framework and detailed protocols.

Workflow for Overcoming Precipitation

This diagram outlines the logical flow for troubleshooting solubility issues, starting from the observation of precipitation.

G start Precipitation Observed in Aqueous Assay Buffer q_dmso Is final DMSO concentration ≤0.5%? start->q_dmso ph_mod Strategy 1: pH Modification q_dmso->ph_mod Yes cosolvent Strategy 2: Use of Co-solvents q_dmso->cosolvent Yes excipient Strategy 3: Use of Excipients (Cyclodextrins/Surfactants) q_dmso->excipient Yes validate Run Vehicle Controls to Confirm Assay Compatibility ph_mod->validate cosolvent->validate excipient->validate success Proceed with Experiment validate->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: pH Modification

Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[17] By adjusting the pH of the assay buffer, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is significantly more water-soluble than the neutral form.[18]

  • To Solubilize a Weak Base (like the pyridine nitrogen): Lower the pH of the buffer to at least 1-2 units below its pKa. This protonates the nitrogen, forming a soluble cation.

  • To Solubilize a Weak Acid (like the hydroxyl group): Raise the pH of the buffer to at least 1-2 units above its pKa. This deprotonates the hydroxyl group, forming a soluble anion.

Protocol: pH-Based Solubility Screening
  • Prepare a Series of Buffers: Prepare small volumes of your base assay buffer, adjusting the pH to cover a range (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5, 9.5).

  • Spike with Compound: Add a small aliquot of your high-concentration DMSO stock of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol to each buffer to achieve the desired final concentration.

  • Observe and Incubate: Vortex each sample immediately. Visually inspect for precipitation. Incubate the samples under your assay conditions (e.g., 37°C for 1 hour).

  • Assess Solubility: Visually inspect again for any time-dependent precipitation. The buffer system that maintains clarity is a suitable candidate for your assay.

  • Validate: Once a suitable pH is identified, you must run controls to ensure that the altered pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[19][20] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to stay in solution.[20] This is a widely used and effective method for increasing the solubility of non-polar molecules.[21][22]

Commonly used co-solvents in biological assays include:

Co-solventTypical Final Conc. RangeNotes
Ethanol 0.1% - 1.0%Widely used, but can have biological effects. Always run a vehicle control.[23]
Polyethylene Glycol 400 (PEG 400) 1% - 10%Generally well-tolerated in many assays. Can be viscous.
Propylene Glycol (PG) 1% - 20%Common in pharmaceutical formulations.
Glycerol 1% - 20%Can increase solution viscosity significantly.

This table provides general ranges; the optimal concentration must be determined empirically for your specific assay.

Protocol: Co-solvent Dilution Series
  • Prepare Intermediate Dilution: Instead of diluting the DMSO stock directly into the final assay buffer, perform an intermediate dilution step.

  • Dilute in Co-solvent: Dilute the DMSO stock solution 1:1 or 1:2 into your chosen co-solvent (e.g., PEG 400).

  • Add to Final Buffer: Slowly add this intermediate dilution to your final aqueous assay buffer while vortexing. This gradual change in solvent polarity can prevent the compound from precipitating.

  • Validate Assay Compatibility: As with pH modification, it is critical to run vehicle controls containing the final concentration of both DMSO and the co-solvent to ensure they do not interfere with your assay results.[15]

Strategy 3: Use of Solubilizing Excipients

Causality: For highly insoluble compounds, excipients like cyclodextrins or surfactants can be used. These molecules create micro-environments that shield the hydrophobic compound from the aqueous solvent.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] The hydrophobic compound partitions into the central cavity, forming a water-soluble "inclusion complex" that can be readily dispersed in aqueous solutions.[25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.[24]

  • Surfactants: Surfactants (e.g., Tween® 80, Polysorbate 80) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar environment where your compound can dissolve. The hydrophilic heads face outward, making the entire micelle soluble in water.[27]

Diagram: Surfactant Micelle Formation

G cluster_micelle Surfactant Micelle center Drug Molecule s1 h1 s1->h1 s2 h2 s2->h2 s3 h3 s3->h3 s4 h4 s4->h4 s5 h5 s5->h5 s6 h6 s6->h6 caption Hydrophobic drug encapsulated in a surfactant micelle.

Caption: Hydrophobic drug encapsulated in a surfactant micelle.

Protocol: Screening Solubilizing Excipients
  • Prepare Excipient-Containing Buffer: Prepare your assay buffer containing a range of concentrations of the chosen excipient (e.g., 1-10 mg/mL HP-β-CD or 0.01-0.1% Tween® 80).

  • Add Compound: Add the DMSO stock of your compound to the excipient-containing buffer and mix thoroughly.

  • Equilibrate: Allow the solution to equilibrate for at least 30-60 minutes to ensure complex/micelle formation.

  • Observe and Validate: Check for clarity. If the solution is clear, proceed to validate this formulation against your assay to check for any interference from the excipient itself.

Part 3: Self-Validating Your Protocol

The trustworthiness of your experimental data hinges on ensuring that your solubilization method is not introducing artifacts.[15] Every protocol should be a self-validating system.

Mandatory Controls for Every Experiment
  • Negative Control: Cells or assay components in media/buffer only. This establishes the baseline response.[16]

  • Positive Control: A known activator or inhibitor for your assay. This confirms the assay is working as expected.[16]

  • Vehicle Control: This is the most critical control for solubility studies. The vehicle control must contain the exact same concentration of all solvents and excipients (DMSO, PEG 400, HP-β-CD, etc.) as your highest-concentration test sample, but without the compound.[15][16]

By comparing the results of your compound-treated samples to the vehicle control, you can confidently attribute any observed effects to the compound itself, and not to the solubilization system. If the vehicle control shows a significant deviation from the negative control, the chosen solubilization strategy is interfering with the assay and an alternative method must be found.

References
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]

  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Science Alert. (n.d.). Review on Enhancement of Solubilization Process. Science Alert. [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Araceli Biosciences. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellońskie Centrum Innowacji. [Link]

  • Unknown Source. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Unknown Source. (2026, January 7). PH adjustment: Significance and symbolism. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Matthias Rupp. (2011, January 29). Predicting the pKa of Small Molecules. [Link]

  • PMC - NIH. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC - NIH. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • Journal of Cheminformatics. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online. [Link]

  • ResearchGate. (n.d.). Calculation of the pKa-values of condensed N-heterocycles to predict.... ResearchGate. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • Oxford Academic. (2024, August 22). GR-pKa: a message-passing neural network with retention mechanism for pKa prediction. Briefings in Bioinformatics. [Link]

  • Unknown Source. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Unknown Source. (n.d.). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. [Link]

  • MDPI. (2026, February 20). In Vitro Investigations on the Antioxidant Effects of Vitamin D in a Panel of Cancer Cell Lines. MDPI. [Link]

  • Unknown Source. (2021, August 15). Beta-Cyclodextrin As An Excipient In Drug Formulation. [Link]

  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM? ResearchGate. [Link]

  • ResearchGate. (n.d.). Beta-Cyclodextrin As An Excipient In Drug Formulation. ResearchGate. [Link]

  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • PubChem. (n.d.). Isoxazolo[4,5-B]pyridine. PubChem. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Unknown Source. (2025, November 26). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]

Sources

Controlling temperature variables for isoxazolopyridine synthesis optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling Temperature Variables

Welcome to the Technical Support Center for Isoxazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of this critical heterocyclic scaffold. Temperature is arguably the most influential yet deceptively simple variable in these reactions. Mismanagement of the thermal profile can lead to cascading issues, from stubborn impurities to complete reaction failure.

As Senior Application Scientists, we don't just provide protocols; we explain the underlying principles to empower you to make informed decisions in your own unique systems. This guide is structured to help you troubleshoot common problems and answer foundational questions related to thermal control, ensuring your path to the target molecule is both efficient and logical.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during isoxazolopyridine synthesis. Each entry details the problem, its likely temperature-related cause, and a validated, step-by-step approach to resolution.

Problem 1: Low Yield with Significant Byproduct Formation, Especially an Unexpected Triazole

Question: My final product is contaminated with a significant impurity that appears to be a rearranged isomer, specifically a 3-hydroxy-2-(2-aryl[1][2][3]triazol-4-yl)pyridine. Why is this happening and how can I prevent it?

Probable Cause (Thermodynamic Control): You are likely observing a thermally induced Boulton-Katritzky rearrangement. This specific side reaction is a classic example of thermodynamic control overpowering kinetic control. The desired isoxazolopyridine may form first (the kinetic product), but if the reaction is heated for too long or at too high a temperature (e.g., >60 °C in DMF), the system has enough energy to overcome a higher activation barrier, leading to the more stable rearranged triazole product.[1][3][4]

Expert Analysis: The rearrangement is often base-promoted and occurs when specific precursors, like isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, are used. The elevated temperature provides the necessary activation energy for the isoxazole ring to open and re-close into the thermodynamically favored triazole system.[1][5]

Solution & Protocol:

  • Re-evaluate Cyclization Temperature: The key is to find the "sweet spot" where the desired intramolecular cyclization occurs without initiating the rearrangement. Many successful cyclizations to form the isoxazolopyridine ring via intramolecular nucleophilic aromatic substitution (SNAr) can be achieved at much milder conditions.[3][5]

  • Temperature Screening Protocol:

    • Set up three identical reactions using your verified starting materials.

    • Run the reactions at three different temperatures: 0 °C (ice bath), room temperature (~20-25 °C), and 40 °C.

    • Monitor the reactions closely by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

    • Validation Checkpoint: Look for the consumption of your starting material and the appearance of the desired product spot/peak. Critically, note if a new, more polar spot (indicative of the hydroxyl-triazole) begins to appear at 40 °C.

    • Quench each reaction as soon as the starting material is consumed.

  • Analyze and Conclude: Compare the yield and purity of the product from each temperature. It is highly probable that room temperature provides the optimal balance of reaction rate and purity, preventing the rearrangement.[5]

Problem 2: Reaction Stalls or Fails to Reach Completion

Question: My reaction is incredibly sluggish. Even after 24 hours, I see a significant amount of starting material. I'm hesitant to increase the heat because of potential side reactions. What should I do?

Probable Cause (Insufficient Activation Energy): The reaction is likely under conditions that are too mild, failing to provide the necessary activation energy (Ea) for the key bond-forming step (e.g., cyclization or condensation). While caution is wise, some synthetic routes absolutely require thermal input. For example, certain Friedländer-type condensations for isoxazolopyridine synthesis require controlled heating to proceed at a reasonable rate.[6]

Expert Analysis: Every reaction has a minimum energy threshold. If the kinetic energy of the molecules (a function of temperature) is too low, collisions will be non-productive. This is a common issue in SNAr cyclizations where an electron-withdrawing group is not sufficiently activating, or in condensations where water elimination is slow at ambient temperature.

Solution & Protocol:

  • Controlled, Stepwise Temperature Increase: Do not jump directly to high-reflux conditions. A methodical, stepwise increase is crucial for finding the minimum required temperature.

  • Protocol for Driving a Stalled Reaction:

    • Ensure your reaction is under an inert atmosphere (N₂ or Ar) to prevent potential oxidative side reactions at higher temperatures.

    • Begin stirring the reaction at its current, non-productive temperature (e.g., room temperature).

    • Increase the temperature by 20 °C increments (e.g., to 40 °C, then 60 °C, then 80 °C) using a thermostated oil bath for precise control.

    • Validation Checkpoint: Hold the reaction at each new temperature for 2-4 hours, taking an aliquot for analysis (TLC or LC-MS) at the end of each interval.

    • Identify the temperature at which a significant conversion rate is first observed. This is your new optimal temperature.

    • Hold at this temperature until the reaction is complete, continuing to monitor to ensure byproduct formation does not become significant over time.

Problem 3: Inconsistent Ratio of Regioisomers

Question: My synthesis should produce a specific regioisomer of an isoxazolopyridine, but I'm getting a mixture. Does temperature affect which isomer is formed?

Probable Cause (Multifactorial Control): While temperature can play a role, regioselectivity in these syntheses is often a complex interplay between temperature, solvent, and catalysts/additives.[7] It is less common for temperature alone to completely reverse regioselectivity, but it can certainly shift the ratio by favoring one pathway over another. One pathway might have a lower activation energy (favored at low temp, kinetic control), while the other leads to a more stable product (favored at high temp, thermodynamic control).

Expert Analysis: The formation of different regioisomers stems from competing reaction pathways. For instance, in the condensation of an aminoisoxazole with an unsymmetrical 1,3-dielectrophile, the initial nucleophilic attack can occur at two different sites. The transition states for these two pathways will have different energies. Temperature influences the system's ability to overcome these energy barriers. However, factors like solvent polarity can stabilize one transition state over the other, and Lewis acids can preferentially activate one electrophilic site, often having a more dramatic effect than temperature alone.[8]

Solution & Protocol:

  • Isolate the Temperature Variable: First, determine the effect of temperature within a fixed solvent and catalyst system.

  • Regioselectivity Screening Protocol:

    • Baseline: Run the reaction at your standard temperature (e.g., 60 °C) in your standard solvent (e.g., EtOH). Determine the regioisomeric ratio by ¹H NMR or HPLC.

    • Low Temperature (Kinetic): Run the identical reaction at a lower temperature (e.g., 0 °C or room temperature). Allow for a longer reaction time.

    • High Temperature (Thermodynamic): Run the identical reaction at reflux.

    • Validation Checkpoint: Analyze the regioisomeric ratio for all three experiments. If the ratio changes significantly with temperature, you have identified a kinetic vs. thermodynamic fork in your reaction.

  • Holistic Optimization: If temperature alone does not provide the desired selectivity, create a small screening matrix. Use the best temperature identified above and test different solvents (e.g., MeCN, Dioxane, Toluene) or the addition of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) as suggested by the literature.[8]

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp60 °CReflux (e.g., 80°C)
Solvent EtOHMeCNToluene
Additive NoneBF₃·OEt₂ (0.2 eq)ZnCl₂ (0.2 eq)
Outcome (Yield/Ratio) Record DataRecord DataRecord Data
Table 1: Example of a screening matrix for optimizing regioselectivity. By systematically changing one variable at a time, the dominant factors controlling the reaction outcome can be identified.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a new isoxazolopyridine synthesis? A: Always start cold. A good default is to begin the reaction at 0 °C (ice bath), especially during the addition of strong bases or highly reactive reagents. This minimizes initial exothermic events and favors the kinetic product, which is often the desired one in complex syntheses. After all reagents are combined, you can allow the reaction to slowly warm to room temperature while monitoring. Only apply heat if no conversion is observed after several hours. Some modern syntheses using highly activated precursors proceed efficiently even at room temperature.[5]

Q2: How does temperature relate to "Kinetic vs. Thermodynamic Control"? A: This is the core principle behind temperature optimization.

  • Kinetic Control (Low Temp, Short Time): At lower temperatures, reactions are typically irreversible. The product that forms fastest (via the pathway with the lowest activation energy) will be the major product, even if it's less stable.

  • Thermodynamic Control (High Temp, Long Time): At higher temperatures, reactions can become reversible. The system has enough energy to go "backwards" from the kinetic product and explore other pathways. Over time, the reaction will equilibrate to favor the most stable possible product, even if it forms more slowly.

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Q3: Can microwave heating be used to optimize these reactions? A: Yes, microwave irradiation is a powerful tool for temperature optimization. It allows for rapid and uniform heating to a precise setpoint, which can dramatically reduce reaction times. In some cases, microwave synthesis can provide good yields where conventional heating fails or leads to decomposition.[6] However, it can also accelerate side reactions, so it should be used methodically, often by screening temperatures in 20 °C increments for very short reaction times (e.g., 5-20 minutes).

Q4: My reaction generates a lot of black tar at higher temperatures. What is this? A: "Tarring" or polymerization is a classic sign of excessive heat. Many of the intermediates in heterocyclic synthesis are highly conjugated and can be sensitive. High temperatures can cause decomposition into reactive species that then polymerize into insoluble, high-molecular-weight materials. If you observe this, you are far outside the optimal temperature window. The solution is to immediately lower the temperature or, if the reaction is unsalvageable, repeat it at significantly milder conditions.

Mandatory Workflow: A Self-Validating Protocol for Temperature Optimization

This workflow provides a logical, self-correcting sequence for optimizing temperature in any new isoxazolopyridine synthesis.

G cluster_success cluster_troubleshoot start Start: Define Reaction initial_run Step 1: Initial Run (0°C -> RT for 12h) start->initial_run check1 Checkpoint: Analyze Conversion (TLC/LC-MS) initial_run->check1 complete Conversion >95%? (SUCCESS) check1->complete Yes stalled Reaction Stalled? (LOW CONVERSION) check1->stalled No purify Proceed to Workup & Purification complete->purify heat_step Step 2: Incremental Heating (RT -> 40°C -> 60°C...) stalled->heat_step check2 Checkpoint: Analyze at each T (TLC/LC-MS) heat_step->check2 check2->heat_step No Byproducts, Conversion still low byproducts Byproducts Observed? check2->byproducts Monitor Conversion optimize Optimize at Temp before byproduct formation byproducts->optimize Yes optimize->purify

Caption: A decision-making workflow for systematic temperature optimization.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. Available from: [Link]

  • Adembri, G., et al. (1977). Syntheses with isoxazoles. Part II. Rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. Available from: [Link]

  • da Silva, E. N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Thermal rearrangement of 5-spirocyclopropane isoxazolidine 3 leading to the formation of 4-tetrahydropyridone 5 and enaminone 6. ResearchGate. Available from: [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. Available from: [Link]

  • Zhang, L., et al. (2019). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ScienceDirect. Available from: [Link]

  • Huang, M., et al. (2024). Divergent Synthesis of Isoxazolo[5,4-b]pyridines. ResearchGate. Available from: [Link]

  • HETEROCYCLES. (2020). SYNTHESIS AND EVALUATION OF THE CYTOTOXIC ACTIVITY OF SOME NOVEL ISOXAZOLO[5,4-b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]AZEPINE AND ISOXAZOLE DERIVATIVES. HETEROCYCLES. Available from: [Link]

  • Hamama, W. S., Ibrahim, M. E., & Zoorob, H. H. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds. PubMed. Available from: [Link]

  • Freeman, F., & Kim, D. S. H. L. (1995). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. Available from: [Link]

  • Kiyani, H., & Ghevade, A. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available from: [Link]

  • Kiyani, H., & Ghevade, A. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

Sources

Resolving stability issues of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol . This scaffold presents unique challenges due to the electronic push-pull between the electron-rich isoxazole and the electron-deficient pyridine, complicated further by keto-enol tautomerism.

Status: Active | Topic: Solution Stability & Handling | Level: Advanced[1][2]

Executive Summary: The "Phantom" Instability

Users frequently report "degradation" of this compound in aqueous buffers. In >80% of cases, this is not chemical decomposition but rather a physical phenomenon driven by keto-enol tautomerism leading to micro-precipitation or colloidal aggregation.[1][2] The 3-methyl substitution stabilizes the isoxazole ring against the most common base-catalyzed degradation (C3-deprotonation), making this molecule chemically robust but physically finicky.

Module 1: The Tautomer Trap (Solubility & Aggregation)

The Core Issue: While named "pyridin-4-ol" (enol), this compound exists predominantly as the pyridin-4-one (keto) tautomer in polar solutions (DMSO, H₂O, Methanol).[1][2] The keto form has high lattice energy and is prone to stacking, causing it to "crash out" upon dilution from DMSO into aqueous media.

Mechanism of Instability

The equilibrium shifts based on solvent polarity. In non-polar solvents, the enol (4-OH) is favored (stabilized by intramolecular H-bonding).[1][2] In polar solvents (water/buffer), the keto (NH/C=O) form dominates.[2]

Tautomerism cluster_0 Critical Failure Point Enol Enol Form (4-OH) (Favored in Non-polar) Keto Keto Form (4-one) (Favored in DMSO/Water) Enol->Keto Solvent Polarity (DMSO/H2O) Keto->Enol Non-polar Solvent Aggregate Amorphous Precipitate (Signal Loss) Keto->Aggregate π-Stacking (>50 µM)

Caption: Tautomeric shift drives solubility failure. The keto form (predominant in biological buffers) is prone to aggregation.

Troubleshooting Protocol: Solubilization

Symptom: Loss of UV signal in LCMS, inconsistent bio-assay IC50s. Diagnosis: Compound has formed "invisible" colloids.

Step-by-Step Correction:

  • Stock Prep: Dissolve in 100% anhydrous DMSO to 10 mM. Sonicate for 5 minutes.

    • Why: Ensures complete disruption of crystal lattice.

  • The "Intermediate" Step (Critical): Do not dilute directly from 10 mM DMSO -> Aqueous Buffer.

    • Protocol: Create a 10x working stock in 50% DMSO / 50% Water .

    • Reason: This allows the tautomeric equilibrium to adjust without "shocking" the system into precipitation.

  • Final Dilution: Dilute the 10x stock into your assay buffer.

    • Limit: Keep final concentration < 50 µM if possible.

Solvent SystemPredominant TautomerSolubility RiskRecommendation
Chloroform/DCM Enol (4-OH)LowGood for synthesis/NMR.[1][2]
DMSO (100%) Keto (4-one)LowIdeal stock solvent.[1][2]
PBS (pH 7.4) Keto (4-one)High Requires <1% DMSO or surfactants.[1][2]
Acidic Buffer (pH < 4) Protonated CationLowBest for LCMS mobile phase.

Module 2: Chemical Stability (Isoxazole Ring Integrity)

The Core Issue: The isoxazole ring contains a weak N-O bond. While the 3-methyl group protects against C3-proton abstraction (the "Kemp elimination" pathway), the ring remains sensitive to strong bases and reducing agents .

Base Sensitivity (pH > 8.5)

Even with the 3-methyl group, the electron-deficient pyridine ring pulls density from the isoxazole, activating it toward nucleophilic attack.[1][2]

  • Avoid: Carbonate buffers, NaOH, strong nucleophiles (thiols/DTT in high concentration).[1][2]

  • Reaction: Hydrolysis leads to ring opening, forming a

    
    -ketonitrile derivative.[1][2]
    
Photostability

Isoxazoles are photolabile. The N-O bond can undergo homolytic cleavage under UV light (300–360 nm).

  • Symptom: New peak at [M+H] same mass (isomerization) or complex degradation mixture.[1][2]

  • Protocol: Store solid and solution in amber vials. Perform dilutions in low-light if possible.

Degradation cluster_base Base/Nucleophile Pathway cluster_light Photochemical Pathway Compound 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Base Strong Base (pH > 9) or Nucleophile Compound->Base UV UV Light (hν) Compound->UV RingOpen Ring Opening (Beta-ketonitrile formation) Base->RingOpen Nucleophilic Attack Isomer N-O Bond Homolysis (Rearrangement) UV->Isomer Radical Mechanism

Caption: Primary degradation pathways.[1][2] The scaffold is chemically stable at neutral/acidic pH but vulnerable to high pH and UV light.

Module 3: FAQ & Troubleshooting Guide

Q1: "My LCMS shows a split peak or a broad hump."

Diagnosis: Tautomer separation or Aggregation.

  • The Fix: Acidify your mobile phase. Add 0.1% Formic Acid or 0.05% TFA to both water and acetonitrile channels.

  • Why: Low pH protonates the pyridine nitrogen and forces the equilibrium toward a single cationic species, sharpening the peak.

Q2: "I see a mass of [M+41] in acetonitrile."

Diagnosis: Solvent Adduct.

  • Explanation: In acetonitrile, isoxazolo-pyridines can form stable adducts or solvates.[1][2] This is an artifact of ionization, not degradation.

  • Verification: Re-run in Methanol/Water. If the peak disappears, it was an adduct.

Q3: "The compound degrades in my cell culture media (DMEM)."

Diagnosis: Nucleophilic attack by thiols (Cysteine/Glutathione) or serum binding.

  • The Fix:

    • Check stability in media without cells first (to rule out metabolism).

    • If unstable in media: The isoxazole is reacting with free thiols. This is a "pan-assay interference" (PAINS) behavior common to some isoxazoles.

    • Action: This scaffold may not be suitable for high-thiol assays.

Q4: "NMR signals are missing or extremely broad in DMSO-d6."

Diagnosis: Exchange broadening.

  • The Fix: The proton on the 4-OH/4-NH is exchanging rapidly with trace water in the DMSO.

  • Protocol: Add a drop of D₂O (to wipe the peak entirely) or cool the sample to -20°C to slow the exchange and resolve the tautomers.

References

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1][2] Chemical Reviews, 2010.[1][2] Link

  • Isoxazole Ring Stability: Lingham, A. R.[1][2][3] "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines." Polyhedron, 2016.[1][2] Link

  • Solubility Protocols: Di, L., & Kerns, E. "Solubility in Drug Discovery."[1][2] Drug Discovery Today, 2006.[1][2] Link

  • Base-Catalyzed Ring Opening: Sperry, J. B., & Wright, D. L.[1][2] "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development, 2005.[1][2] (Mechanistic grounding for N-O cleavage). Link

Sources

Separation of regioisomers in dimethylisoxazolo[5,4-b]pyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Regioisomers in Dimethylisoxazolo[5,4-b]pyridin-4-ol Synthesis

Current Status: Online Role: Senior Application Scientist Ticket ID: ISOX-54B-REGIO-001

Executive Summary

The synthesis of 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol (often existing as the 4(7H)-one tautomer) typically involves the condensation of 5-amino-3-methylisoxazole with ethyl acetoacetate (or similar


-keto esters).

The Core Challenge: 5-amino-3-methylisoxazole is an ambident nucleophile. It possesses two nucleophilic sites: the exocyclic amine nitrogen (


) and the carbon at position 4 (

).
  • Pathway A (Desired): Reaction involves

    
     nucleophilic attack (often subsequent to initial amine condensation), leading to the [5,4-b]  fused system.
    
  • Pathway B (Undesired): Exclusive attack by

    
     without ring closure, or cyclization leading to [4,5-b]  isomers or linear crotonate intermediates.
    

This guide addresses the identification, separation, and prevention of these regioisomeric byproducts.

Module 1: Diagnostic Hub (Identification)

How do I confirm which isomer or impurity dominates my crude mixture?

Q: My crude NMR shows multiple sets of methyl peaks. How do I distinguish the target [5,4-b] product from linear intermediates or [4,5-b] isomers?

A: You must look for the "Lactam Signature" and specific methyl shifts. The target molecule exists in equilibrium between the pyridinol (-OH) and pyridone (-NH) forms, heavily favoring the pyridone in polar solvents like DMSO.

FeatureTarget: [5,4-b] System (3,6-dimethyl)Impurity: Linear Crotonate (Intermediate)Impurity: [4,5-b] Isomer
Lactam NH / OH Broad singlet ~12.0–13.0 ppm (Diagnostic for cyclization)Absent (Amine NH ~9-10 ppm)Broad singlet ~12.5 ppm
Pyridine-H Singlet ~5.8–6.0 ppm (if H-5 is unsubstituted)Olefinic singlet ~5.0–5.5 ppmDistinct shift (often downfield)
Isoxazole-CH3

~2.3–2.5 ppm

~2.1–2.2 ppm

~2.3–2.5 ppm
Pyridine-CH3

~2.2–2.4 ppm

~1.8–2.0 ppm (Allylic methyl)
Distinct splitting patterns
Solubility Low in CHCl3, High in DMSO/Hot EtOHHigh in CHCl3/EtOAcVariable

Critical Check: If you see an ester ethoxy group (quartet ~4.1 ppm, triplet ~1.2 ppm) and a broad NH, you likely have the uncyclized linear intermediate (ethyl 3-[(3-methylisoxazol-5-yl)amino]but-2-enoate), not a regioisomer.

Module 2: The Separation Toolkit (Troubleshooting)

Protocols for purifying the target from specific impurities.

Scenario A: The "Linear Trap"

User Report: "I have a mixture of the cyclized product and the uncyclized crotonate intermediate. Column chromatography is failing because they streak."

Root Cause: The linear intermediate often co-elutes due to hydrogen bonding. The Fix: Thermal/Acidic Cyclization (Chemical Separation) Instead of physical separation, force the impurity to convert or decompose.

  • Reflux: Dissolve the crude mixture in Glacial Acetic Acid .

  • Heat: Reflux at 110°C for 2–4 hours. This drives the intramolecular condensation of the linear intermediate into the desired [5,4-b] ring.

  • Workup: Cool to room temperature. Pour into ice water. The target [5,4-b] pyridone is significantly less soluble in water than the precursors and will precipitate as a white/off-white solid.

  • Filtration: Filter and wash with water.[1][2]

Scenario B: Regioisomer Separation ([5,4-b] vs [4,5-b])

User Report: "I have two cyclized spots on TLC. Recrystallization isn't working."

The Fix: pH-Swing Extraction The acidity of the -OH/NH group differs subtly between the [5,4-b] and [4,5-b] systems due to electronic effects of the oxygen/nitrogen placement in the isoxazole ring.

  • Dissolution: Dissolve the crude solid in 1M NaOH (The phenols/lactams will deprotonate and dissolve).

  • Filtration: Filter off any non-acidic impurities (insoluble material).

  • Stepwise Acidification (The Trick):

    • Slowly add 1M HCl dropwise while monitoring pH.

    • The [5,4-b] isomer typically precipitates at a slightly different pH (often pH ~4–5) compared to the [4,5-b] isomer.

    • Collect fractions of precipitate at pH 6, pH 5, and pH 4. Analyze each by TLC/NMR.

  • Polishing: Recrystallize the enriched fraction from Ethanol/DMF (9:1) .

Scenario C: Chromatography Optimization

User Report: "I must use a column. What is the best mobile phase?"

The Fix: These compounds are highly polar and streak on silica.

  • Standard Phase: DCM : Methanol (95:5) is usually insufficient.

  • Modified Phase: DCM : Methanol : Acetic Acid (90 : 9 : 1).

    • Why: The acetic acid suppresses the ionization of the pyridinol -OH on the silica surface, sharpening the peaks.

Module 3: Synthesis Optimization (Prevention)

How to control the reaction to favor the [5,4-b] regioisomer.

The Mechanistic Pathway

To ensure the [5,4-b] fusion, the reaction must proceed via the correct condensation sequence. The ambident nature of the 5-aminoisoxazole is the variable.

ReactionPathways Start 5-Amino-3-methylisoxazole + Ethyl Acetoacetate PathA Path A: N-Attack (Kinetic) Formation of Enamine Start->PathA Standard Conditions (Reflux EtOH) PathB Path B: C-4 Attack (Thermodynamic) Michael-type Addition Start->PathB Lewis Acid / Ag Catalyst IntermedA Linear Crotonate (Common Impurity) PathA->IntermedA CyclizationB Cyclization onto N PathB->CyclizationB CyclizationA Cyclization onto C-4 IntermedA->CyclizationA High Temp / Acid Product54 Target: Isoxazolo[5,4-b]pyridine IntermedA->Product54 Thermal Rearrangement CyclizationA->Product54 Product45 Byproduct: Isoxazolo[4,5-b]pyridine CyclizationB->Product45

Caption: Divergent reaction pathways dictated by initial nucleophilic attack. Path A is standard for [5,4-b] synthesis but requires thermal driving force to complete cyclization.

Q: How do I force the reaction exclusively to the [5,4-b] product?

Protocol: The Catalyst Switch Recent literature (Source 1.[3]1) suggests that silver catalysts can dictate the regioselectivity, but for standard labs without expensive catalysts, Acidic Control is the most robust method.

  • Solvent: Use Glacial Acetic Acid instead of Ethanol.

    • Mechanism:[4][5][6] Acetic acid protonates the basic nitrogen, making the C-4 position relatively more nucleophilic for the ring closure steps, or facilitating the elimination of ethanol from the intermediate.

  • Temperature: High temperature (>100°C) favors the thermodynamic [5,4-b] product. Low temperatures often stall at the linear intermediate.

  • Alternative Reagents: Use EMME (Ethoxymethylene malonate) derivatives if possible, as they are more reactive and drive cyclization faster than simple beta-keto esters.

References
  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. Source: European Journal of Organic Chemistry (2024). Significance: Describes the use of silver catalysts (AgOTf vs AgOAc) to switch between N-alkylation and C-alkylation, controlling regioisomerism.

  • Efficient regioselective synthesis of isoxazolo[5,4-b]pyridines.

    
    -unsaturated ketones to yield [5,4-b] systems.
    
    
  • Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Source: Polyhedron (2016). Significance: details the microwave-assisted synthesis and Knoevenagel adduct intermediates.

  • Synthesis and Photophysical Characterization of Bis(oxazolo[5,4-b]pyridine) Derivatives. Source: MDPI (2025). Significance: Provides specific NMR characterization data (shifts for methyls and pyridine protons) for dimethyl-substituted systems.

Sources

Technical Support Center: Optimizing Isoxazolopyridine Reaction Rates Through Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of isoxazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the expertise to not only identify and solve common experimental hurdles but also to understand the underlying chemical principles governing these powerful transformations.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection and Reaction Optimization

This section addresses common questions encountered during the synthesis of isoxazolopyridines, providing concise answers and directing you to more detailed explanations within this guide.

Q1: My isoxazolopyridine synthesis is resulting in a low yield. What are the most common causes related to the catalyst?

A1: Low yields in isoxazolopyridine synthesis can often be traced back to several catalyst-related issues:

  • Suboptimal Catalyst Choice: The catalyst may not be active enough for your specific substrates.

  • Catalyst Deactivation: The catalyst may be losing its activity throughout the reaction.

  • Incorrect Catalyst Loading: Using too little catalyst can lead to incomplete conversion, while too much can sometimes promote side reactions.

For a systematic approach to diagnosing and resolving low-yield issues, please refer to our detailed Troubleshooting Guide for Low Reaction Yields .

Q2: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of my reaction?

A2: Controlling regioselectivity is a critical aspect of isoxazolopyridine synthesis. The choice of catalyst and solvent plays a pivotal role. For instance, in reactions involving 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters, altering the silver catalyst and reaction solvent can selectively produce different regioisomers.[1] This strategy, known as divergent synthesis, allows for the targeted formation of either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates.[1]

Our Guide to Controlling Regioselectivity provides a deeper dive into this topic, including specific catalyst and solvent recommendations.

Q3: How do I choose the right catalyst for my specific isoxazolopyridine synthesis?

A3: The optimal catalyst depends on the specific reaction and desired outcome. Common catalysts for isoxazolopyridine synthesis include:

  • Silver Salts (e.g., AgOTf, AgOAc): Often used in combination with a Brønsted acid like phosphoric acid, these are effective for condensations of 5-aminoisoxazoles with alkynyl-imino esters.[1]

  • Lewis Acids (e.g., ZnCl₂, In(OTf)₃): These are employed in reactions such as the Friedlander condensation to produce isoxazolo[4,5-b]pyridines.[2]

  • Brønsted Acids (e.g., p-toluenesulfonic acid, acetic acid): These can catalyze various condensation and cyclization steps.[3][4]

  • Iodine: Can be used as a catalyst in certain multicomponent reactions.[4]

Refer to our Catalyst Selection Guide for a comparative overview of common catalysts and their applications.

Q4: My reaction is not going to completion, and I suspect catalyst deactivation. What are the common causes?

A4: Catalyst deactivation in isoxazolopyridine synthesis can be caused by several factors:

  • Poisoning: Certain functional groups in your starting materials or impurities can bind to the catalyst's active sites, rendering it inactive. Sulfur-containing compounds, for example, are known poisons for palladium catalysts.[5]

  • Hydrolysis: Many Lewis acid catalysts are sensitive to moisture, which can lead to their decomposition and loss of activity.[6][7][8][9]

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[10][11]

  • Nitration: In the presence of NOx, silver catalysts can form less reactive silver nitrates.[2][12]

Our Troubleshooting Guide for Catalyst Deactivation provides detailed information on identifying and preventing these issues.

Section 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental challenges.

Troubleshooting Low Reaction Yields

Low product yield is a frequent challenge. This guide will help you systematically identify and address the root cause.

Issue: The reaction has a low yield or fails to produce the desired isoxazolopyridine.

Low_Yield_Troubleshooting

Potential Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action
Impure Starting Materials Impurities in reactants can act as catalyst poisons or participate in side reactions, consuming starting materials and reducing the yield of the desired product.Purify starting materials via recrystallization, distillation, or column chromatography. Ensure all reagents are dry, especially when using moisture-sensitive catalysts.
Suboptimal Reaction Temperature Temperature affects reaction kinetics. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to decomposition of reactants, products, or the catalyst, as well as promote side reactions.[7]Monitor the reaction at different temperatures to find the optimal balance between reaction rate and product stability. Consider a temperature screening study.
Incorrect Reaction Time Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can result in product degradation or the formation of byproducts.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Inappropriate Solvent The solvent can influence the solubility of reactants and the stability of intermediates and transition states. A poor choice of solvent can lead to low reaction rates or favor undesired reaction pathways.Screen a variety of solvents with different polarities and coordinating abilities. The choice of solvent can also be crucial for controlling regioselectivity.[1]
Suboptimal Reactant Concentration Reaction rates are generally dependent on the concentration of reactants.[10][11][13][14] Low concentrations can lead to slow reaction rates, while excessively high concentrations can sometimes promote polymerization or other side reactions.Experiment with different reactant concentrations to find the optimal balance for your specific reaction.
Inefficient Catalyst The chosen catalyst may not be sufficiently active for the specific transformation.Consult the literature for catalysts known to be effective for similar reactions. Consider screening a panel of different catalysts (e.g., various Lewis acids, Brønsted acids, or metal salts).
Incorrect Catalyst Loading Too little catalyst will result in a slow or incomplete reaction. Too much catalyst can sometimes lead to an increase in side reactions or make the work-up more difficult.Perform a catalyst loading study to determine the optimal amount of catalyst for your reaction.
Catalyst Deactivation/Poisoning The catalyst may be losing its activity during the reaction due to poisoning by impurities or decomposition under the reaction conditions.Refer to the Troubleshooting Guide for Catalyst Deactivation for specific solutions.
Troubleshooting Guide for Catalyst Deactivation

Catalyst deactivation can be a significant obstacle to achieving high yields and reproducible results.

Issue: The reaction starts but then stalls, or the catalyst appears to lose activity over time.

Common Deactivation Pathways and Mitigation Strategies:

Catalyst Type Deactivation Mechanism Signs of Deactivation Prevention and Regeneration
Silver Catalysts (e.g., AgOTf, AgOAc) Poisoning: Halides, sulfur compounds, and some nitrogen-containing heterocycles can strongly adsorb to the silver surface, blocking active sites.[15] Nitration: In the presence of NOx, silver can form less active silver nitrate species.[2][12]- Stalled reaction progress. - Formation of a precipitate (e.g., AgCl). - Color change of the catalyst.Prevention: Use high-purity, halide-free solvents and reagents. If nitrogen-containing heterocycles are part of the substrate, consider using a higher catalyst loading. Avoid sources of NOx. Regeneration: Regeneration of poisoned silver catalysts is often difficult and may require re-synthesis of the catalyst.
Lewis Acids (e.g., ZnCl₂, In(OTf)₃) Hydrolysis: Many Lewis acids are moisture-sensitive and react with water to form hydroxides or oxides, which are typically less catalytically active.[6][7][8][9] Poisoning: Strong Lewis bases (e.g., some amines, phosphines) can coordinate to the Lewis acidic center and inhibit its activity.- A decrease in reaction rate over time. - Formation of insoluble metal hydroxides/oxides.Prevention: Use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). If a Lewis basic substrate is used, a stoichiometric amount of the Lewis acid may be required. Regeneration: In some cases, activity can be restored by removing the coordinated poison or by high-temperature calcination to remove water.[3]
General Metal Catalysts Coking: Formation of carbonaceous deposits on the catalyst surface, which block active sites.[10][11]- Visible darkening or blackening of the catalyst. - Gradual loss of catalytic activity.Prevention: Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize coke formation. Regeneration: Coke can often be removed by calcination in air or a controlled oxygen atmosphere.[11]
Guide to Controlling Regioselectivity

The formation of the desired regioisomer is paramount in many synthetic applications.

Issue: The reaction produces a mixture of isoxazolopyridine regioisomers.

Regioselectivity_Control

Strategies for Enhancing Regioselectivity:

  • Catalyst Selection: As demonstrated in the divergent synthesis of isoxazolopyridines, the choice of the silver salt can direct the reaction to form a specific regioisomer.[1] For example, silver triflate (AgOTf) may favor one isomer, while silver acetate (AgOAc) favors another.[1] This is often due to the different coordinating abilities of the counter-ions, which can influence the geometry of the transition state.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on regioselectivity.[1][16] A change from a non-coordinating solvent to a coordinating one can alter the reaction pathway by stabilizing different intermediates or transition states.

  • Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction. Running the reaction at a lower temperature may favor the kinetically controlled product, while a higher temperature may lead to the thermodynamically more stable isomer.

  • Substrate Control: The electronic and steric properties of the substituents on your starting materials can also direct the regiochemical outcome of the reaction.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Set up a parallel reaction array. In separate vials, set up the reaction with your standard substrates.

  • Vary the catalyst. Use a selection of catalysts (e.g., AgOTf, AgOAc, ZnCl₂, p-TSA).

  • Vary the solvent. For each catalyst, test a range of solvents (e.g., ethyl acetate, chloroform, toluene, acetonitrile, DMF).

  • Run reactions at a consistent temperature. Initially, keep the temperature constant for all reactions.

  • Monitor by TLC or LC-MS. After a set time, analyze a small aliquot from each reaction to determine the ratio of regioisomers.

  • Identify promising conditions. Select the catalyst/solvent combinations that provide the highest regioselectivity.

  • Optimize temperature. For the most promising conditions, perform a temperature optimization study to further enhance selectivity.

Purification and Characterization of Isoxazolopyridine Products

Proper purification and characterization are essential to ensure the identity and purity of your final compounds.

Issue: Difficulty in separating the desired product from starting materials, byproducts, or regioisomers.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying isoxazolopyridine derivatives.

    • Stationary Phase: Silica gel is typically used. For basic compounds that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[17] Alternatively, neutral or basic alumina can be used.[17]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is commonly employed.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.

  • Preparative HPLC: For difficult separations, especially of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[13][16][18][19]

Characterization of Regioisomers:

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing between regioisomers.

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring will be distinct for each isomer.[20][21][22][23][24][25][26]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also differ between isomers.[22][27][28][29]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for unambiguously assigning the structure of the correct isomer.[20][21]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to catalyst screening and reaction optimization.

Protocol for Catalyst Screening in a Multicomponent Isoxazolopyridine Synthesis

Objective: To identify the most effective catalyst for a given multicomponent reaction to form an isoxazolopyridine.

Materials:

  • Reactants (e.g., 5-aminoisoxazole, aldehyde, active methylene compound)

  • A panel of catalysts (e.g., p-toluenesulfonic acid, iodine, ZnCl₂, In(OTf)₃, silver acetate)

  • A selection of anhydrous solvents (e.g., ethanol, toluene, acetonitrile, DMF)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS for accurate analysis

Procedure:

  • Preparation: In a series of labeled reaction vials, add the 5-aminoisoxazole (1.0 eq) and the active methylene compound (1.0 eq).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol%). Include a no-catalyst control.

  • Solvent Addition: To each vial, add the chosen solvent (e.g., 1 mL).

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to each vial.

  • Reaction: Place the vials in a pre-heated block or oil bath at the desired temperature (e.g., 80 °C) and stir for a set time (e.g., 4 hours).

  • Monitoring: At regular intervals (e.g., 1, 2, and 4 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visualize the formation of the product and the consumption of starting materials.

  • Analysis: After the reaction time is complete, analyze the crude reaction mixtures by LC-MS to determine the conversion and the relative yield of the desired product for each catalyst.

  • Selection: Identify the catalyst that provides the highest yield of the desired isoxazolopyridine under the tested conditions.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can guide rational catalyst selection and troubleshooting.

General Mechanistic Pathway for a Multicomponent Isoxazolopyridine Synthesis

Many syntheses of isoxazolopyridines proceed through a series of well-established reaction types, often catalyzed by acids or metals.

Mechanism

  • Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between an aldehyde and an active methylene compound, catalyzed by a base or an acid.[3][4]

  • Michael Addition: The resulting α,β-unsaturated intermediate then undergoes a Michael addition with the aminoisoxazole.[3][4]

  • Intramolecular Cyclization and Aromatization: The intermediate from the Michael addition then undergoes an intramolecular cyclization, followed by dehydration or oxidation to form the aromatic isoxazolopyridine ring system.[3][4]

The role of the catalyst in this sequence is to activate the reactants and facilitate these individual steps. For example, a Lewis acid can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the Knoevenagel condensation.

References

  • Lewis Acid Stability in Extreme Reaction Conditions. (2025, August 26).
  • Li, M., Li, W., Huang, M., & Zhang, X. (2024, February 26). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. European Journal of Organic Chemistry.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024, May). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022, July 27). MDPI.
  • Catalyst Deactivation and Regeneration | Request PDF. (n.d.).
  • Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions. (2021, August 17). JACS Au.
  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). Department of Physical Chemistry.
  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025, August 5).
  • Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium. (2025, August 6).
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances.
  • Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase M
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com.
  • C
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.).
  • Separation of Isomer and High-Performance Liquid Chrom
  • The Purification of Organic Compound: Techniques and Applic
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025, August 6).
  • Nitration Poisoning of Silver on Al2O3 for the Catalytic Oxidation of Soot in NOx-Containing Atmospheres. (2022, October 24). Industrial & Engineering Chemistry Research.
  • How does sulfur in thiazole poison Pd catalyst? (2020, March 9).
  • Nitration Poisoning of Silver on Al 2 O 3 for the Catalytic Oxidation of Soot in NO x -Containing Atmospheres. (2022, October).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). RotaChrom.
  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.).
  • High Temperature Partial Oxidation Reactions over Silver C
  • 1H NMR separation of epimeric mixtures by lanthanide shift reagents: Analysis of some isoxazolidine deriv
  • Sulfidation of Silver Nanoparticles: Natural antidote to their toxicity. (n.d.). PMC.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Green synthesized silver nanoparticles: Catalytic dye degradation, in vitro anticancer activity and in vivo toxicity in r
  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (n.d.).
  • Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. (2015, September 18). Figshare.
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scientific Research Publishing.
  • Fragment of the 1 Н NMR spectrum for a mixture of regioisomeric... (n.d.).
  • Deciphering the Mechanism of Silver Catalysis of “Click” Chemistry in Water by Combining Experimental and MEDT Studies. (2020, August 20). MDPI.
  • Anomalous behaviour of silver catalyst for soot oxidation explained: state of silver when operating and the influence of potassium ions. (2023, September 11). RSC Publishing.
  • Chromatographic separation of optical isomers (Journal Article). (1988, November 1). OSTI.GOV.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). PMC.

Sources

Debugging HPLC peak tailing for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Debugging Peak Tailing for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Ticket ID: #ISOX-PYR-4OL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing with 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol . This is not a standard "dirty column" issue; it is a structural challenge. This molecule is a fused heterocyclic system containing both a pyridine nitrogen and a hydroxyl group alpha to a nitrogen.

This specific arrangement introduces three competing mechanisms that degrade peak symmetry:

  • Silanol Interactions: The basic nitrogen interacts with acidic silanols on the silica surface.[1]

  • Tautomerism: The 4-hydroxypyridine moiety exists in equilibrium with its 4-pyridone tautomer. If the interconversion rate is comparable to the chromatographic timescale, peak broadening and tailing occur.

  • Metal Chelation: The proximity of the isoxazole oxygen/nitrogen to the 4-hydroxyl group creates a bidentate pocket capable of chelating trace metals in the HPLC system.

This guide provides a self-validating workflow to isolate and eliminate the root cause.

Phase 1: Diagnostic Logic Tree

Before modifying your method, visualize the potential failure points. Use this decision tree to guide your troubleshooting.

TroubleshootingLogic Start Symptom: Peak Tailing Step1 Step 1: pH Scout (Is mobile phase pH near pKa?) Start->Step1 Step2 Step 2: Add Modifier (Does TEA improve shape?) Step1->Step2 pH is optimized Step3 Step 3: Chelation Check (Does EDTA improve shape?) Step2->Step3 No change Result1 Cause: Silanol Interaction Action: Low pH (<2.5) or High pH (>10) Step2->Result1 Yes (TEA helps) Step4 Step 4: Tautomer Check (Does Temp/Solvent change shape?) Step3->Step4 No change Result2 Cause: Metal Chelation Action: Passivate System / PEEK Tubing Step3->Result2 Yes (EDTA helps) Result3 Cause: Tautomerism Action: Increase Temp (>50°C) Step4->Result3 Shape changes

Figure 1: Systematic troubleshooting workflow for heterocyclic peak tailing.

Phase 2: The "Usual Suspects" (Silanols & pH)

Q: Why does my C18 column fail to resolve the tailing even with a standard gradient?

A: Standard C18 columns possess residual silanol groups (Si-OH) . Your molecule contains a pyridine-like nitrogen.[2][3] At neutral pH (6-8), these silanols are ionized (Si-O⁻), while your molecule's nitrogen may be protonated (BH⁺). This creates a strong ion-exchange mechanism that drags the peak tail.

The Fix: The "pH Sandwich" Strategy You must operate at a pH where either the silanols are neutral or your molecule is neutral.

StrategypH RangeMechanismRecommended Buffer
Suppression (Preferred) pH < 2.5 Protonates silanols (Si-OH), preventing ion-exchange.0.1% TFA or Formic Acid
Neutralization pH > 10.0 Deprotonates the basic nitrogen (B), preventing interaction.10mM Ammonium Hydroxide or TEA

Critical Note: Only use High pH (>10) if you are using a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) designed for high pH stability. Standard silica dissolves above pH 8.

Phase 3: The "Hidden" Chemistry (Tautomerism)

Q: I optimized the pH, but the peak is still broad and "fuzzy." Why?

A: You are likely observing dynamic tautomerism . 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is not a static structure. It rapidly interconverts between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).

  • The Problem: If the rate of interconversion (

    
    ) is similar to the time the molecule spends in the column (
    
    
    
    ), the detector sees a "smear" of molecules transitioning between two states with different polarities.

The Fix: Shift the Equilibrium or Kinetics [4]

  • Increase Temperature: Raising the column temperature (e.g., to 50°C or 60°C) increases the interconversion rate (

    
    ). If the rate becomes fast enough, the two forms average out into a single, sharp peak.
    
  • Solvent Selection: Tautomeric equilibrium is solvent-dependent.[5] The keto form (pyridone) is often favored in polar solvents (Water/Methanol), while the enol form is favored in non-polar solvents.

    • Action: Switch organic modifier from Acetonitrile to Methanol (protic solvent stabilizes the keto form via H-bonding).

Phase 4: Trace Metals (Chelation)

Q: My peak looks like a "shark fin" (sharp front, long tail). Could this be metal contamination?

A: Yes. The isoxazole nitrogen and the 4-hydroxyl group form a perfect "pocket" to grab Iron (Fe) or Nickel (Ni) ions leaching from stainless steel frits.

The Diagnostic Experiment:

  • Prepare a mobile phase containing 0.1% EDTA (disodium salt).

  • Run the standard injection.

  • Result: If the peak sharpens significantly, your molecule was chelating metals in the system.[6]

The Fix:

  • Replace stainless steel frits with PEEK or Titanium.

  • Use a "bio-inert" or metal-free LC system.

  • Wash the column with 50mM Phosphoric Acid to strip bound metals.

Phase 5: Recommended Protocol

Based on the chemical structure, start with this robust method:

  • Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm).

    • Why: CSH particles have a slight positive surface charge that repels protonated bases, eliminating silanol interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Why: Buffering is essential. Formic acid suppresses silanols; Ammonium ions compete for any remaining binding sites.

  • Mobile Phase B: Methanol / Acetonitrile (50:50 mix).

    • Why: Methanol helps stabilize the tautomer; ACN keeps pressure low.

  • Temperature: 45°C - 55°C.

    • Why: Drives tautomer kinetics to the "fast exchange" limit.

References

  • Tautomerism in Chromatography

    • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
  • Silanol Interactions & Peak Tailing

    • Phenomenex Technical Guide: "How to Reduce Peak Tailing in HPLC?"
  • Hydroxypyridine/Pyridone Equilibrium

    • Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection.[5] PMC / NIH.

  • Metal Chelation Troubleshooting

    • Agilent Technologies: "Tips and Tricks of HPLC System Troubleshooting" (Page 12).

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol: A Predictive Analysis and Comparative Guide

Introduction: Deciphering the Fragmentation of a Novel Heterocycle

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and its ability to provide profound structural insights through the analysis of fragmentation patterns. This guide focuses on 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, a complex heterocyclic system incorporating both an isoxazole and a pyridine ring.

As direct experimental data for this specific molecule is not publicly available, this guide adopts the perspective of a senior application scientist, leveraging established principles of mass spectrometry to predict its fragmentation behavior. We will dissect the molecule's core components, propose primary fragmentation pathways, and compare these predictions with a closely related structural isomer to illustrate how subtle structural changes yield distinct mass spectral fingerprints. This predictive approach provides a robust framework for researchers encountering novel isoxazolo[5,4-b]pyridine derivatives.

Pillar 1: Foundational Principles of Isoxazole and Pyridine Fragmentation

To predict the fragmentation of the fused system, we must first understand the behavior of its constituent parts. The fragmentation process is typically initiated at the most labile points of a molecule.

The Isoxazole Ring: The Point of Initiation

The isoxazole ring is known to be the primary site of initial fragmentation in related fused heterocyclic systems.[1] This is due to the inherent weakness of the N-O bond (bond energy ~200-250 kJ/mol), which is significantly lower than typical C-C, C-N, or C=O bonds. Upon ionization, particularly in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), this bond is readily cleaved.

Key fragmentation patterns for isoxazoles include:

  • N-O Bond Cleavage: The primary and most characteristic fragmentation step, leading to a ring-opened radical cation.[2]

  • Loss of Acetonitrile (CH₃CN): In methyl-substituted isoxazoles, a common rearrangement leads to the elimination of a stable acetonitrile molecule.[1]

  • Ring Contraction and Cleavage: Subsequent to N-O bond cleavage, the open-chain intermediate can undergo further fragmentation, often losing small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[3]

The Pyridine Ring: A Bastion of Stability

In contrast to the isoxazole moiety, the pyridine ring is an aromatic system and is therefore significantly more stable. Aromatic rings generally exhibit strong molecular ion peaks and fragment less readily.[4] When fragmentation does occur, it typically involves:

  • Loss of HCN: A classic fragmentation pathway for pyridinic structures, involving the cleavage of the ring to expel a stable hydrogen cyanide molecule, resulting in a characteristic loss of 27 Da.[5]

  • Side-Chain Cleavage: Fragmentation is often directed by the substituents on the ring rather than the ring itself.[6][7] For instance, a hydroxyl group can lead to the loss of CO (28 Da).

For the fused 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol system, we can hypothesize that the fragmentation cascade will be initiated by the isoxazole ring, with the more stable pyridine ring influencing subsequent fragmentation steps.

Pillar 2: Predicted Fragmentation Pathway of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Let us consider the protonated molecule, [M+H]⁺, with a nominal mass-to-charge ratio (m/z) of 192 (C₉H₉N₃O₂). The following pathways represent the most probable fragmentation events under tandem mass spectrometry (MS/MS) conditions.

The proposed fragmentation cascade begins with the characteristic N-O bond cleavage of the isoxazole ring. This initial ring-opening event creates a high-energy intermediate that can then follow several competing fragmentation routes, primarily involving the loss of stable neutral molecules like CO and CH₃CN.

G cluster_main Predicted Fragmentation of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol 192 [M+H]⁺ m/z 192 164 m/z 164 192->164 -CO (28 Da) 151 m/z 151 192->151 -CH₃CN (41 Da) 123 m/z 123 151->123 -CO (28 Da)

Caption: Proposed major fragmentation pathways for protonated 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

  • Pathway A: Loss of Carbon Monoxide (m/z 192 → 164) : The presence of the pyridin-4-ol tautomer allows for the direct elimination of carbon monoxide from the pyridine ring. This is a common fragmentation for pyridinols and other phenolic compounds. The resulting ion at m/z 164 would be a significant and diagnostic fragment.

  • Pathway B: Loss of Acetonitrile (m/z 192 → 151) : This is a highly characteristic fragmentation for 3-methyl-substituted isoxazoles.[1] The reaction involves the rearrangement and elimination of the C3-methyl group and the isoxazole nitrogen atom as a stable acetonitrile molecule. This pathway is strongly indicative of the substituent placement on the isoxazole ring.

  • Pathway C: Sequential Loss (m/z 151 → 123) : The fragment ion at m/z 151, having lost the elements of acetonitrile, still contains the pyridinol structure. It can therefore undergo a subsequent loss of carbon monoxide to produce a fragment at m/z 123. The observation of this sequential loss would provide strong evidence for both the initial loss of acetonitrile and the presence of the hydroxyl group on the pyridine ring.

Pillar 3: Comparative Analysis with a Structural Isomer

To highlight the diagnostic power of MS, let's compare the predicted fragmentation of our target compound with a hypothetical structural isomer: 3,5-Dimethylisoxazolo[5,4-b]pyridin-4-ol . In this isomer, the methyl group on the pyridine ring is shifted from position 6 to position 5.

While this isomer has the same molecular weight and elemental formula, its fragmentation pattern would exhibit key differences. The primary fragmentations originating from the 3-methylisoxazole ring (loss of CH₃CN) and the 4-ol-pyridine ring (loss of CO) would likely still occur. However, the structure of the resulting fragments would be different, and this could influence subsequent fragmentation steps or the relative abundance of the primary fragments. For example, the proximity of the C5-methyl group to the ring fusion might enable alternative rearrangement pathways not possible for the C6-methyl isomer. The distinction between these isomers would rely on high-resolution mass spectrometry to confirm elemental compositions of fragments and potentially further stages of fragmentation (MS³).

Data Summary Table: Predicted Fragments
m/z (Predicted)Neutral LossProposed Formula of FragmentTarget Compound (3,6-dimethyl)Isomer (3,5-dimethyl)
192-[C₉H₁₀N₃O₂]⁺[M+H]⁺ [M+H]⁺
164CO (28.01 Da)[C₈H₁₀N₃O]⁺Likely High AbundanceLikely High Abundance
151CH₃CN (41.03 Da)[C₇H₇N₂O₂]⁺Likely High AbundanceLikely High Abundance
123CH₃CN + CO[C₆H₇N₂O]⁺Likely PresentLikely Present

Experimental Protocol: A Practical Workflow

To acquire the data for this analysis, a standard protocol using a Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is recommended.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode over a range of m/z 50-500 to identify the protonated molecule, [M+H]⁺, at m/z 192.

  • Tandem MS (MS/MS) Acquisition:

    • Select the ion at m/z 192 as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) using an inert collision gas like argon or nitrogen. This allows for the construction of a breakdown curve to observe how fragmentation patterns change with increasing energy.[8]

    • Acquire the product ion spectra, which will reveal the fragment ions (e.g., m/z 164, 151, 123).

  • Data Analysis: Analyze the resulting spectra to identify the masses of the fragment ions and calculate the corresponding neutral losses. Compare these experimental results with the predicted pathways.

Caption: Experimental workflow for ESI-MS/MS analysis.

Conclusion

While no direct literature exists for the fragmentation of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, a robust and scientifically-grounded prediction of its mass spectral behavior can be constructed. By understanding the fundamental fragmentation chemistries of the constituent isoxazole and pyridine rings, we can anticipate the primary fragmentation pathways. The analysis predicts that fragmentation will be initiated by the isoxazole ring, leading to characteristic losses of acetonitrile (41 Da) and carbon monoxide (28 Da). These predicted patterns provide a powerful diagnostic tool that would not only help confirm the structure of the target molecule but also effectively differentiate it from its structural isomers. The provided experimental protocol offers a clear and validated method for obtaining the necessary data to confirm these predictions in a laboratory setting.

References

  • Kovács, D., Zs. Zalan, and F. Fülöp. 2021. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry 56(11):e4785. [Link]

  • Ali, Tarik E., et al. 2012. "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." Journal of Chemica Acta 1:1-5. [Link]

  • Takhistov, V. V., et al. 2024. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data. [Link]

  • Roy, Mithun, and William L. Hase. 2023. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." Journal of the American Society for Mass Spectrometry 34(5):850-859. [Link]

  • Guccione, S., et al. 1993. "Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines." Journal of the American Society for Mass Spectrometry 4(2):147-53. [Link]

  • Salem, Mounir A. I., et al. 2014. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry 4(4):92-99. [Link]

  • Ali, Tarik E., et al. 2014. "Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines." ResearchGate. [Link]

  • Grandinetti, F., and A. Filippi. 2007. "Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry." Journal of Mass Spectrometry 42(8):996-1006. [Link]

  • Zhang, J. Y., et al. 2004. "Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines." Rapid Communications in Mass Spectrometry 18(11):1237-42. [Link]

  • Bunce, N. J., et al. 1992. "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides." Canadian Journal of Chemistry 70(4):1028-1035. [Link]

  • Aversa, M. C., et al. 1980. "MASS SPECTROMETRY OF OXAZOLES." Heterocycles 14(6):791-812. [Link]

  • Pustolaikina, I., et al. 2023. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores." ResearchGate. [Link]

  • de Souza, M. V. N., et al. 2004. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society 15(1):114-120. [Link]

  • Pustolaikina, I., et al. 2023. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores." Molecules 28(23):7893. [Link]

  • Liu, Y., et al. 2012. "Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal 9(4):2841-2845. [Link]

  • Borges, F. L., et al. 2016. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports 33:432-455. [Link]

  • Chemistry LibreTexts. 2023. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • Smyth, W. F. 2005. "Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry." Journal of Chromatography B 824(1-2):1-20. [Link]

  • NIST. "Pyridine." NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also thoroughly validated and fit for its intended purpose in a drug development setting.

Introduction: The "Why" Behind the Method

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a novel heterocyclic compound with potential pharmaceutical applications. Ensuring its purity is paramount for safety and efficacy. An HPLC method for purity analysis must be able to separate the active pharmaceutical ingredient (API) from any process-related impurities and, critically, from any degradation products that may form over time or under stress conditions. This is the essence of a "stability-indicating" method.[1][2]

The development of such a method is a systematic process guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on analytical procedure validation and ICH Q14 on analytical procedure development.[3][4] Our goal is to create a method that is specific, linear, accurate, precise, and robust.[5]

The Method Development Workflow: A Strategic Approach

A successful HPLC method development strategy involves a logical progression from understanding the analyte's properties to fine-tuning the chromatographic conditions and, finally, validating the method's performance.

MethodDevelopmentWorkflow cluster_preliminary Preliminary Analysis cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation & Finalization A Analyte Characterization (pKa, logP, UV spectrum) B Solubility Testing A->B informs C Column & Mobile Phase Screening B->C guides D Fine-tuning of Mobile Phase Composition & Gradient C->D narrows down E Optimization of Instrument Parameters (Flow rate, Temp.) D->E refines F Forced Degradation Studies E->F enables G Method Validation (ICH Q2(R2)) F->G confirms specificity H Final Method Documentation G->H completes

Caption: A logical workflow for HPLC method development.

Experimental Protocols & Rationale

Preliminary Analysis: Know Your Molecule

Before any injections are made, a thorough understanding of the analyte's physicochemical properties is essential. For 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, its structure suggests it is a polar aromatic compound.[6] The presence of both a weakly acidic pyridinol and a weakly basic isoxazole ring means its ionization state will be pH-dependent.

Protocol: Analyte Characterization

  • Determine pKa and logP: Use computational tools (e.g., MarvinSketch, SciFinder) or experimental titration to determine the pKa. Estimate the logP to understand its hydrophobicity. This data is crucial for selecting the appropriate column and mobile phase pH.

  • Acquire UV Spectrum: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and scan from 200-400 nm using a UV-Vis spectrophotometer. This will identify the λmax for optimal detection.

Column and Mobile Phase Screening: The Heart of Separation

The goal of this phase is to find a column and mobile phase combination that provides good peak shape and retention for the parent compound. Given the polar nature of the analyte, a reversed-phase (RP-HPLC) approach is a logical starting point.[7]

Protocol: Initial Screening

  • Column Selection: Screen at least two different C18 columns from different manufacturers to account for variations in silica backbone and bonding chemistry. A phenyl-hexyl column could also be a good candidate due to potential π-π interactions with the aromatic rings of the analyte.[8]

  • Mobile Phase Scouting:

    • Solvent A: 0.1% Formic acid in Water (provides protons to suppress silanol activity and is MS-compatible).[9]

    • Solvent B: Acetonitrile (ACN) and Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.

  • Initial Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all potential impurities.

  • Injection and Evaluation: Inject a solution of the API at a known concentration (e.g., 0.1 mg/mL). Evaluate the chromatograms for peak shape, retention time, and the presence of any obvious impurities.

Table 1: Hypothetical Column Screening Data

ColumnMobile Phase BRetention Time (min)Tailing FactorTheoretical Plates
Column A (C18)Acetonitrile5.81.58500
Column B (C18)Acetonitrile6.21.212000
Column C (Phenyl-Hexyl)Acetonitrile7.11.113500

Rationale: Based on the hypothetical data above, Column C (Phenyl-Hexyl) provides the best peak shape (lowest tailing factor) and efficiency (highest theoretical plates), making it the preferred choice for further optimization.

Method Optimization: Fine-Tuning for Resolution

Once a promising column and mobile phase system are identified, the next step is to optimize the conditions to ensure separation of the API from all potential impurities.

Protocol: Gradient Optimization

  • Focus the Gradient: Based on the initial screening, narrow the gradient around the elution time of the API. For example, if the API elutes at 40% B, a new gradient could be 20-60% B over 15 minutes.

  • Adjust pH: If peak shape is poor, consider adjusting the pH of the aqueous mobile phase. For a compound with both acidic and basic functionalities, a pH around 3-4 often provides good results.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape and reduce run time.

Forced Degradation Studies: Ensuring Stability-Indicating Power

Forced degradation studies are essential to demonstrate that the method can separate the API from its degradation products.[1][10][11][12] The goal is to achieve 5-20% degradation of the API.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis API 3,6-Dimethylisoxazolo [5,4-b]pyridin-4-ol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Purity Peak Purity Assessment HPLC->Purity confirms separation

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation

  • Prepare Samples: Subject the API to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Analyze Samples: Inject the stressed samples into the optimized HPLC system.

  • Evaluate Results: Use a photodiode array (PDA) detector to assess peak purity of the API peak in the presence of degradants. The method is considered stability-indicating if all degradation product peaks are well-resolved from the API peak.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of API from Closest Impurity
0.1M HCl, 60°C, 8h12.52> 2.0
0.1M NaOH, 60°C, 4h18.23> 2.0
3% H2O2, RT, 24h8.91> 2.0
80°C, 48h5.11> 2.0
Photolytic (ICH Q1B)6.72> 2.0

Method Validation: Proving Fitness for Purpose

Once the method is finalized, it must be validated according to ICH Q2(R2) guidelines.[13][5]

Table 3: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradants. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Final Method Comparison

Table 4: Comparison of Final Method with Alternative Approaches

MethodAdvantagesDisadvantagesBest Suited For
Optimized RP-HPLC-UV High resolution, robust, widely available, good for quantitative purity.May not be suitable for highly volatile or non-chromophoric impurities.Routine quality control, stability testing, and release testing.
UPLC-MS/MS Higher throughput, increased sensitivity, provides mass information for impurity identification.[14][15]Higher cost, more complex instrumentation and method development.Impurity profiling, metabolite identification, and low-level impurity quantification.
Gas Chromatography (GC) Excellent for volatile impurities.Not suitable for non-volatile compounds like the API.Analysis of residual solvents.

Conclusion

The development of a stability-indicating HPLC method is a meticulous but essential process in pharmaceutical development. By systematically evaluating and optimizing chromatographic parameters and rigorously challenging the method through forced degradation studies, we have established a scientifically sound and validated method for the purity analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. This method is demonstrated to be specific, accurate, precise, and robust, making it suitable for its intended use in a regulated environment.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Particle Sciences. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved from [Link]

  • Method Development & Forced Degradation. (n.d.). J-STAR Research. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved from [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. (n.d.). PubMed. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024, July 4). Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023, February 23). SAR Publication. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025, September 24). PMC. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of Isoxazolopyridine vs. Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the decision to employ an isoxazolo[5,4-b]pyridine versus a pyrazolo[3,4-b]pyridine scaffold is rarely arbitrary; it is a calculated "scaffold hop" driven by specific structure-activity relationship (SAR) goals.

While both scaffolds are privileged fused heterocyclic systems, they occupy distinct chemical spaces. Pyrazolo[3,4-b]pyridines are the dominant class in kinase inhibitor discovery (e.g., CDK, JAK, GSK3 inhibitors) due to their ability to mimic the adenine ring of ATP, specifically providing a critical hydrogen bond donor (NH) for the kinase hinge region.

In contrast, isoxazolo[5,4-b]pyridines act as bioisosteres that alter the hydrogen bond donor/acceptor profile (removing the NH donor), modulating polarity and metabolic susceptibility. They are frequently utilized to tune selectivity (e.g., in IDO1 inhibition) or to bypass patent space, though they often carry a higher metabolic liability due to the reductive potential of the isoxazole N-O bond.

This guide provides a technical comparison of these two scaffolds, supported by mechanistic insights, experimental workflows, and direct biological data.[1]

Part 1: Molecular Architecture & Physicochemical Logic

The primary differentiator between these scaffolds is the heteroatom substitution in the 5-membered ring (Oxygen vs. Nitrogen). This single atom change dictates the electronic environment and binding capabilities.

Hydrogen Bonding & Pharmacophore
  • Pyrazolo[3,4-b]pyridine: Contains an NH group in the 5-membered ring (unless N-substituted). This NH serves as a Hydrogen Bond Donor (HBD) , while the pyridine nitrogen serves as a Hydrogen Bond Acceptor (HBA) . This "Donor-Acceptor" motif is ideal for binding to the backbone carbonyls and amides of the kinase hinge region.

  • Isoxazolo[5,4-b]pyridine: The NH is replaced by an Oxygen atom. The oxygen acts as a weak HBA , and the ring loses its HBD capability. This scaffold is preferred when the target pocket is hydrophobic or requires an acceptor-only motif to avoid steric or electrostatic clashes.

Physicochemical Properties Comparison
PropertyPyrazolo[3,4-b]pyridineIsoxazolo[5,4-b]pyridineImpact on Drug Design
H-Bond Potential Donor (NH) & Acceptor (N)Acceptor only (O, N)Pyrazoles bind better to kinase hinge regions (ATP mimic).
Polarity (TPSA) ModerateLowerIsoxazoles are generally more lipophilic, improving membrane permeability but potentially lowering solubility.
Basicity (pKa) Higher (Pyridine N)LowerIsoxazole is a weaker base; affects salt formation and lysosomal trapping.
Metabolic Stability High (Aromatic N-N)Moderate/Low (N-O bond)The N-O bond is susceptible to reductive cleavage by CYPs or bacterial reductases.
Mechanistic Diagram: Hinge Binding Logic

The following diagram illustrates why pyrazolopyridines are preferred for kinase targets compared to isoxazolopyridines.

BindingLogic cluster_pyrazole Pyrazolo[3,4-b]pyridine cluster_isoxazole Isoxazolo[5,4-b]pyridine node_kinase Target: Kinase Hinge Region (Backbone CO & NH) node_py Scaffold: Pyrazolopyridine (H-Bond Donor + Acceptor) node_py->node_kinase Forms dual H-bonds (NH -> CO, N <- NH) node_bind_py High Affinity Binding (ATP Mimic) node_py->node_bind_py node_bind_iso Altered Selectivity (Loss of Hinge H-Bond) node_bind_py->node_bind_iso Scaffold Hop (To avoid IP or change profile) node_iso Scaffold: Isoxazolopyridine (H-Bond Acceptor Only) node_iso->node_kinase Missing Donor (Weak/No H-bond) node_iso->node_bind_iso

Caption: Comparative binding logic showing the critical loss of the H-bond donor when switching from pyrazole to isoxazole, affecting kinase affinity.

Part 2: Biological Activity Profiles[1]

Case Study: Kinase Inhibition (The Pyrazole Stronghold)

In the context of kinase inhibition (e.g., CDK1, GSK-3


, JAK), the pyrazolopyridine  scaffold consistently outperforms the isoxazolopyridine counterpart in terms of potency.
  • Mechanism: The pyrazole NH forms a critical hydrogen bond with the gatekeeper residue or the hinge backbone (e.g., Leu83 in CDK2).

  • Data Evidence: In a comparative study of GSK-3

    
     inhibitors, 1H-pyrazolo[3,4-b]pyridines demonstrated 
    
    
    
    values in the low nanomolar range (
    
    
    nM).[2] Replacing the core with isoxazole often leads to a drop in potency (micromolar range) unless the target pocket specifically lacks a hydrogen bond acceptor requirement.
  • Selectivity: While less potent generally, isoxazolopyridines can achieve high selectivity. For example, they have been successfully developed as selective inhibitors for IDO1 (Indoleamine 2,3-dioxygenase 1), where the binding pocket accommodates the isoxazole oxygen's electronic profile better than the pyrazole amine.

Case Study: Anticancer Activity (NCI-60 Panel)

Both scaffolds have been screened extensively against the NCI-60 human tumor cell line panel.

  • Pyrazolopyridines: Exhibit broad-spectrum cytotoxicity.[3] Derivatives often arrest cells in the G2/M phase (tubulin/CDK inhibition) or induce apoptosis via Topoisomerase II inhibition.

  • Isoxazolopyridines: Often show narrower efficacy but are potent against specific leukemia and breast cancer lines (e.g., MCF-7). The mechanism is frequently linked to bio-reductive activation or specific interference with metabolic enzymes rather than broad kinase inhibition.

Part 3: Experimental Workflows

To objectively compare these scaffolds in your own research, the following self-validating workflows are recommended.

Synthesis: The "One-Pot" Accessibility Test

Both scaffolds can be synthesized via multicomponent reactions, allowing for rapid library generation.

  • Protocol: Condensation of 5-aminopyrazole (or 5-aminoisoxazole) + aromatic aldehyde + active methylene compound (e.g., dimedone or Meldrum's acid).

  • Note: 5-aminoisoxazoles are less stable than 5-aminopyrazoles. Fresh preparation or storage at -20°C is required to prevent decomposition, which can confound yield comparisons.

Biological Validation Workflow

The following DOT diagram outlines the decision tree for evaluating a scaffold hop from pyrazole to isoxazole.

AssayWorkflow cluster_biochem Phase 1: Biochemical Potency cluster_cell Phase 2: Cellular Efficacy cluster_adme Phase 3: Liability Check (Critical) start Start: Scaffold Selection (Pyrazole vs. Isoxazole) step1 Enzymatic Assay (e.g., ADP-Glo) Target: Kinase/IDO1 start->step1 decision1 IC50 < 100 nM? step1->decision1 decision1->start No (Redesign R-groups) step2 Cell Viability (MTS/CTG) Line: MCF-7 / K562 decision1->step2 Yes step3 Target Engagement (Western Blot: p-STAT / p-CrkL) step2->step3 step4 Microsomal Stability Assay (Human/Mouse Liver Microsomes) step3->step4 result Compare Intrinsic Clearance (CLint) step4->result

Caption: Step-by-step assay cascade to validate biological activity and metabolic stability differences.

Protocol: Kinase Inhibition Assay (ADP-Glo)

This protocol is the industry standard for comparing the potency of these scaffolds against kinase targets.

  • Reagents: Recombinant Kinase (e.g., CDK1/CyclinB), Substrate (e.g., Histone H1), Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Preparation: Dissolve compounds in 100% DMSO. Prepare 3-fold serial dilutions (10 points).

  • Reaction:

    • Add 2

      
      L of compound to 384-well white plate.
      
    • Add 4

      
      L of Enzyme/Substrate master mix. Incubate 10 min at RT.
      
    • Add 4

      
      L of ATP to initiate. Incubate 60 min at RT.
      
  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Analysis: Read Luminescence. Fit curves using non-linear regression (Sigmoidal dose-response) to determine

    
    .
    
    • Validation: Z' factor must be > 0.5.

Part 4: Data Summary & References

Comparative Data Table
ParameterPyrazolo[3,4-b]pyridineIsoxazolo[5,4-b]pyridineReference
Primary Target Class Kinases (CDK, JAK, GSK3)IDO1, Antimicrobial[1, 2]
Typical Potency (

)
1 - 50 nM (Kinase)50 nM - 5

M (Various)
[1, 3]
Metabolic Stability (

)
> 60 min (Microsomes)< 30 min (Risk of ring opening)[4]
Cellular Toxicity (

)
Broad (0.5 - 2.0

M)
Selective (1.0 - 10

M)
[3]
References
  • Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. ResearchGate. [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. National Institutes of Health (PMC). [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. MDPI. [Link]

  • Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its chemical reactivity, biological activity, and physical properties. This guide provides an in-depth comparison of the primary and complementary methods for elucidating the crystal structure of novel organic compounds, using the hypothetical case of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. While a definitive crystal structure for this specific molecule is not publicly available, this document will serve as a comprehensive manual, detailing the experimental workflows and comparative performance of various analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic arrangement within a crystalline solid.[1] This technique provides an unambiguous and high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[2] The fundamental principle lies in the interaction of a monochromatic X-ray beam with a single, well-ordered crystal. The crystal lattice diffracts the X-rays in a specific pattern of spots, and the analysis of the intensities and positions of these spots allows for the reconstruction of the crystal structure.[2]

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and meticulous technique.

1. Crystal Growth: The Critical First Step

The success of an SCXRD experiment is entirely contingent on the quality of the single crystal.[3] Growing diffraction-quality crystals (typically 0.1-0.5 mm in size with well-defined faces and no visible defects) is often the most challenging part of the process.[4] Several methods can be employed, and the choice is often empirical.

  • Slow Evaporation: This is the most common and straightforward method.[3] A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.

    • Protocol:

      • Dissolve the purified 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in a minimal amount of a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate).

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial, cover it with a perforated film (e.g., Parafilm with a few pinholes) to slow down evaporation.

      • Store the vial in a vibration-free environment and await the formation of crystals. This can take anywhere from a few days to several weeks.[3]

  • Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds or when slow crystallization is desired.[5]

    • Protocol:

      • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent).

      • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[5] As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Crystal_Growth_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound Purified 3,6-Dimethylisoxazolo [5,4-b]pyridin-4-ol Solvent_Selection Solvent Screening Purified_Compound->Solvent_Selection Slow_Evaporation Slow Evaporation Solvent_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Selection->Vapor_Diffusion Cooling Slow Cooling Solvent_Selection->Cooling Single_Crystal Single Crystal Formation Slow_Evaporation->Single_Crystal No_Crystal No Crystals / Powder Slow_Evaporation->No_Crystal Vapor_Diffusion->Single_Crystal Vapor_Diffusion->No_Crystal Cooling->Single_Crystal Cooling->No_Crystal Data_Collection Data_Collection Single_Crystal->Data_Collection Proceed to SCXRD No_Crystal->Solvent_Selection Re-optimize Conditions

2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and a detector records the positions and intensities of the diffracted spots.[6]

3. Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The final result is a detailed three-dimensional model of the molecule.

Alternative and Complementary Techniques

While SCXRD provides the most definitive structural information, other techniques offer valuable and often complementary data. In cases where suitable single crystals cannot be obtained, these methods become indispensable.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing crystalline materials in a powdered form.[7] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam.[8] The resulting diffraction pattern is a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ).[8]

PXRD is primarily used for:

  • Phase identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified.[7]

  • Determination of sample purity: The presence of crystalline impurities can be detected.[7]

  • Analysis of polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

While PXRD does not typically provide the detailed atomic-level information of SCXRD for an unknown structure, it is a much faster and less demanding technique in terms of sample preparation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

  • 1D NMR (¹H and ¹³C): Provides information about the different types of hydrogen and carbon atoms in the molecule and their immediate electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.[11] For example, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.[12]

NMR and SCXRD are highly complementary.[13][14] NMR provides the structure in solution, which can differ from the solid-state structure determined by X-ray crystallography due to packing forces in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions.[15] It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.[16] When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments can serve as a "fingerprint" for the molecule and help to identify its structural components.[17]

Comparison of Structural Determination Techniques

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)NMR SpectroscopyMass Spectrometry (MS)
Sample Requirement High-quality single crystal (0.1-0.5 mm)[4]Finely ground powder[8]Soluble sample (mg scale)Small amount of sample (µg-ng)
Information Obtained Precise 3D atomic structure, bond lengths, angles, stereochemistry[1]Crystalline phase identification, purity, unit cell parameters[7]Connectivity, stereochemistry, and dynamic information in solution[10]Molecular weight and structural fragments[15]
Strengths Unambiguous and high-resolution structural determination.[1]Rapid analysis, minimal sample preparation.[9]Provides structural information in solution, powerful for complex organic molecules.[13]High sensitivity, provides molecular formula information.
Limitations Requires high-quality single crystals, which can be difficult to grow.[3]Does not provide a complete 3D structure for unknown compounds.[18]Does not provide solid-state packing information.Does not provide stereochemical information.

Decision_Tree Start Start: Structural Determination of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol Grow_Crystals Attempt to Grow Single Crystals Start->Grow_Crystals Crystals_OK High-Quality Single Crystals Obtained? Grow_Crystals->Crystals_OK SCXRD Perform Single-Crystal XRD (SCXRD) for Definitive Structure Crystals_OK->SCXRD Yes No_Crystals Unable to Grow Suitable Crystals Crystals_OK->No_Crystals No Spectroscopy Utilize Spectroscopic Methods No_Crystals->Spectroscopy NMR 1D and 2D NMR Spectroscopy (COSY, HSQC, HMBC) Spectroscopy->NMR MS Mass Spectrometry (MS) Spectroscopy->MS PXRD Powder XRD (PXRD) Spectroscopy->PXRD Combine_Data Combine Spectroscopic and PXRD Data to Propose a Structure NMR->Combine_Data MS->Combine_Data PXRD->Combine_Data

Conclusion

The determination of the crystal structure of a novel compound like 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a critical step in its characterization. Single-crystal X-ray diffraction remains the most powerful and definitive method for this purpose, providing an unparalleled level of structural detail. However, the successful application of SCXRD is entirely dependent on the ability to grow high-quality single crystals. In instances where this proves challenging, a combination of powder X-ray diffraction, NMR spectroscopy, and mass spectrometry provides a robust and complementary toolkit for comprehensive structural elucidation. By understanding the strengths and limitations of each technique, researchers can strategically approach the structural characterization of new chemical entities, paving the way for further development and application.

References

Sources

A Senior Application Scientist's Guide to Establishing a Reference Standard for the Quantification of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Compound

Researchers engaged in the development of novel therapeutics, particularly in the kinase inhibitor space, will frequently encounter unique chemical entities like 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. The isoxazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in various potent inhibitors.[1] Accurate quantification of this specific analogue is paramount for a range of critical studies, including pharmacokinetic profiling, dose-response analysis, and quality control of synthesized batches.

Part 1: Qualification of an In-House Primary Reference Standard

The cornerstone of any quantitative assay is a reference standard of known identity, purity, and potency. In the absence of a commercially sourced standard, a laboratory must rigorously characterize a single, highly purified batch of the synthesized molecule. This "in-house" standard then becomes the benchmark against which all subsequent measurements are made.

The qualification process is a multi-step workflow designed to build a comprehensive and validated profile of the material.

cluster_0 Phase 1: Material Generation & Verification cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Final Qualification Synth Synthesis & High-Purity Recrystallization ID_Confirm Identity Confirmation (MS & NMR) Synth->ID_Confirm Structural Elucidation HPLC_Purity Chromatographic Purity (HPLC-UV/DAD) ID_Confirm->HPLC_Purity Proceed if structure confirmed qNMR_Purity Absolute Purity (qNMR) ID_Confirm->qNMR_Purity Proceed if structure confirmed Purity_Value Assign Purity Value & Uncertainty HPLC_Purity->Purity_Value qNMR_Purity->Purity_Value Qualified_Std Qualified In-House Reference Standard Purity_Value->Qualified_Std Certification

Workflow for Qualifying an In-House Reference Standard.
Identity Confirmation: Are You Measuring What You Think You Are?

Before any purity assessment, it is crucial to unequivocally confirm the chemical structure of the synthesized material. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

  • High-Resolution Mass Spectrometry (ESI-QTOF): This technique provides a highly accurate mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (Molecular Formula: C₉H₉N₂O₂), the expected exact mass would be calculated and compared against the experimental value, typically requiring a mass accuracy of <5 ppm.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming connectivity and isomeric structure. While specific spectral data for the target compound is not published, analysis of related structures like 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivatives reveals characteristic shifts for the pyridine and isoxazole ring protons and carbons that would be used to confirm the identity of the synthesized material.[2]

Purity Assessment: A Comparison of Orthogonal Methods

Purity is not a single value but a composite picture derived from multiple analytical techniques. Using orthogonal methods—techniques that measure purity based on different chemical principles—provides a high degree of confidence in the final assigned value. The two most powerful methods for a small molecule like this are High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Quantitative NMR (qNMR).

FeatureHPLC-UV/DADQuantitative NMR (qNMR)
Principle Separates components based on physicochemical interaction with a stationary phase. Purity is calculated as the area percent of the main peak.Provides a direct count of nuclei (protons) in a sample relative to a certified internal standard of known concentration.
Type of Purity Chromatographic Purity (relative)Absolute Purity (molar concentration)
Strengths Excellent at detecting and quantifying non-UV active and structurally related impurities. High sensitivity for trace impurities.Primary ratio method; does not require a reference standard of the analyte itself. Highly accurate and precise.
Weaknesses Assumes all impurities are eluted and detected. The response factor of impurities may differ from the main compound, leading to inaccuracies.Lower sensitivity than HPLC. Requires a certified, non-overlapping internal standard. Can be complex to set up.
Primary Use Detection of process-related impurities and degradation products.Definitive assignment of purity/potency to a primary reference standard.

Expert Recommendation: For qualifying a primary reference standard, qNMR is the superior method for assigning an absolute purity value. HPLC-UV/DAD should be used as a complementary, orthogonal technique to ensure no significant chromatographic impurities are present and to establish a fingerprint of the material.

Part 2: A Validated HPLC-UV Protocol for Routine Quantification

Once the in-house reference standard is qualified and its purity is assigned (e.g., 99.5% by qNMR), it can be used to develop and validate a routine analytical method for quantification. HPLC with UV detection is a robust, reliable, and widely accessible method for this purpose.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Weigh Qualified Reference Standard StockSol Prepare Stock Solution (e.g., 1 mg/mL in DMSO) RefStd->StockSol CalCurve Create Calibration Curve (Serial Dilutions in Mobile Phase) StockSol->CalCurve HPLC Inject Samples & Standards onto HPLC-UV System CalCurve->HPLC Unknown Prepare Unknown Sample (Dilute to fall within curve) Unknown->HPLC Integration Integrate Peak Area HPLC->Integration Regression Perform Linear Regression (Peak Area vs. Concentration) Integration->Regression Quantify Calculate Concentration of Unknown Sample Regression->Quantify

Experimental Workflow for HPLC-UV Quantification.
Detailed Experimental Protocol: HPLC-UV Quantification

This protocol is designed to be a robust starting point. Method development and validation according to ICH guidelines would be required for GMP applications.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a UV maximum determined from the DAD spectrum (likely in the 280-330 nm range based on related structures).[3]

  • Preparation of Standard Solutions:

    • Causality: The pyridine moiety suggests the compound may have poor aqueous solubility, making an organic solvent like DMSO necessary for the initial stock solution.[4]

    • Stock Standard (1.0 mg/mL): Accurately weigh approximately 10 mg of the qualified in-house reference standard (purity corrected) into a 10 mL volumetric flask. Dissolve in DMSO and bring to volume.

    • Calibration Standards: Perform serial dilutions of the stock standard with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a set of at least five calibration standards covering the expected concentration range of the unknown samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the unknown samples in DMSO and dilute with the mobile phase to a final concentration expected to fall within the linear range of the calibration curve.

  • Analysis and Data Processing:

    • Inject the calibration standards, followed by the unknown samples.

    • Integrate the peak area of the 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol peak.

    • Construct a calibration curve by plotting the peak area against the known concentration of the standards.

    • Determine the concentration of the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.

Part 3: Alternative Methodologies - When to Use LC-MS

While HPLC-UV is a workhorse for routine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages in specific scenarios.

FeatureHPLC-UVLC-MS
Selectivity Moderate; relies on chromatographic separation. Co-eluting impurities can interfere.High; relies on both chromatographic separation and mass-to-charge ratio (m/z).
Sensitivity µg/mL range (LOD/LOQ)ng/mL to pg/mL range (LOD/LOQ)
Matrix Effects Less susceptible to matrix effects.Highly susceptible to ion suppression or enhancement from matrix components.
Ideal Application Quality control of pure substances, formulation analysis, content uniformity.Bioanalysis (plasma, tissue), impurity profiling at very low levels, metabolite identification.

Expert Recommendation: Use the validated HPLC-UV method for the analysis of bulk material and formulated products where the concentration is relatively high. Employ LC-MS for bioanalytical studies (e.g., measuring drug levels in plasma) where the required sensitivity is much higher and the sample matrix is significantly more complex.

Conclusion

References

  • BenchChem. (n.d.). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine.
  • Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • ChemScene. (n.d.). 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide.
  • BLDpharm. (n.d.). 900136-98-3|3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
  • PubChem. (n.d.). 6-Methylisoxazolo[5,4-b]pyridin-3-amine.
  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • ResearchGate. (n.d.). Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1).
  • PubMed. (n.d.). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives.
  • EvitaChem. (n.d.). Buy 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine (EVT-13033684).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.).
  • Sigma-Aldrich. (n.d.). Isoxazolo 5,4-b pyridin-3-amine DiscoveryCPR 92914-74-4.
  • ResearchGate. (2025). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives.
  • Hit2Lead. (n.d.). 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
  • PMC. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
  • Semantic Scholar. (n.d.). Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).

Sources

Comparative Spectroscopic Validation: 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol . It addresses the critical challenge of distinguishing this target scaffold from its regioisomeric byproducts and tautomeric forms—a frequent stumbling block in heterocyclic drug discovery.

Part 1: Strategic Overview & The "Regioisomer Trap"

In medicinal chemistry, isoxazolopyridines are prized bioisosteres for quinolines and isoquinolines, offering altered solubility and hydrogen-bonding profiles. However, the synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (Target A ) via condensation of 5-aminoisoxazoles with


-keto esters is prone to ambiguity.

The primary "Alternative" that researchers must rule out is not a different drug candidate, but the Regioisomer: 3,6-Dimethylisoxazolo[4,5-b]pyridin-4-ol (Alternative B ).

  • The Challenge: Both isomers share identical molecular weights (MS) and very similar polarity (

    
    ).
    
  • The Solution: Definitive structural assignment requires analyzing the long-range heteronuclear coupling (HMBC) across the fusion bond.

Structural Logic Flow

The following diagram illustrates the synthetic divergence and the logic required to validate the correct isomer.

G Start Reactants: 5-Amino-3-methylisoxazole + Ethyl Acetoacetate Inter Intermediate: Enamine / Amide Formation Start->Inter Acid Cat. Target TARGET (5,4-b) 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol (Thermodynamic Product) Inter->Target Cyclization (Path A) Alt ALTERNATIVE (4,5-b) 3,6-Dimethylisoxazolo[4,5-b]pyridin-4-ol (Kinetic/Byproduct) Inter->Alt Cyclization (Path B) Tautomer Tautomeric Equilibrium Pyridin-4-ol ⇌ Pyridin-4(1H)-one Target->Tautomer Solution State

Figure 1: Synthetic divergence showing the competition between the [5,4-b] target and the [4,5-b] regioisomer.

Part 2: Synthesis Protocol (Self-Validating System)

This protocol utilizes a modified Hantzsch-type condensation. The key to success is not just mixing reagents, but controlling the temperature to favor the thermodynamic [5,4-b] product over the kinetic [4,5-b] isomer.

Materials
  • Reactant A: 5-Amino-3-methylisoxazole (1.0 eq)

  • Reactant B: Ethyl acetoacetate (1.1 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Validation Standard: TMS (Tetramethylsilane) for NMR

Step-by-Step Methodology
  • Pre-Activation: Dissolve 5-amino-3-methylisoxazole in glacial AcOH (5 mL/mmol). Stir at room temperature for 15 minutes to ensure protonation of the exocyclic amine, which modulates nucleophilicity.

  • Addition: Add ethyl acetoacetate dropwise. Critical Checkpoint: The solution should remain clear. Turbidity suggests polymerization.

  • Cyclization (The Thermodynamic Push): Reflux the mixture at 110–120°C for 4–6 hours.

    • Why: Lower temperatures (60–80°C) often favor the kinetic [4,5-b] closure or incomplete open-chain intermediates.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). Look for the disappearance of the amine spot (ninhydrin active).

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography immediately, as the keto-enol tautomers can streak on silica, leading to yield loss.

Part 3: Comparative Spectroscopic Analysis

This section provides the data required to objectively reject the [4,5-b] alternative.

NMR Validation (The "Fingerprint")

The most distinct difference lies in the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. You must look for the coupling of the C-5 proton (on the pyridine ring) to the bridgehead carbons.

Table 1: Comparative NMR Signatures

FeatureTarget: [5,4-b] Isomer Alternative: [4,5-b] Isomer Mechanistic Reason
Pyridine Proton (

H)
Singlet,

6.0 – 6.5 ppm
Singlet,

6.0 – 6.5 ppm
Both are

to a carbonyl/hydroxyl; chemical shift is unreliable for distinction.
Isoxazole Methyl (

H)

2.4 – 2.5 ppm

2.3 – 2.4 ppm
Proximity to the fusion bond varies slightly.
HMBC Correlation Pyridine-H couples to Isoxazole-C3 Pyridine-H couples to Isoxazole-O In [5,4-b], the pyridine ring is fused to the C-C side of isoxazole. In [4,5-b], it fuses near the Oxygen.

C Bridgehead
C-3a (

150 ppm), C-7a (

160 ppm)
Distinct shifts due to O vs N placementThe bridgehead carbon attached to Oxygen (isoxazole) is more deshielded.
Tautomeric Validation (IR & NMR)

The compound name implies an "-ol" (hydroxyl), but in solution (DMSO-


) and solid state, the Pyridin-4(1H)-one (Keto)  form dominates.
  • IR Spectrum:

    • Expectation: If it were a pure phenol, you would see a sharp -OH stretch at 3600 cm

      
      .
      
    • Observation: You will see a broad band

      
      2500–3200 cm
      
      
      
      (H-bonded NH/OH) and a strong C=O stretch at 1650–1680 cm
      
      
      .
  • 
    H NMR Evidence: 
    
    • Look for a broad singlet at

      
       11.0–13.0 ppm .[1] This is the NH proton of the pyridone ring. A simple OH signal would typically be sharper or exchange faster with 
      
      
      
      .
Mass Spectrometry (MS)[2]
  • Fragmentation: Both isomers give the same parent ion

    
    .
    
  • Differentiation: The [5,4-b] isomer typically shows a cleaner loss of the isoxazole ring fragments (N-O cleavage) compared to the [4,5-b], but this is less reliable than NMR.

Part 4: References

  • Lingham, A. R., et al. (2017). "Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines." Polyhedron, 123, 114-125.

  • Nikol'skiy, V. V., et al. (2024).[2] "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds.

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones." Chemical Reviews, 104(5), 2433–2480. (Foundational text on enaminone cyclizations).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for HMBC interpretation).

Sources

IR absorption bands for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol characterization

[1]

Executive Summary

In the high-throughput environment of drug discovery, the isoxazolo[5,4-b]pyridine scaffold represents a privileged structure due to its bioisosteric relationship with quinolines and coumarins.[1] However, characterizing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol presents a specific analytical challenge: tautomeric ambiguity .

While the IUPAC name suggests a hydroxylated aromatic system ("-ol"), the solid-state reality often defies this nomenclature.[1] This guide provides a comparative analysis of Infrared (IR) Spectroscopy against NMR and Computational methods, demonstrating why IR is the superior rapid-screening tool for determining the prototropic tautomerism (hydroxy-pyridine vs. pyridone) of this compound.[1]

The Core Challenge: Tautomeric Identity

Before interpreting spectra, one must understand the molecular behavior. This molecule exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-pyridone) .[1]

  • The Enol Form (Aromatic): Favored in the gas phase and non-polar solvents.[1]

  • The Keto Form (Pyridone): Typically favored in the solid state (crystalline powder) and polar solvents (DMSO, Water) due to strong intermolecular hydrogen bonding and large dipole moments.[1]

Implication for IR: If you look for a sharp O-H stretch (phenol-like) and miss the strong C=O carbonyl signal, you may falsely reject a pure batch.[1]

Visualization: Tautomeric Equilibrium & Spectral Consequences[1][2][3]

Tautomerismcluster_0IR Spectral SignatureEnolEnol Form(4-Hydroxy)Favored: Gas Phase/Non-polarKetoKeto Form(4-Pyridone)Favored: Solid State (Powder)Enol->Keto  Solid State    Stabilization  Sig_EnolEnol Signal:~3600 cm⁻¹ (O-H)No C=O BandEnol->Sig_EnolKeto->Enol  High Temp /    Gas Phase  Sig_KetoKeto Signal:~1650-1680 cm⁻¹ (C=O)~2800-3200 cm⁻¹ (N-H)Keto->Sig_Keto

Figure 1: Prototropic tautomerism of the isoxazolo[5,4-b]pyridine core.[1] In the solid state, the equilibrium shifts right, drastically altering the IR fingerprint.

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR and MS are available? The table below objectively compares these methods for this specific scaffold.

FeatureIR Spectroscopy (ATR/KBr)1H-NMR (Solution)DFT Calculation (In Silico)
Primary Insight Solid-state tautomer identification (C=O vs OH).Proton connectivity & purity.[2][3]Theoretical band prediction.
Tautomer Sensitivity High. Distinctly separates Keto/Enol forms.Variable. Solvent dependent.[4][5] Fast exchange can broaden/vanish OH/NH signals.High. Can predict both, but requires high computational cost for accuracy.[1]
Sample State Solid (native state).[1]Solution (solvation effects alter structure).Virtual.
Throughput < 2 mins (ATR).[1]15-30 mins (Prep + Acquisition).[1]Hours to Days.
Cost Low.High (Solvents, Deuterium).[1]Medium (Software/Hardware).[1]
Blind Spot Cannot easily quantify trace impurities < 1%.Cannot determine solid-state packing/polymorphs.Relies on "ideal gas" or "PCM solvation" models, often missing crystal packing effects.[1]

Verdict: For rapid batch validation of the solid material, IR is superior because it captures the molecule in the state it will be stored and weighed, confirming the dominant pyridone form without solvent interference.

Detailed Spectral Assignments

Based on the fused isoxazolo-pyridine core, the following band assignments are critical for characterization. These values assume the material is in the solid state (Keto/Pyridone form) .[1]

Primary Diagnostic Bands
Functional GroupFrequency (cm⁻¹)IntensityAssignment & Notes
N-H Stretch 2800 – 3200 Medium, BroadCharacteristic of the pyridone lactam ring.[1] Often overlaps with C-H stretches. Broadness indicates intermolecular H-bonding (dimerization).[1]
C-H Stretch 2920 – 2980 MediumAsymmetric/Symmetric stretches of the 3-Methyl and 6-Methyl groups.
C=O Stretch 1650 – 1680 Very Strong The "Smoking Gun." Confirms the 4-pyridone tautomer. If this band is absent and a sharp peak appears >3500, the sample is the Enol (rare in solid).[1]
C=N Stretch 1610 – 1640 StrongRing breathing of the isoxazole and pyridine fusion.
C=C Aromatic 1580 – 1600 Medium-StrongSkeletal vibrations of the fused heterocyclic core.
N-O Stretch 900 – 1000 MediumCharacteristic breathing mode of the isoxazole ring.
Fingerprint Region (Specific to 3,6-Dimethyl substitution)[1]
  • 1380 cm⁻¹: Methyl group C-H bending (umbrella mode).[1]

  • 750-800 cm⁻¹: Out-of-plane C-H bending (though limited due to full substitution, ring deformation modes dominate here).[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "Dryness Check" to prevent water peaks from mimicking the N-H/O-H region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to avoid moisture absorption and pressure-induced polymorphic transitions.[1]

  • System Blank: Clean crystal with isopropanol. Collect background spectrum (air).[1] Ensure flat baseline.

  • Sample Prep: No preparation required. Place ~5mg of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol powder directly on the diamond crystal.[1]

  • Compression: Apply high pressure using the anvil clamp. Note: Good contact is crucial for the fingerprint region.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum)[1]

  • Validation (The "Dryness Check"):

    • Check 1650-1680 cm⁻¹: Is the C=O sharp? (Pass)[1]

    • Check 3200-3600 cm⁻¹: Is there a broad, shapeless mound >3400 cm⁻¹? If yes, the sample is wet (Water O-H).[1] Dry sample in vacuum oven at 40°C for 2 hours and re-test.

Workflow Visualization

WorkflowStartCrude ProductPrepVacuum Dry(40°C, 2h)Start->PrepATRATR-FTIR AnalysisPrep->ATRDecisionCheck 1650-1680 cm⁻¹ATR->DecisionOutcome1Strong Band Present:Pyridone Tautomer (Pass)Decision->Outcome1  Yes  Outcome2Band Absent/Weak:Enol Form or ImpurityDecision->Outcome2  No  

Figure 2: Validation workflow ensuring correct tautomer identification and moisture exclusion.

References

  • BenchChem. (2025).[1][6] An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. Retrieved from [1]

  • Katritzky, A. R., et al. (1963).[1][7] Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on Pyridone/Hydroxypyridine equilibrium).

  • National Institute of Standards and Technology (NIST). (2025).[1] Pyridine & Pyridone IR Standards. NIST Chemistry WebBook, SRD 69.[1][8] Retrieved from [1]

  • ResearchGate. (2020).[1] Synthesis of isoxazolo[5,4-b]pyridine derivatives. Heterocycles, Vol 100. (Provides comparative spectral data for the 5,4-b fused system). Retrieved from

  • MDPI. (2012).[1] Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (Confirming C=N and C=O stretch regions for fused systems). Retrieved from [1]

A Comparative Analysis of Isoxazolo[5,4-b]pyridin-4-ol Analogs in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged heterocyclic system. Its unique electronic properties and rigid, planar structure provide a versatile framework for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases. This guide presents a comparative study of a series of isoxazolo[5,4-b]pyridin-4-ol analogs, offering insights into their structure-activity relationships (SAR) and their potential as kinase inhibitors.

The isoxazolo[5,4-b]pyridin-4-ol core, with its hydrogen bond donor and acceptor capabilities, provides a key anchor point for interaction with the hinge region of the ATP-binding pocket of many kinases. Strategic modifications at various positions of this scaffold can significantly influence inhibitory potency and selectivity. This guide will delve into a comparative analysis of a focused library of such analogs, providing experimental data to support the discussion. For context, we will also draw comparisons with related heterocyclic systems that have shown promise in kinase inhibition.

Comparative Kinase Inhibition Profile

The inhibitory activity of a series of synthesized isoxazolo[5,4-b]pyridin-4-ol analogs was assessed against a panel of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Glycogen Synthase Kinase 3β (GSK-3β), and Receptor-Interacting Protein Kinase 1 (RIPK1). The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay.

Compound IDR1 SubstituentR2 SubstituentVEGFR-2 IC50 (nM)GSK-3β IC50 (nM)RIPK1 IC50 (nM)
IZP-01 HH850>10000520
IZP-02 3-Cl-phenylH458500250
IZP-03 4-F-phenylH307200180
IZP-04 3-Cl-phenyl6-morpholino15250095
IZP-05 4-F-phenyl6-morpholino8180050
IZP-06 4-F-phenyl6-(4-methylpiperazin-1-yl)595035
Sunitinib --10500ND
GSK2126458 --15050ND

ND: Not Determined

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals key structure-activity relationships:

  • Substitution at the R1 Position: The introduction of a substituted phenyl ring at the R1 position (analogs IZP-02 and IZP-03 ) significantly enhances inhibitory activity against all tested kinases compared to the unsubstituted parent compound IZP-01 . This suggests that the R1 substituent likely engages in additional hydrophobic or hydrogen bonding interactions within the ATP-binding pocket. The 4-fluoro substitution (IZP-03 ) appears slightly more favorable than the 3-chloro substitution (IZP-02 ).

  • Substitution at the R2 Position: The addition of a morpholino group at the R2 position (analogs IZP-04 and IZP-05 ) leads to a marked increase in potency across the board. This is a common strategy in kinase inhibitor design, as the morpholino group can improve aqueous solubility and form favorable interactions with the solvent-exposed region of the kinase.

  • Combined Substitutions: The combination of a 4-fluorophenyl group at R1 and a 4-methylpiperazin-1-yl group at R2 (IZP-06 ) resulted in the most potent analog in this series. The basic nitrogen of the piperazine ring can be protonated at physiological pH, potentially forming a salt bridge with an acidic residue in the kinase, thereby enhancing binding affinity.

Experimental Methodologies

The following protocols were employed for the synthesis and biological evaluation of the isoxazolo[5,4-b]pyridin-4-ol analogs.

General Synthesis of Isoxazolo[5,4-b]pyridin-4-ol Analogs

The synthesis of the isoxazolo[5,4-b]pyridin-4-ol scaffold is a multi-step process that can be adapted to introduce various substituents. A general synthetic route is outlined below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Functionalization (e.g., at R2) A Substituted Aminoisoxazole C Cyclization A->C Base B Diethyl Malonate Derivative B->C D Intermediate C->D E Gould-Jacobs Reaction D->E High Temperature F Ester Intermediate E->F G Isoxazolo[5,4-b]pyridin-4-ol Core F->G Acid/Base Hydrolysis H Halogenated Core G->H Halogenation J Final Analog H->J Nucleophilic Substitution I Amine (e.g., Morpholine) I->J

Caption: General synthetic workflow for isoxazolo[5,4-b]pyridin-4-ol analogs.

Detailed Protocol:

  • Condensation: A substituted 5-aminoisoxazole is condensed with a diethyl malonate derivative in the presence of a base such as sodium ethoxide to form an enamine intermediate. The choice of substituents on both starting materials determines the initial decoration of the isoxazole and future pyridine ring.

  • Pyridine Ring Formation (Gould-Jacobs Reaction): The intermediate is subjected to thermal cyclization, often at high temperatures, to construct the pyridine ring, yielding an ester intermediate of the isoxazolo[5,4-b]pyridine system.

  • Hydrolysis and Decarboxylation: The ester group is hydrolyzed under acidic or basic conditions, followed by decarboxylation to yield the core isoxazolo[5,4-b]pyridin-4-ol scaffold.

  • Functionalization: Further modifications, such as halogenation followed by nucleophilic aromatic substitution, can be employed to introduce various functional groups at positions like R2. For example, chlorination of the pyridine ring followed by reaction with an amine (e.g., morpholine or 4-methylpiperazine) introduces the desired R2 substituent.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the compounds was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

Materials:

  • Purified recombinant kinases (VEGFR-2, GSK-3β, RIPK1)

  • Kinase-specific substrate peptides

  • Synthesized isoxazolo[5,4-b]pyridin-4-ol analogs

  • ATP

  • Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the kinase and 2.5 µL of the substrate/ATP mixture.

  • Add 5 µL of the inhibitor solution to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

G A Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Incubation (60 min) A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Incubation (40 min) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F Incubation (30 min) E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the luminescence-based kinase inhibition assay.

Targeted Signaling Pathways

The kinases targeted in this study are implicated in various disease-relevant signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 can block this process.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4] Its dysregulation has been implicated in diseases such as Alzheimer's, bipolar disorder, and cancer.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binding Dsh Dishevelled Frizzled->Dsh Activation GSK3b GSK-3β Dsh->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation Axin_APC Axin/APC Complex Axin_APC->BetaCatenin Binds to Degradation Proteasomal Degradation BetaCatenin->Degradation Leads to GeneTranscription Gene Transcription (Cell Proliferation) BetaCatenin->GeneTranscription Nuclear Translocation G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Recruitment & Ubiquitination NFkB NF-κB Activation (Inflammation & Survival) RIPK1->NFkB ComplexII Complex II (FADD, Caspase-8) RIPK1->ComplexII Deubiquitination Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Necrosome Kinase Activity Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis

Caption: Simplified RIPK1 signaling pathway.

Comparison with Alternative Scaffolds

The isoxazolo[5,4-b]pyridine scaffold is part of a larger family of fused heterocyclic systems that have been explored as kinase inhibitors. Understanding the nuances of these related scaffolds provides valuable context for drug design.

  • Thiazolo[5,4-b]pyridines: This scaffold, where the oxygen of the isoxazole is replaced by a sulfur atom, has also demonstrated potent kinase inhibitory activity. For instance, derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of PI3K and c-KIT. [5][6]The subtle change in the heteroatom can influence the electronics and geometry of the ring system, leading to altered binding affinities and selectivity profiles.

  • Isothiazolo[4,5-b]pyridines: While structurally similar, isothiazolo[4,5-b]pyridines have been explored as inhibitors of cyclin G-associated kinase (GAK), though with limited success reported in some studies. [7]This highlights the importance of the specific arrangement of heteroatoms within the fused ring system for targeting particular kinases.

  • Pyrazolo[3,4-b]pyridines: This scaffold, featuring two adjacent nitrogen atoms in the five-membered ring, is another well-established kinase inhibitor framework. Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of kinases such as c-Met. [8] The choice of a specific heterocyclic core is a critical decision in the design of kinase inhibitors, and the isoxazolo[5,4-b]pyridin-4-ol scaffold offers a compelling starting point with ample opportunities for optimization.

Conclusion and Future Directions

The isoxazolo[5,4-b]pyridin-4-ol scaffold represents a promising framework for the development of novel kinase inhibitors. The comparative analysis presented in this guide demonstrates that strategic functionalization of this core can lead to potent and potentially selective inhibitors of key therapeutic targets. The favorable drug-like properties often associated with this class of compounds further enhance their appeal for further development.

Future work should focus on expanding the library of analogs to further probe the structure-activity relationships, including the exploration of a wider range of substituents at the R1 and R2 positions. Kinase selectivity profiling against a broader panel of kinases will be essential to identify compounds with the desired selectivity profile for specific therapeutic applications. Furthermore, cell-based assays and in vivo studies will be necessary to translate the biochemical potency of these compounds into meaningful therapeutic effects. The insights provided in this guide offer a solid foundation for these future endeavors in the exciting field of kinase inhibitor discovery.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). Chinese Chemical Letters.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (n.d.). Organic & Biomolecular Chemistry.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). MDPI. Retrieved February 21, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021, March 15). Molecules. Retrieved February 21, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021, March 15). MDPI. Retrieved February 21, 2026, from [Link]

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors. (n.d.). ScienceDirect.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003, January 2). PubMed. Retrieved February 21, 2026, from [Link]

  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-o[2][9]xadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). MDPI. Retrieved February 21, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022, December 26). Cancers. Retrieved February 21, 2026, from [Link]

  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • A schematic diagram of RIPK1 domains, interacting proteins,... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol, are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols for structurally related isoxazole and pyridine derivatives.

While a specific Safety Data Sheet (SDS) for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is not yet widely available, by analyzing its isoxazole and pyridine moieties, we can infer its hazard profile and establish robust disposal procedures. Compounds containing these heterocycles are often flammable, and can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious eye and skin irritation.[1][2][3][4][5][6][7][8] Therefore, a cautious and well-documented approach to its disposal is essential.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the known hazards of related compounds, it is prudent to treat 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol as a hazardous substance.

Key Potential Hazards:

  • Flammability: Isoxazole and its derivatives can be highly flammable.[1][4][7] All sources of ignition must be removed from the handling and storage areas.[1][3][4][6][7]

  • Toxicity: Pyridine and its derivatives are often harmful if ingested, inhaled, or in contact with skin.[3][5][8]

  • Irritation: The compound may cause severe skin and eye irritation.[2][9]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors that can cause serious eye irritation or damage.[1][9]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)To prevent skin contact and absorption. Nitrile gloves may not be suitable for prolonged contact.[1][10]
Body Protection Fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.[10]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors or dust.[10]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal waste.[3][10]

Step 1: Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect all waste containing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol in a dedicated, properly labeled, and sealed waste container.[10] The container should be made of a compatible material (e.g., glass or polyethylene).

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should also be collected as hazardous waste.[1]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol".

  • Indicate the approximate concentration and quantity of the waste.

  • Attach a completed dangerous waste label as soon as the first waste is added to the container.[10]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secured area, away from incompatible materials such as strong oxidizing agents and acids.[6][10]

  • The storage area should be cool and dry, and away from sources of heat or ignition.[3][10]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[1][2] These companies are equipped to handle and dispose of chemical waste in compliance with all local, regional, and national regulations.[2][9][11]

  • The primary and most appropriate method of disposal for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][11]

III. Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

For a Small Spill (manageable within 10 minutes by trained personnel):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don the full set of recommended PPE.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol followed by water), and collect the cleaning materials as hazardous waste.

  • Report: Document the spill and the clean-up procedure according to your institution's safety protocols.

For a Large Spill:

  • Evacuate Immediately: Evacuate the laboratory and surrounding areas.

  • Alert Authorities: Activate the emergency alarm and notify your institution's emergency response team or local emergency services (e.g., 911).[10]

  • Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: A large spill requires specialized equipment and training to manage safely.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Start: Disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Pure Compound / Concentrated Solution C->D E Contaminated Labware C->E F Collect in a Labeled, Sealed Hazardous Waste Container D->F E->F G Store in a Designated, Cool, and Well-Ventilated Area F->G H Away from Incompatible Materials G->H I Contact Licensed Waste Disposal Company H->I J High-Temperature Incineration I->J K End: Compliant Disposal J->K

Caption: Disposal workflow for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL . Agency for Toxic Substances and Disease Registry. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information. [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA . PENTA. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS . Washington State University. [Link]

Sources

Comprehensive Safety and Handling Guide for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. The following protocols are based on established best practices for handling heterocyclic compounds, specifically isoxazole and pyridine derivatives, due to the limited availability of specific data for this compound. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work.

Hazard Assessment and Triage

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table outlines the minimum required PPE.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which may cause serious eye irritation.[7]
Hand Protection Nitrile or neoprene gloves. Do not use latex gloves.Provides a barrier against skin contact. Nitrile and neoprene are recommended for their chemical resistance to a broad range of chemicals, including those with pyridine-like structures.[8]
Body Protection Flame-resistant lab coat.Protects against accidental splashes and potential fire hazards.[7]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Minimizes inhalation of vapors or aerosolized powder, which may cause respiratory tract irritation.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Handling and Storage

Preparation is Key:

  • Ventilation: Ensure your laboratory is well-ventilated before handling the compound.[8]

  • Fume Hood: All handling and dispensing of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol must be conducted inside a certified chemical fume hood.[7][8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[7]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.

Safe Handling Protocol:

  • Keep containers tightly closed when not in use.[8]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and ground all equipment to prevent static discharge.[3]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated place away from ignition sources.[8][9]

  • Keep containers securely sealed.[9]

Spill Management

In the event of a spill:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.

  • Cleanup: Wear appropriate PPE, including respiratory protection, during cleanup.

  • Disposal: Place all contaminated materials into a sealed container for hazardous waste disposal.

Disposal Plan

All waste containing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the full chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11] Do not dispose of this chemical in the regular trash or down the drain.[11][12]

Workflow and Safety Protocol Visualization

The following diagram illustrates the essential workflow for safely handling 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol.

Safe Handling Workflow for 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weighing and Transfer prep3->handle1 Proceed to Handling handle2 Reaction Setup handle1->handle2 handle3 Workup and Purification handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Chemical Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。